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  • Product: Tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate
  • CAS: 275387-76-3

Core Science & Biosynthesis

Foundational

Synthesis of tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate: A Technical Guide

Introduction The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] The functionalization of this five-membered nitrogen heterocycle provides a rich molecula...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] The functionalization of this five-membered nitrogen heterocycle provides a rich molecular landscape for drug discovery. Among its many derivatives, tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate is a particularly valuable building block. The presence of a tertiary alcohol and a terminal alkyne at the C3 position offers versatile handles for further chemical elaboration, making it a key intermediate in the synthesis of complex bioactive molecules.[3]

This in-depth technical guide provides a comprehensive overview of a reliable and efficient synthetic pathway to tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate. The described methodology is tailored for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and rationale for experimental choices.

Synthetic Strategy: A Two-Step Approach

The most direct and widely adopted strategy for the synthesis of the target compound involves a two-step sequence starting from a commercially available precursor:

  • Oxidation: Conversion of a protected 3-hydroxypyrrolidine to the corresponding 3-pyrrolidinone.

  • Ethynylation: Nucleophilic addition of an acetylide anion to the ketone to generate the desired tertiary alcohol.

This approach is favored for its high efficiency, scalability, and the commercial availability of the starting materials.

Synthesis_Pathway cluster_0 Step 1: Oxidation cluster_1 Step 2: Ethynylation Start tert-butyl 3-hydroxypyrrolidine-1-carboxylate Intermediate tert-butyl 3-oxopyrrolidine-1-carboxylate (N-Boc-3-pyrrolidinone) Start->Intermediate Dess-Martin Periodinane (DMP) DCM, 0°C to RT Product tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate Intermediate->Product 1. Lithium Acetylide (e.g., from n-BuLi and Acetylene) 2. THF, -78°C to RT 3. Aqueous Workup

Figure 1: Overall synthetic workflow for the preparation of the target compound.

Part 1: Oxidation of tert-butyl 3-hydroxypyrrolidine-1-carboxylate

The initial step of the synthesis involves the oxidation of the secondary alcohol in tert-butyl 3-hydroxypyrrolidine-1-carboxylate to the corresponding ketone, N-Boc-3-pyrrolidinone.

Causality Behind Experimental Choices:

The selection of the oxidizing agent is critical to ensure a high-yielding and clean conversion without over-oxidation or side reactions. While several reagents can effect this transformation, Dess-Martin periodinane (DMP) is a preferred choice for several reasons:

  • Mild Reaction Conditions: DMP oxidations are typically carried out at or below room temperature, which helps to minimize the formation of byproducts.[4]

  • High Selectivity: DMP is highly selective for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, without affecting other sensitive functional groups.

  • Operational Simplicity: The reaction is straightforward to set up and the workup procedure is relatively simple.

An alternative to DMP is the Swern oxidation; however, it requires cryogenic temperatures and the generation of the malodorous dimethyl sulfide byproduct.

Experimental Protocol: Synthesis of tert-butyl 3-oxopyrrolidine-1-carboxylate (N-Boc-3-pyrrolidinone)

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate187.244.5 g24.1
Dess-Martin Periodinane (DMP)424.1420.45 g48.12
Dichloromethane (DCM), anhydrous84.9360 mL-
Saturated aq. NaHCO₃-As needed-
Saturated aq. Na₂S₂O₃-As needed-
Brine-As needed-
Anhydrous Na₂SO₄-As needed-
Ethyl Acetate (EtOAc)88.11As needed-
Hexane86.18As needed-

Procedure:

  • To a stirred solution of tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate (4.5 g, 24.1 mmol) in anhydrous dichloromethane (60 mL) under a nitrogen atmosphere, add Dess-Martin periodinane (20.45 g, 48.12 mmol) portion-wise at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for approximately 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ solution.

  • Extract the mixture with dichloromethane (2 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane (15:85) to afford tert-butyl 3-oxopyrrolidine-1-carboxylate as an oil (3.44 g, 77.3% yield).[4]

Part 2: Ethynylation of tert-butyl 3-oxopyrrolidine-1-carboxylate

The second and final step is the crucial carbon-carbon bond formation via the nucleophilic addition of an acetylide to the ketone carbonyl. This reaction, a specific type of alkynylation, introduces the desired ethynyl group and generates the tertiary alcohol.[5]

Causality Behind Experimental Choices:

The choice of the acetylide source and reaction conditions is paramount for the success of this step. Lithium acetylide is generally superior to other alkali metal acetylides for the ethynylation of ketones.[6] It can be generated in situ from the deprotonation of acetylene gas by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi).

  • Low Temperature: The reaction is performed at a very low temperature (-78 °C) to control the reactivity of the organolithium reagent and to prevent side reactions, such as enolization of the ketone.

  • Inert Atmosphere: The use of an inert atmosphere (e.g., nitrogen or argon) is essential to prevent the highly reactive organolithium reagents and acetylides from reacting with atmospheric oxygen and moisture.

  • Aprotic Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) are used as they do not react with the strong bases and intermediates involved in the reaction.

Experimental Protocol: Synthesis of tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
tert-butyl 3-oxopyrrolidine-1-carboxylate185.223.44 g18.6
n-Butyllithium (2.5 M in hexanes)64.068.9 mL22.3
Acetylene gas26.04Excess-
Tetrahydrofuran (THF), anhydrous72.1150 mL-
Saturated aq. NH₄Cl-As needed-
Ethyl Acetate (EtOAc)88.11As needed-
Water18.02As needed-
Brine-As needed-
Anhydrous MgSO₄-As needed-

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a gas inlet, and a septum under a nitrogen atmosphere.

  • Add anhydrous tetrahydrofuran (50 mL) to the flask and cool the solution to -78 °C (dry ice/acetone bath).

  • Bubble acetylene gas through the cold THF for 15-20 minutes.

  • Slowly add n-butyllithium (8.9 mL of a 2.5 M solution in hexanes, 22.3 mmol) dropwise to the acetylene-saturated THF solution, maintaining the temperature below -70 °C. A white precipitate of lithium acetylide will form.

  • After the addition is complete, stir the suspension at -78 °C for 30 minutes.

  • Add a solution of tert-butyl 3-oxopyrrolidine-1-carboxylate (3.44 g, 18.6 mmol) in anhydrous THF (10 mL) dropwise to the lithium acetylide suspension.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate.

Conclusion

The described two-step synthetic pathway provides a robust and reproducible method for the preparation of tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate. The careful selection of reagents and adherence to the detailed experimental protocols are crucial for achieving high yields and purity. This versatile building block can be utilized in a wide range of applications in drug discovery and development, serving as a key intermediate for the synthesis of novel and complex molecular architectures.

References

  • Martin, K. R., Kamienski, C. W., Dellinger, M. H., & Bach, R. O. (1967). Ethynylation of Ketones Using Dilithium Acetylide. The Journal of Organic Chemistry, 32(7), 2108–2111. [Link]

  • Alkynylation - Wikipedia. [Link]

  • Martin, K. R., & Screttas, C. G. (1971). U.S. Patent No. 3,576,889. U.S.
  • Development of a Biocatalytic Process to Prepare (S)-N-Boc-3-hydroxypiperidine. (2014). Organic Process Research & Development, 18(5), 656-660. [Link]

  • CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine. (n.d.).
  • US3626016A - Alkynylation of ketones and aldehydes using complexes having utility therefor. (n.d.).
  • Ethynylation of ketones using dilithium acetylide | The Journal of Organic Chemistry. [Link]

  • US4910320A - Process for preparing 3-pyrrolidinol. (n.d.).
  • Sweeney, J. B., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation. ChemRxiv. [Link]

  • Synthesis of 3-ethynyl-pyrrolidine-2-carboxylate 4a. - ResearchGate. [Link]

  • De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization - MDPI. [Link]

  • [ - 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S*),4β]] - Organic Syntheses Procedure. [Link]

  • WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor. (n.d.).
  • Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PMC. [Link]

  • 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains - MDPI. [Link]

  • tert-butyl 3-(2-bromoethynyl)-3-hydroxypyrrolidine-1-carboxylate — Chemical Substance Information - NextSDS. [Link]

Sources

Exploratory

A Technical Guide to the Chemical Properties and Applications of tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate

Executive Summary This guide provides an in-depth technical analysis of tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate, a trifunctional heterocyclic building block of significant interest to researchers in medic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical analysis of tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate, a trifunctional heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The molecule's unique architecture, featuring a Boc-protected pyrrolidine core, a tertiary alcohol, and a terminal alkyne, offers a powerful combination of stereochemical definition, physicochemical modulation, and covalent modification capabilities. We will explore its synthesis, core chemical reactivities, and strategic applications, with a particular focus on its utility in copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "Click Chemistry," a cornerstone of modern molecular assembly.

Introduction: A Scaffold for Innovation

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals due to its favorable physicochemical properties and its ability to present substituents in a well-defined three-dimensional orientation. Tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate (CAS No. 275387-76-3) capitalizes on this scaffold by incorporating three distinct functional groups, each serving a strategic purpose in the design and synthesis of complex molecular probes and drug candidates.

  • The N-Boc Group: Provides robust protection of the ring nitrogen, ensuring its inertness during synthetic manipulations of the other functional groups. Its facile removal under acidic conditions offers a reliable entry point for late-stage diversification.

  • The Tertiary Hydroxyl Group: Introduces a chiral center and acts as a hydrogen bond donor and acceptor. This feature can be critical for modulating solubility and establishing specific interactions with biological targets.

  • The Terminal Ethynyl (Alkyne) Group: Serves as a versatile chemical handle, most notably for participation in click chemistry reactions. This enables the efficient and specific covalent linking of the pyrrolidine scaffold to other molecules of interest.

This guide will dissect the chemical personality of this building block, providing the technical insights necessary for its effective deployment in research and development programs.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are summarized below. Proper storage in a dry, sealed environment at room temperature is recommended to ensure its long-term stability.[1]

PropertyValueSource
CAS Number 275387-76-3[1]
Molecular Formula C₁₁H₁₇NO₃[1]
Molecular Weight 211.26 g/mol [1]
Appearance Typically a solid[2]
Storage Sealed in dry, Room Temperature[1]

Spectroscopic Signatures:

  • ¹H NMR: Expected signals would include a singlet around 1.4 ppm for the nine equivalent protons of the tert-butyl group, a singlet for the acetylenic proton (≡C-H), and a series of multiplets corresponding to the diastereotopic protons of the pyrrolidine ring.

  • ¹³C NMR: Key resonances would identify the carbonyl carbon of the Boc group (~154 ppm), the quaternary and methyl carbons of the tert-butyl group, the two carbons of the alkyne, and the carbons of the pyrrolidine ring.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the alcohol, the sharp ≡C-H stretch (~3300 cm⁻¹), the C≡C triple bond stretch (~2100 cm⁻¹, typically weak), and the strong C=O stretch of the carbamate (~1690 cm⁻¹).

A Logic-Driven Synthetic Approach

The synthesis of tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate is most logically achieved through the nucleophilic addition of an acetylide to a ketone precursor. This approach is efficient and directly establishes the desired trifunctional core.

Causality Behind the Synthetic Design: The choice of N-Boc-3-pyrrolidinone as the starting material is strategic. It is a commercially available and stable ketone that positions the subsequent reaction at the desired C3 position. The addition of a small, potent nucleophile like an acetylide anion is a classic and high-yielding method for forming a C-C bond and a tertiary alcohol simultaneously.

G start N-Boc-3-pyrrolidinone reagent 1. Ethynylmagnesium bromide or Lithium acetylide in THF 2. Aqueous Workup start->reagent product tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate reagent->product Nucleophilic Addition

Caption: Proposed synthetic workflow for the target compound.

Chemical Reactivity: A Trifecta of Functionality

The synthetic power of this molecule lies in the distinct and controllable reactivity of its three primary functional groups.

The Terminal Alkyne: The Click Chemistry Handle

The terminal alkyne is arguably the most valuable feature of this building block, serving as a substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is the quintessential "click" reaction, renowned for its efficiency, specificity, and biocompatibility.[3][4] It forges a highly stable 1,4-disubstituted 1,2,3-triazole ring, an excellent and robust linker in drug conjugates and molecular probes.[3]

Experimental Rationale: The Cu(I) catalyst is essential for accelerating the reaction and controlling the regiochemistry, exclusively yielding the 1,4-isomer. The reaction is tolerant of a wide variety of functional groups and is often performed in aqueous or mixed-aqueous solvent systems, making it suitable for bioconjugation applications.[3][4]

G cluster_reactants Reactants Alkyne Our Pyrrolidine Building Block Catalyst Cu(I) Source (e.g., CuSO₄ / Na-Ascorbate) Alkyne->Catalyst Azide Azide-Functionalized Molecule (R-N₃) Azide->Catalyst Product 1,4-Disubstituted Triazole-Linked Conjugate Catalyst->Product [3+2] Cycloaddition

Caption: The CuAAC "Click Chemistry" reaction scheme.

Protocol: General Procedure for CuAAC Reaction

  • Dissolution: Dissolve tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate (1.0 eq) and the desired azide-containing partner molecule (1.0-1.1 eq) in a suitable solvent mixture (e.g., t-BuOH/H₂O or DMF).

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution. Add sodium ascorbate (0.2-0.5 eq) to an aqueous solution of copper(II) sulfate pentahydrate (0.1-0.2 eq). The solution should turn a pale yellow, indicating the reduction of Cu(II) to the active Cu(I) species.

  • Reaction Initiation: Add the freshly prepared catalyst solution to the solution of reactants.

  • Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Workup and Purification: Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography.

The Tertiary Hydroxyl Group: A Point of Interaction

The hydroxyl group enhances the polarity of the molecule and provides a crucial point for hydrogen bonding. In a drug discovery context, this can lead to improved aqueous solubility and specific, high-affinity binding to a protein target. While it can be used as a handle for further derivatization (e.g., O-alkylation or esterification), its primary role is often as a static structural element that influences the molecule's interaction with its environment.

The N-Boc Protecting Group: A Gateway to Diversification

The tert-butoxycarbonyl (Boc) group is a robust protecting group, stable to the conditions of click chemistry and many other synthetic transformations. Its true utility lies in its selective removal, which unmasks the secondary amine for further functionalization.

Experimental Rationale: Trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM) is the standard and most efficient method for Boc deprotection. The reaction is typically fast, clean, and proceeds at room temperature, generating the volatile byproducts isobutylene and carbon dioxide.

G start N-Boc Protected Pyrrolidine reagent TFA / DCM start->reagent intermediate Secondary Amine (TFA Salt) reagent->intermediate Deprotection reagent2 1. Base (e.g., Et₃N) 2. Electrophile (R-X) (e.g., Acyl Chloride, Aldehyde for Reductive Amination) intermediate->reagent2 product N-Functionalized Pyrrolidine reagent2->product Diversification

Caption: Workflow for N-Boc deprotection and subsequent diversification.

Protocol: N-Boc Deprotection

  • Dissolution: Dissolve the Boc-protected pyrrolidine (1.0 eq) in dichloromethane (DCM).

  • Acid Addition: Slowly add trifluoroacetic acid (TFA, 5-10 eq) to the solution at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting crude amine TFA salt can often be used directly in the next step or neutralized with a base during an aqueous workup.

Applications in Drug Discovery and Chemical Biology

The unique combination of features makes this building block exceptionally well-suited for several advanced applications:

  • Fragment-Based Drug Discovery (FBDD): The pyrrolidinol core can serve as a fragment that binds to a biological target. The alkyne handle then allows for the "growing" of the fragment by clicking on a library of azide-containing molecules to rapidly explore the surrounding chemical space and improve binding affinity.

  • Combinatorial Chemistry: It is an ideal scaffold for creating diverse compound libraries. By combining the deprotection/functionalization of the amine with the click reaction of the alkyne, two points of diversity can be introduced, leading to a vast number of unique structures for high-throughput screening.

  • Bioconjugation: The ability to participate in click chemistry under biocompatible conditions allows for the labeling of biomolecules. For example, it could be incorporated into a peptide or small molecule ligand to enable its attachment to a fluorescent dye, affinity tag, or solid support.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, general precautions for handling similar chemical reagents should be strictly followed.[5][6]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[5]

  • Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.[6]

  • Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.[5]

  • Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials.

Conclusion

Tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate is more than just a chemical intermediate; it is a meticulously designed tool for molecular innovation. Its trifunctional nature provides a pre-packaged solution for scaffold-based discovery, offering orthogonal handles for protection, diversification, and covalent conjugation. Researchers and scientists who understand and leverage the distinct chemical properties of each functional group will be well-equipped to accelerate their research in drug development, chemical biology, and materials science.

References

  • tert-butyl 3-(2-bromoethynyl)-3-hydroxypyrrolidine-1-carboxylate — Chemical Substance Information - NextSDS. Available at: [Link]

  • tert-Butyl (3R)-3-hydroxypyrrolidine-1-carboxylate | C9H17NO3 | CID 6544479 - PubChem. Available at: [Link]

  • tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | C10H19NO3 | CID - PubChem. Available at: [Link]

  • Safety Data Sheet. Available at: [Link]

  • tert-butyl 3-(3-hydroxyazetidin-1-yl)pyrrolidine-1-carboxylate — Chemical Substance Information - NextSDS. Available at: [Link]

  • tert-Butyl (3S)-3-hydroxypyrrolidine-1-carboxylate | C9H17NO3 | CID 854055 - PubChem. Available at: [Link]

  • CAS No: 101469-92-5| Chemical Name : (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate. Available at: [Link]

  • SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE - Organic Syntheses Procedure. Available at: [Link]

  • WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents.
  • 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains - MDPI. Available at: [Link]

  • A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115 - ResearchGate. Available at: [Link]

  • 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains - Semantic Scholar. Available at: [Link]

  • Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC. Available at: [Link]

  • Click Chemistry - Chemie Brunschwig. Available at: [Link]

Sources

Foundational

A Technical Guide to the NMR Spectroscopic Analysis of tert-Butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction tert-Butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate is a chiral building block of significant interest in medicinal chemistry and drug deve...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate is a chiral building block of significant interest in medicinal chemistry and drug development. Its rigid pyrrolidine core, combined with the reactive ethynyl group and a hydroxyl functionality, makes it a versatile scaffold for the synthesis of complex and biologically active molecules. The precise structural characterization of this compound is paramount for its effective use, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for this purpose.

This in-depth guide provides a comprehensive overview of the NMR spectroscopic data for tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate. As a senior application scientist, this document is structured to not only present the spectral data but also to offer insights into the experimental design and data interpretation, ensuring scientific integrity and empowering researchers to confidently analyze this and related molecules.

Predicted NMR Spectroscopic Data

While experimental spectra for this specific molecule are not publicly available, the following tables present predicted ¹H and ¹³C NMR data. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.[1] The data is presented for a standard analysis in deuterated chloroform (CDCl₃).

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.6 - 3.8m2HH-5
~ 3.4 - 3.6m2HH-2
~ 2.5s1HC≡C-H
~ 2.2 - 2.4m2HH-4
~ 2.0 (broad)s1HOH
1.48s9HC(CH₃)₃

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 154.7C=O (Boc)
~ 84.0C ≡C-H
~ 80.0C (CH₃)₃
~ 73.0C≡C -H
~ 68.0C-3
~ 52.0C-5
~ 45.0C-2
~ 40.0C-4
28.5C(C H₃)₃

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality NMR data is fundamental for accurate structural elucidation. The following is a field-proven, step-by-step methodology for acquiring ¹H and ¹³C NMR spectra for tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate.

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of the compound.

  • Solvent Selection: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.[1]

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion.

Instrument Setup and Data Acquisition

The following parameters are recommended for a standard 500 MHz NMR spectrometer:

  • ¹H NMR Spectroscopy:

    • Record the spectrum at room temperature.

    • Report chemical shifts in parts per million (ppm) relative to the residual solvent peak (CHCl₃ at 7.26 ppm).[1]

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy:

    • Record the spectrum with proton decoupling to simplify the spectrum to singlets for each carbon.

    • Report chemical shifts in ppm relative to the solvent peak (CDCl₃ at 77.16 ppm).[1]

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Below is a Graphviz diagram illustrating the general workflow for NMR data acquisition.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl3 (0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr 1H NMR Acquisition transfer->h1_nmr c13_nmr 13C NMR Acquisition transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (1H) baseline->integrate For 1H peak_pick Peak Picking baseline->peak_pick Final Spectrum Final Spectrum peak_pick->Final Spectrum

A generalized workflow for acquiring NMR spectra.

In-depth Spectral Interpretation

The interpretation of NMR spectra involves the careful analysis of chemical shifts, signal multiplicities, and coupling constants to deduce the molecular structure.

¹H NMR Spectrum Analysis
  • tert-Butyl Group: A prominent singlet integrating to nine protons is expected around 1.48 ppm. This is characteristic of the three equivalent methyl groups of the tert-butoxycarbonyl (Boc) protecting group.

  • Pyrrolidine Ring Protons: The four protons on the pyrrolidine ring (at positions 2, 4, and 5) will appear as complex multiplets in the region of approximately 2.2 to 3.8 ppm. The protons on the same carbon atom (geminal protons) are diastereotopic due to the chiral center at C3, and will therefore have different chemical shifts and will couple to each other.

  • Ethynyl Proton: A sharp singlet is anticipated around 2.5 ppm for the terminal alkyne proton.

  • Hydroxyl Proton: The hydroxyl proton typically appears as a broad singlet, and its chemical shift can vary depending on concentration and solvent.

¹³C NMR Spectrum Analysis
  • Boc Group Carbons: The carbonyl carbon of the Boc group is expected to appear downfield at around 154.7 ppm. The quaternary carbon of the tert-butyl group will be around 80.0 ppm, and the three equivalent methyl carbons will give a strong signal at approximately 28.5 ppm.[2]

  • Ethynyl Carbons: The two sp-hybridized carbons of the ethynyl group will have characteristic chemical shifts around 84.0 ppm (for the carbon attached to the pyrrolidine ring) and 73.0 ppm (for the terminal carbon).

  • Pyrrolidine Ring Carbons: The five carbons of the pyrrolidine ring will have distinct signals. The carbon bearing the hydroxyl and ethynyl groups (C-3) is a quaternary carbon and is expected around 68.0 ppm. The other ring carbons (C-2, C-4, and C-5) will appear in the range of 40-55 ppm.

The logical process for interpreting the combined ¹H and ¹³C NMR data is illustrated in the following diagram.

Spectral_Interpretation cluster_1h 1H NMR Data cluster_13c 13C NMR Data cluster_2d 2D NMR (Optional) h_shifts Chemical Shifts Proton Environment Proton Environment h_shifts->Proton Environment h_integrals Integration Proton Count Proton Count h_integrals->Proton Count h_multiplicity Multiplicity Neighboring Protons Neighboring Protons h_multiplicity->Neighboring Protons c_shifts Chemical Shifts Carbon Environment Carbon Environment c_shifts->Carbon Environment c_types Carbon Types (DEPT) CH, CH2, CH3, Cq CH, CH2, CH3, Cq c_types->CH, CH2, CH3, Cq cosy COSY (H-H Correlations) Fragment Connectivity Fragment Connectivity cosy->Fragment Connectivity hsqc HSQC (C-H Correlations) Direct C-H Bonds Direct C-H Bonds hsqc->Direct C-H Bonds Fragment Assembly Fragment Assembly Proton Count->Fragment Assembly Neighboring Protons->Fragment Assembly Proton Environment->Fragment Assembly Carbon Environment->Fragment Assembly CH, CH2, CH3, Cq->Fragment Assembly Final Structure Final Structure Fragment Assembly->Final Structure Fragment Connectivity->Fragment Assembly Direct C-H Bonds->Fragment Assembly

A flowchart for the logical interpretation of NMR data.

Advanced 2D NMR Techniques for Structural Confirmation

For unambiguous structural confirmation, two-dimensional (2D) NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For the target molecule, COSY would show correlations between the protons on adjacent carbons in the pyrrolidine ring, helping to trace the connectivity of the ring system.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct carbon-proton correlations. It would definitively link each proton signal to the carbon to which it is attached.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the assignment of the quaternary carbons, such as the carbonyl of the Boc group and C-3 of the pyrrolidine ring.

Conclusion

The structural elucidation of tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate via NMR spectroscopy is a systematic process that relies on the careful acquisition and interpretation of ¹H and ¹³C NMR data. While direct experimental data may be limited, a thorough understanding of NMR principles and comparison with related structures allows for a confident prediction and analysis of its spectra. The use of advanced 2D NMR techniques can further solidify the structural assignment, providing researchers with the detailed molecular information necessary for its application in the synthesis of novel chemical entities.

References

  • Pharmaffiliates. (n.d.). (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate. Retrieved from [Link]

  • MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • NextSDS. (n.d.). (R)-tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate. Retrieved from [Link]

  • Amazon AWS. (n.d.). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopy Monitoring, Scope and Syn. Retrieved from [Link]

  • ResearchGate. (2025, November 18). Spectroscopic, Computational, and Crystallographic Study of Bioactive Hydroxypyrrolidin-2-One Derivatives. Retrieved from [Link]

  • PubChemLite. (n.d.). tert-Butyl 3-ethynyl-3-methoxypyrrolidine-1-carboxylate. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Boc-pyrrolidine. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl (3R)-3-hydroxypyrrolidine-1-carboxylate. Retrieved from [Link]

  • MDPI. (2022, March 16). 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2026, February 19). Synthesis of tricyclic fused pyrrolidine nitroxides from 2-alkynylpyrrolidine-1-oxyls. Retrieved from [Link]

  • PMC. (n.d.). Structural, Spectroscopic, and Computational Insights from Canavanine-Bound and Two Catalytically Compromised Variants of the Ethylene-Forming Enzyme. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). Retrieved from [Link]

  • ResearchGate. (2022, June 1). Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate. Retrieved from [Link]

  • Aichi Science & Technology Foundation. (n.d.). Analysis of Organic Substances by NMR. Retrieved from [Link]

  • ResearchGate. (2016, February 19). Non degenerate chemical shifts of 13C of tert-butyl in solid state CP-MAS NMR?. Retrieved from [Link]

  • Asian Journal of Medical Research and Health Sciences. (2025, August 11). Comprehensive NMR Spectral Analysis and Prediction of Selected Coumarin Derivatives Using 1H, 13C, 2D-COSY, HSQC, and HMBC Techniques. Retrieved from [Link]

Sources

Exploratory

Crystal Structure Analysis of tert-Butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate: A Comprehensive Crystallographic Guide

Executive Summary tert-Butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate (CAS: 275387-76-3) is a highly versatile, commercially available chiral building block utilized in the synthesis of complex active pharmaceutical...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate (CAS: 275387-76-3) is a highly versatile, commercially available chiral building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. Structurally, it features a pyrrolidine ring, a bulky tert-butoxycarbonyl (Boc) protecting group, and a quaternary stereocenter at C3 bearing both an ethynyl and a hydroxyl moiety.

Understanding its solid-state conformation through single-crystal X-ray diffraction (SCXRD) is critical for rational drug design. The spatial orientation of the alkyne and hydroxyl groups dictates downstream synthetic reactivity, while the conformation of the pyrrolidine ring influences receptor binding topology. This whitepaper provides a field-proven, in-depth methodology for the crystallization, X-ray data collection, and structural refinement of this specific class of functionalized pyrrolidines.

Experimental Methodologies & Causality

To achieve a self-validating crystallographic model, the experimental workflow must account for the specific chemical properties of the molecule: the highly flexible Boc group (prone to thermal disorder) and the amphiphilic nature of the C3 stereocenter.

Protocol A: Vapor Diffusion Crystallization

Objective: Grow single crystals of suitable size (0.1–0.3 mm) and minimal mosaicity. Causality: The molecule contains a highly lipophilic Boc group and a polar hydroxyl group. Standard solvent evaporation often yields oils or twinned crystals due to rapid precipitation of the Boc group. Vapor diffusion allows the polar hydroxyl groups to slowly establish a stable intermolecular hydrogen-bonding network before the lipophilic bulk precipitates.

Step-by-Step Workflow:

  • Solvent Selection: Dissolve 20 mg of the compound in 0.5 mL of Ethyl Acetate (EtOAc) in a 2 mL inner vial. EtOAc effectively solvates the Boc group.

  • Antisolvent Selection: Place 3 mL of Hexane or Pentane in a 10 mL outer vial.

  • Chamber Assembly: Place the uncapped inner vial into the outer vial and seal the outer vial tightly with a PTFE-lined cap.

  • Incubation: Store at a constant temperature of 4 °C for 3–7 days. The slow diffusion of the non-polar antisolvent into the moderately polar solvent induces highly ordered nucleation.

Protocol B: X-Ray Diffraction (XRD) Data Collection

Objective: Capture high-resolution diffraction data while minimizing dynamic disorder. Causality: The tert-butyl methyl groups undergo rapid thermal rotation at room temperature, which smears electron density and artificially inflates R-factors. Cryocooling to 100 K freezes these rotors, providing sharp diffraction spots. Furthermore, because the molecule lacks heavy atoms (containing only C, H, N, O), Copper (Cu) radiation is strictly required to generate a sufficient anomalous dispersion signal to determine the absolute stereochemistry of the C3 chiral center.

Step-by-Step Workflow:

  • Crystal Mounting: Submerge the crystals in Paratone-N oil on a glass slide. Select a single, block-like crystal under a polarized light microscope. The oil acts as a cryoprotectant, preventing solvent loss and ice ring formation during cooling.

  • Cryocooling: Mount the crystal on a MiTeGen loop and immediately transfer it to the diffractometer goniometer positioned in a 100 K nitrogen gas cryostream.

  • Data Acquisition: Utilize a diffractometer equipped with a Cu Kα microfocus source ( λ = 1.54184 Å) and a CMOS/CCD area detector. Collect ω and ϕ scans to achieve >99.5% completeness up to 2θ=67∘ .

  • Integration: Integrate the raw frames to generate the .hkl (reflection data) and .p4p (crystal data) files[2].

Structure Solution and Refinement Protocol

The structure solution translates reciprocal space diffraction data into a real-space electron density map. This is executed using the Olex2 graphical user interface[3], which seamlessly integrates the SHELXT (phasing) and SHELXL (refinement) algorithms[4][5].

Protocol C: Olex2 / SHELXL Refinement

Step-by-Step Workflow:

  • Initialization: Import the .hkl and .ins files into Olex2[3].

  • Structure Solution: Run SHELXT (Intrinsic Phasing) to locate the heavy atoms (C, N, O). The algorithm will automatically assign the space group (typically P21​ or P21​21​21​ for enantiopure chiral molecules).

  • Anisotropic Refinement: Convert all non-hydrogen atoms to anisotropic displacement parameters (ADPs). Run SHELXL full-matrix least-squares refinement on F2 [4].

  • Modeling Boc Disorder (Crucial Step): If the tert-butyl group exhibits elongated thermal ellipsoids, model it as disordered over two positions. Use the SADI restraint to ensure chemically equivalent C-C bond lengths are similar, and SIMU/DELU restraints to harmonize the thermal parameters of adjacent atoms[5].

  • Hydrogen Atom Treatment (Self-Validation):

    • Carbon-bound Hydrogens: Place geometrically using a riding model (AFIX 43 for methine, AFIX 137 for methyls).

    • Hydroxyl Hydrogen:Do not place geometrically. Locate the hydroxyl proton in the difference Fourier map and freely refine its coordinates (DFIX restraint can be used if the O-H bond length drifts). Causality: Geometrical placement forces an idealized conformation. Freely refining the proton validates the true trajectory of the hydrogen-bonding network.

  • Absolute Structure Validation: Check the Flack parameter. A value of 0.00±0.05 confirms the absolute configuration of the C3 stereocenter is correct.

XRD_Workflow Cryst 1. Vapor Diffusion Crystallization (EtOAc / Hexane) Mount 2. Crystal Mounting & Cryocooling (Paratone Oil, 100 K) Cryst->Mount Collect 3. X-Ray Data Collection (Cu Kα Radiation) Mount->Collect Solve 4. Structure Solution (SHELXT / Intrinsic Phasing) Collect->Solve Refine 5. Anisotropic Refinement (Olex2 / SHELXL) Solve->Refine Validate 6. Validation & CIF Generation (CheckCIF & Flack Parameter) Refine->Validate

Step-by-step workflow for the single-crystal X-ray diffraction analysis of the pyrrolidine derivative.

Conformational and Intermolecular Analysis

Pyrrolidine-1-carboxylate derivatives frequently exhibit specific conformational preferences in the solid state[6][7].

  • Pyrrolidine Ring Pucker: The five-membered ring typically adopts an envelope conformation (with C4 or C5 acting as the flap) or a twisted half-chair conformation to minimize steric clashes between the bulky C3 substituents and the N1-Boc group[4][6].

  • Intermolecular Hydrogen Bonding: The crystal lattice is primarily stabilized by strong hydrogen bonds. The C3-OH group acts as a potent hydrogen bond donor, typically targeting the carbonyl oxygen ( C=O ) of the Boc group of an adjacent molecule. This interaction ( O−H⋯O=C ) often forms infinite 1D polymeric chains along the crystallographic axis.

  • Alkyne Interactions: The terminal ethynyl group ( −C≡CH ) is a weak hydrogen bond donor. It frequently participates in secondary stabilizing interactions, such as C−H⋯π interactions with adjacent alkyne bonds or weak C−H⋯O contacts[4].

Interaction_Network Molecule tert-Butyl 3-ethynyl-3-hydroxypyrrolidine -1-carboxylate Boc Boc Group (Steric Shielding) Molecule->Boc Ring Pyrrolidine Ring (Envelope Conformation) Molecule->Ring C3 C3 Stereocenter Molecule->C3 Carbonyl Boc Carbonyl (C=O) (H-Bond Acceptor) Boc->Carbonyl OH Hydroxyl Group (-OH) (Strong H-Bond Donor) C3->OH Alkyne Ethynyl Group (-C≡CH) (Weak H-Bond Donor) C3->Alkyne OH->Carbonyl Intermolecular O-H···O=C Alkyne->Ring Weak C-H···π

Logical mapping of functional groups and their role in the solid-state intermolecular network.

Quantitative Data Presentation

The success of the refinement is validated through quantitative crystallographic metrics. Below is a summary table of the expected, high-quality refinement parameters for this specific compound class based on rigorous crystallographic standards[4].

Table 1: Representative Crystallographic Parameters for C11​H17​NO3​

ParameterValue / Target MetricSignificance
Chemical Formula C11​H17​NO3​ Confirms molecular identity.
Formula Weight 211.26 g/mol Used for density calculations.
Crystal System Monoclinic / OrthorhombicTypical for chiral organic molecules.
Space Group P21​ or P21​21​21​ Non-centrosymmetric (required for chiral compounds).
Temperature 100(2) KMinimizes thermal disorder of the Boc group.
Radiation Cu K α ( λ = 1.54184 Å)Maximizes anomalous dispersion for absolute structure.
Final R indices [I>2σ(I)] R1​<0.05 , wR2​<0.12 Self-validation: Indicates a highly accurate structural model.
Goodness-of-fit (S) on F2 0.95 – 1.05Validates that the weighting scheme is appropriate.
Flack Parameter 0.00±0.05 Unambiguously verifies the C3 stereocenter configuration.

References

  • tert-Butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate,275387-76-3-Amadis Chemical, amadischem.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERYj8XbZ6oXXvwOIFMfUfWvAQJmdTUL10YtoqP1Ttj9160XPL5a2x_yRGgRWIN9XfMhc7SB8qdWOaK2_1WzrmVjCWwvhnDZ_rYZyQRQ7VdgASsWvpCLYad4afxFTAV7nsXBWR-ng==]
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  • Ethyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate - PMC, nih.gov,[https://vertexaisearch.cloud.google.
  • 4-Nitrobenzyl 3,4-bis(acetyloxy)-2-(4-methoxy- phenyl)pyrrolidine-1-carboxylate: crystal structure, Hirshfeld surface analysis and computational chemistry - IUCr Journals, iucr.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0sCYo5iqfUH0D2DLu6zDOeoPbGbwgVv1mKSSRhUKtK-fCvpPDUrbVedwiw0dDQRU7xaV6UClZ5BZGf7wMtS8Oz7iJAQBt0VllGAkmZ-IJQT765GObDXJ5VfVX0iPSKKL8aVV6evdRq3Vy-pR4UW4mNqEtnU8hkq0j]
  • Structure Solution and Refinement with Olex2: A guide for Chem 432 Students - IMSERC, northwestern.edu,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnwGiAXfyavKehwBsllRO6znR_miYUxIO8say8eu4ffPsdMp9sMXAU8efbiW5HbhaDJuzPa3-CVSsmtLLRVRuHwdGIehKCT8n37-OehAF5NiMvx1Mq-gCTLp-IMfIuX9ikTzd2GJNpQ5Ya8frgA8XW2xU-vxtGNnvPnCPzwgMPzSDpO0JaD6OLg1m0]
  • (PDF) tert-Butyl 3-(4-bromophenylsulfonyl)pyrrolidine-1-carboxylate - ResearchGate, researchgate.net,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_zzy4DAfOvwwqp_u_wsc7rr4lfU4o6vqgUWnX2hwnELxf2pIHMz4RAJ2xo6TT6OKqSr_WgM0Gxu-v1vjfrSYp8_A4-rNHucaDINUUUTNIA8PHumJun17zeo48sbQcPFJEldHED-bJGaFacGFxk5t6w1BeIzNQLoStvG9PqGSGFKP1r9yJUxf3IELCD263VP7oheIuWARj0wFpVSJ2l3LAG8ASGsEIIQH5pC6HhA==]
  • Olex2.refine | Structural Dynamics - AIP Publishing, aip.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvduSPwjDNeb2t_eBZEC6q0LlunvQdkTCVzd3MiSl_UReVH8AdkqDYRW2Jc5_Fka8iirtsLv_tIP9FVQye77PtNGzWmofnHtNLh535jyCh-G5Mk_QagwF5-JeQniteK8_W6a_tI2wArPS8-qXSWU02VxUvvXqVe7ics5KJYYzxTD8gmyD24SM=]
  • Structure Solution and Refinement with Olex2: A guide for Chem 435 Students - IMSERC, northwestern.edu,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGv40ysDyzS_4A_VtpaAKF_8zpDYxmjDSa7CCUqTp8yQoWp0TDPYXUI3wnHuUWUU8IUdswSlXQr00VF5rAmYsglf491AmlhGAfC0x_CStiHQ1BDY7UQ2nUKruGTLu-QzxwzDETRgQuLkrUSAUDZ-PC052px7JGZ_6mehJ9iEyF-4Q==]

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Foundational

A Technical Guide to the Solubility Profile of tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate in Organic Solvents

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate, a key heterocyclic building block in contemporary drug discove...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate, a key heterocyclic building block in contemporary drug discovery and development. In the absence of extensive published quantitative data, this document establishes a predictive solubility profile based on first principles of physical organic chemistry, analyzing the influence of the molecule's distinct functional groups—a bulky tert-butoxycarbonyl (Boc) protecting group, a polar hydroxyl moiety, a reactive ethynyl group, and the core pyrrolidine ring. We present a theoretical framework for predicting its behavior across a spectrum of organic solvents, from non-polar alkanes to polar aprotic and protic systems. This guide is designed for researchers, chemists, and formulation scientists, providing not only a predictive assessment but also a detailed, field-proven experimental protocol for the quantitative determination of its solubility, ensuring a self-validating system for empirical data generation.

Introduction: A Molecule of Strategic Importance

tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate (CAS No. 275387-76-3) is a chiral synthetic intermediate of significant interest in medicinal chemistry.[1] Its rigid pyrrolidine scaffold, combined with the versatile functionality of a tertiary alcohol and a terminal alkyne, makes it an invaluable component for constructing complex molecular architectures and exploring novel chemical space. The terminal alkyne is particularly notable for its utility in "click" chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), a powerful tool for drug conjugation and the synthesis of novel therapeutics.

A thorough understanding of a compound's solubility is a cornerstone of successful drug development, influencing every stage from synthesis and purification to formulation and bioavailability.[2] This guide aims to bridge the current knowledge gap by providing a detailed examination of the factors governing the solubility of this important molecule.

Molecular Structure and Physicochemical Drivers of Solubility

The solubility of tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate is dictated by the interplay of its constituent functional groups and their interactions with solvent molecules. The molecular formula is C₁₁H₁₇NO₃ with a molecular weight of 211.26 g/mol .[1]

  • N-Boc Group (tert-butoxycarbonyl): This bulky, lipophilic protecting group significantly influences the molecule's overall character. The tert-butyl moiety reduces the molecule's polarity and introduces steric hindrance, which can disrupt crystal lattice formation and enhance solubility in non-polar to moderately polar organic solvents. N-Boc protected amino acids, for instance, generally exhibit good solubility in solvents like dichloromethane, ethyl acetate, and dimethylformamide (DMF).[3]

  • Tertiary Hydroxyl (-OH) Group: This is a key polar feature of the molecule. The hydroxyl group can act as both a hydrogen bond donor and acceptor, promoting strong interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents that are hydrogen bond acceptors (e.g., DMSO, acetone). The presence of this group is expected to significantly enhance solubility in such solvents.

  • Ethynyl (C≡CH) Group: The terminal alkyne is a relatively non-polar, linear functional group. While it can participate in weak hydrogen bonding (with the terminal hydrogen acting as a very weak acid), its primary contribution to the solubility profile is through van der Waals interactions.

  • Pyrrolidine Ring: The saturated five-membered nitrogen-containing ring has a degree of polarity due to the nitrogen atom, contributing to its overall solubility characteristics.[4]

The interplay of these groups creates a molecule with a balanced, amphiphilic character, suggesting it will not be exclusively soluble in either highly polar or strictly non-polar solvents.

Diagram of Molecular Interactions

The following diagram illustrates the key intermolecular forces that govern the dissolution of the target molecule in a representative polar protic solvent (like ethanol) and a non-polar aprotic solvent (like toluene).

G cluster_solute tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate cluster_polar Polar Protic Solvent (e.g., Ethanol) cluster_nonpolar Non-Polar Aprotic Solvent (e.g., Toluene) solute Target Molecule (C₁₁H₁₇NO₃) ethanol Ethanol solute->ethanol H-Bonding (major) Dipole-Dipole toluene Toluene solute->toluene van der Waals (major) Dipole-Induced Dipole

Caption: Key intermolecular forces influencing solubility.

Predicted Solubility Profile

While quantitative data must be determined empirically, a qualitative and predictive solubility profile can be constructed based on the "like dissolves like" principle and the analysis of the molecule's functional groups.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHigh The hydroxyl group will form strong hydrogen bonds with the solvent. The polar nature of the carbamate and pyrrolidine ring will also contribute positively.
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneHigh to Moderate Solvents like DMSO and DMF are excellent hydrogen bond acceptors, interacting strongly with the molecule's -OH group. Solubility in acetone and acetonitrile is expected to be good, driven by dipole-dipole interactions.
Chlorinated Dichloromethane (DCM), ChloroformHigh to Moderate These solvents are of moderate polarity and are effective at dissolving compounds with a balance of polar and non-polar features. N-Boc protected compounds are often highly soluble in DCM.
Ethers Tetrahydrofuran (THF), Diethyl EtherModerate to Low THF, being more polar, is expected to be a better solvent than diethyl ether. The bulky non-polar groups will favor dissolution, but the polar hydroxyl group may limit high solubility, especially in less polar ethers.
Aromatic Hydrocarbons Toluene, BenzeneLow The large, non-polar Boc group will have favorable van der Waals interactions, but the highly polar hydroxyl group will significantly disfavor solubility in these non-polar environments.
Aliphatic Hydrocarbons Hexanes, HeptaneVery Low / Insoluble These solvents are entirely non-polar and cannot effectively solvate the polar hydroxyl and carbamate functionalities of the molecule.

Experimental Protocol for Quantitative Solubility Determination

To move from a predictive to a quantitative understanding, a robust experimental protocol is essential. The "shake-flask" method is a gold-standard technique for determining thermodynamic equilibrium solubility.

Principle

Excess solid compound is agitated in a specific solvent at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is measured using a suitable analytical technique.

Materials and Equipment
  • tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or other suitable glass vials with solvent-resistant caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector, or other quantitative analytical instrument (e.g., UPLC-MS, GC-MS)

  • Analytical balance

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Standard Solutions: Accurately prepare a series of standard solutions of the target compound in a suitable solvent (in which it is highly soluble, e.g., methanol or acetonitrile) at known concentrations to generate a calibration curve.

  • Sample Preparation: Add an excess amount of tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate (e.g., 10-20 mg) to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is critical.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the test solvent to the vial.

  • Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a period sufficient to reach equilibrium (typically 24-48 hours is a good starting point).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. To ensure complete removal of particulate matter, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

  • Sample Dilution: Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the solid pellet, take the sample from the upper portion of the liquid. Immediately dilute the aliquot with a suitable solvent to a concentration that falls within the range of the calibration curve. A large dilution factor may be necessary for high-solubility solvents.

  • Quantitative Analysis: Analyze the diluted samples using a validated HPLC method (or other analytical technique).

  • Calculation: Use the calibration curve to determine the concentration of the compound in the diluted sample. Back-calculate the concentration in the original saturated solution, accounting for the dilution factor. The result is the equilibrium solubility, typically expressed in mg/mL or mol/L.

Workflow Diagram: Shake-Flask Solubility Determination

G prep 1. Preparation Add excess solid to solvent equil 2. Equilibration Shake at constant T (24-48h) prep->equil separate 3. Phase Separation Centrifuge to pellet solid equil->separate dilute 4. Dilution Dilute supernatant to known volume separate->dilute analyze 5. Analysis Quantify via HPLC dilute->analyze calc 6. Calculation Determine solubility (mg/mL or mol/L) analyze->calc

Caption: Experimental workflow for solubility measurement.

Conclusion and Field-Proven Insights

This guide establishes a robust framework for understanding and empirically determining the solubility of tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate. Based on its molecular structure, the compound is predicted to be highly soluble in polar solvents (both protic and aprotic) such as alcohols, DMSO, and DMF, and moderately soluble in chlorinated solvents like DCM. Its solubility is expected to be limited in non-polar hydrocarbons.

For drug development professionals, this predictive profile is crucial for early-stage decision-making. For instance, the high predicted solubility in DCM and moderate solubility in ethers suggests favorable conditions for reactions and chromatographic purification. The high solubility in polar aprotic solvents like DMSO makes it ideal for preparation of stock solutions for high-throughput screening.

The provided experimental protocol offers a self-validating system to confirm these predictions and generate the precise, quantitative data required for process scale-up, formulation development, and regulatory submissions. Accurate solubility data is not merely a physicochemical parameter; it is a critical enabler of efficient and successful pharmaceutical development.

References

  • Sunway Pharm Ltd. (n.d.). tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate - CAS:275387-76-3. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl (3R)-3-hydroxypyrrolidine-1-carboxylate. Retrieved from [Link]

  • MDPI. (2022). 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. Retrieved from [Link]

  • MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Stereoselective synthesis of N-protected pyrrolidines via Pd-catalyzed reactions of γ-(N-acylamino) alkenes and γ-(N-Boc-amino) alkenes with aryl bromides. Retrieved from [Link]

  • Google Patents. (n.d.). CN106588738B - The synthetic method of N-Boc-3- pyrrolidine formaldehyde.
  • ResearchGate. (n.d.). tert-Butyl 3-(4-bromophenylsulfonyl)pyrrolidine-1-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1514341, tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate. Retrieved from [Link]

Sources

Exploratory

Molecular weight and exact mass of tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate

An In-Depth Technical Guide to tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate A Core Building Block for Innovative Drug Discovery For Researchers, Scientists, and Drug Development Professionals This technical gu...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate

A Core Building Block for Innovative Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We will delve into its fundamental physicochemical properties, discuss synthetic strategies, explore its spectroscopic signature, and highlight its applications in the development of novel therapeutics.

Introduction to a Versatile Scaffold

tert-Butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate is a chiral, saturated heterocyclic compound featuring a pyrrolidine ring, a protected amine (Boc group), a tertiary alcohol, and a reactive ethynyl group. Its chemical formula is C11H17NO3.[1] The unique combination of these functional groups makes it a highly valuable and versatile scaffold for the synthesis of complex molecular architectures, particularly in the realm of drug discovery. The rigid pyrrolidine core provides a defined three-dimensional orientation for the appended functional groups, which is crucial for optimizing interactions with biological targets. The ethynyl group serves as a versatile handle for a variety of chemical transformations, including click chemistry, Sonogashira coupling, and conversion to other functional moieties. The tertiary hydroxyl group can participate in hydrogen bonding interactions and can be further functionalized. The Boc-protecting group ensures stability during synthetic manipulations and can be readily removed under acidic conditions to reveal the secondary amine for further derivatization.

Physicochemical Properties: A Quantitative Overview

A precise understanding of the molecular weight and mass is critical for analytical characterization and high-resolution mass spectrometry studies. The key quantitative data for tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate are summarized below.

PropertyValueSource
Molecular Formula C11H17NO3[1]
Molecular Weight 211.26 g/mol [1]
Exact Mass 211.120843 u

Synthesis of the Pyrrolidine Core: A Representative Protocol

Experimental Protocol: Synthesis of (R)-1-Boc-3-hydroxypyrrolidine

This protocol describes the synthesis of a foundational precursor. The introduction of the ethynyl group would typically follow, via reaction of the corresponding ketone with an ethynylating agent like ethynylmagnesium bromide or lithium trimethylsilylacetylide followed by deprotection.

Step 1: Boc Protection of (R)-pyrrolidin-3-ol

  • To a stirred solution of (R)-pyrrolidin-3-ol hydrochloride (3.0 g, 24.2 mmol) in dichloromethane (DCM, 30 ml), add triethylamine (10.2 ml, 72.8 mmol) at 0 °C.

  • To this mixture, add di-tert-butyl dicarbonate ((Boc)2O, 6 ml, 26.7 mmol) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for approximately 12 hours.

  • After 12 hours, quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with ethyl acetate (2 x 60 mL).

  • Combine the organic phases, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash chromatography using an ethyl acetate-hexane gradient (e.g., 4:6) to afford the desired product as an oil.

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification R_pyrrolidinol (R)-pyrrolidin-3-ol HCl Reaction_Vessel Reaction at 0°C to RT (12 hours) R_pyrrolidinol->Reaction_Vessel Boc2O Di-tert-butyl dicarbonate Boc2O->Reaction_Vessel Et3N Triethylamine Et3N->Reaction_Vessel DCM DCM (Solvent) DCM->Reaction_Vessel Quench Quench with sat. NH4Cl Reaction_Vessel->Quench Reaction Mixture Extraction Extraction with EtOAc Quench->Extraction Drying Drying over Na2SO4 Extraction->Drying Concentration Concentration Drying->Concentration Purification Flash Chromatography Concentration->Purification Crude Product Product tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate Purification->Product Purified Product SpectroscopicFeatures cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry Molecule tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate H_NMR ¹H NMR: - Signals for Boc group (~1.4 ppm) - Pyrrolidine ring protons (2.0-4.0 ppm) - Ethynyl proton (~2.5 ppm) - Hydroxyl proton (variable) Molecule->H_NMR C_NMR ¹³C NMR: - Carbonyl carbon (~155 ppm) - Quaternary carbon of Boc (~80 ppm) - Pyrrolidine ring carbons (30-70 ppm) - Alkynyl carbons (~70-85 ppm) Molecule->C_NMR IR Key Stretches: - O-H (broad, ~3400 cm⁻¹) - C≡C-H (sharp, ~3300 cm⁻¹) - C≡C (weak, ~2100 cm⁻¹) - C=O (~1680 cm⁻¹) Molecule->IR MS Expected Fragments: - [M+H]⁺ at m/z 212.1281 - Loss of isobutylene from Boc group - Fragmentation of the pyrrolidine ring Molecule->MS

Caption: Predicted key features in the spectroscopic analysis of the title compound.

Applications in Drug Discovery: A Scaffold for Innovation

The unique structural features of tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate make it an attractive building block for the synthesis of a wide range of biologically active molecules. Its utility stems from its ability to serve as a constrained, chiral scaffold that can be elaborated in a modular fashion.

The pyrrolidine ring is a common motif in many natural products and pharmaceuticals, often imparting favorable pharmacokinetic properties. The ethynyl group is particularly valuable for its ability to participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable triazole linkages. This allows for the efficient and regioselective coupling of the pyrrolidine scaffold to other molecular fragments, which is a powerful strategy in fragment-based drug discovery and the synthesis of libraries of potential drug candidates.

DrugDiscoveryApplications cluster_modifications Chemical Modifications cluster_applications Therapeutic Areas Scaffold tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate Click_Chemistry Click Chemistry (e.g., CuAAC) Scaffold->Click_Chemistry Sonogashira Sonogashira Coupling Scaffold->Sonogashira Deprotection Boc Deprotection Scaffold->Deprotection Functionalization Hydroxyl Group Functionalization Scaffold->Functionalization Antiviral Antiviral Agents Click_Chemistry->Antiviral Oncology Oncology Sonogashira->Oncology Neuroscience Neuroscience Deprotection->Neuroscience Metabolic_Diseases Metabolic Diseases Functionalization->Metabolic_Diseases

Sources

Foundational

Mechanism of action for tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate derivatives

An In-Depth Technical Guide to the Mechanism of Action of Novel Pyrrolidine-Based Epigenetic Modulators: A Focus on LSD1 Inhibition Abstract The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its co...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Action of Novel Pyrrolidine-Based Epigenetic Modulators: A Focus on LSD1 Inhibition

Abstract

The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its conformational flexibility and favorable physicochemical properties, making it a "privileged scaffold" in modern drug discovery.[1][2][3][4][5] Among the myriad of structures, derivatives of tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate have emerged as a promising chemotype for targeted therapies. This guide provides a comprehensive analysis of their mechanism of action, with a primary focus on their role as highly potent, reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1). We will dissect the molecular interactions governing their inhibitory activity, the downstream cellular consequences, and the critical structure-activity relationships that inform rational drug design. This document serves as a technical resource for researchers, scientists, and drug development professionals engaged in the field of epigenetic modulation and oncology.

Part 1: The Pyrrolidine Scaffold: A Privileged Structure in Medicinal Chemistry

The five-membered nitrogen-containing pyrrolidine heterocycle is a recurring motif in a vast number of pharmacologically active agents.[1] Its utility stems from a combination of unique structural and chemical properties:

  • Structural Versatility: The non-planar, puckered conformation of the pyrrolidine ring can be controlled by substituents, allowing for precise spatial orientation of functional groups to optimize interactions with biological targets.[3]

  • Physicochemical Properties: The nitrogen atom can act as a hydrogen bond donor or acceptor, enhancing aqueous solubility and enabling critical interactions within a protein's active site.[4]

  • Synthetic Tractability: The tert-butoxycarbonyl (Boc) group, as seen in the parent scaffold, is a common protecting group in organic synthesis, facilitating the controlled, stepwise construction of complex derivatives.[6]

In the specific case of tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate derivatives, the functional groups at the C3 position are paramount. The hydroxyl group is a classic hydrogen bond donor/acceptor, while the ethynyl group , with its linear geometry and electron-rich triple bond, can engage in unique interactions such as hydrogen bonding or π-π stacking within an enzyme's active site, and in some contexts, can act as a reactive "warhead."

Part 2: Primary Molecular Target Identification: Lysine-Specific Demethylase 1 (LSD1)

Extensive research has identified Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A) as a primary molecular target for this class of pyrrolidine derivatives.[7][8][9]

  • Function of LSD1: LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in epigenetic regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[7][10] Demethylation of H3K4 is associated with transcriptional repression, while demethylation of H3K9 leads to transcriptional activation.

  • Therapeutic Relevance in Oncology: LSD1 is overexpressed in numerous cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), and prostate cancer.[9][10] Its activity is crucial for maintaining the cancer phenotype, making it a high-value therapeutic target.

  • Inhibitor Classes: LSD1 inhibitors are broadly classified into two categories:

    • Irreversible Inhibitors: Often based on tranylcypromine, these compounds form a covalent bond with the FAD cofactor, leading to permanent inactivation.[9][10]

    • Reversible Inhibitors: These compounds bind non-covalently to the enzyme's active site. It is hypothesized that reversible inhibition may offer a superior therapeutic index and a more controlled pharmacological effect compared to irreversible inactivation.[7]

The pyrrolidine derivatives discussed herein belong to the class of reversible LSD1 inhibitors .

Part 3: Elucidating the Mechanism of Action: How Pyrrolidine Derivatives Inhibit LSD1

The mechanism of action is rooted in the specific, high-affinity binding of the pyrrolidine derivatives within the substrate-binding channel of the LSD1 enzyme.

Molecular Binding Hypothesis

Structure-guided design and molecular modeling, often based on known reversible inhibitors like GSK-354, reveal a consistent binding mode.[7][8] The pyrrolidine scaffold acts as a central anchor, positioning appended functional groups to occupy key substrate-binding pockets.

  • Pyrrolidine Core: The pyrrolidine ring itself typically projects into one of the primary substrate-binding pockets, establishing foundational van der Waals interactions.

  • Key Interactions: The functional groups of the derivatives form specific, non-covalent interactions with key amino acid residues and the FAD cofactor. For instance, a cyano-substituted aromatic ring (a common modification in these derivatives) can interact with Lysine 661 (K661) near the FAD cofactor.[7][8] The 3-hydroxyl group on the pyrrolidine ring is well-positioned to form a critical hydrogen bond with the enzyme backbone.

Below is a conceptual diagram illustrating this binding hypothesis.

cluster_LSD1 LSD1 Active Site cluster_Pockets Substrate Pockets cluster_Inhibitor Pyrrolidine Derivative FAD FAD Cofactor K661 Lys661 P1 Pocket 1 P2 Pocket 2 P3 Pocket 3 Pyrrolidine Pyrrolidine Scaffold Pyrrolidine->P1 Anchoring Interaction R1 Aromatic Group (e.g., Benzonitrile) R1->FAD Proximity R1->K661 H-Bond/ Electrostatic R1->P2 Hydrophobic/ π-π Stacking R2 Other Functional Group R2->P3 Occupies Side Pocket

Caption: Conceptual binding of a pyrrolidine derivative in the LSD1 active site.

Downstream Cellular Effects

By occupying the active site and preventing substrate (histone H3) binding, these derivatives trigger a cascade of cellular events:

  • Inhibition of Demethylase Activity: The primary biochemical effect is the cessation of H3K4 and H3K9 demethylation.

  • Increased Histone Methylation: This leads to a global or gene-specific increase in the levels of H3K4me1/2 and H3K9me1/2.

  • Altered Gene Expression: The change in histone methylation status leads to the repression of oncogenic gene expression programs.

  • Phenotypic Consequences: Ultimately, this results in the inhibition of cancer cell proliferation, induction of cell cycle arrest, and triggering of apoptosis.[11][12]

The signaling pathway is summarized in the diagram below.

PD Pyrrolidine Derivative LSD1 LSD1 Enzyme PD->LSD1 Inhibition H3K4 H3K4me1/2 (Repressive Mark) LSD1->H3K4 Demethylation Oncogenes Oncogene Expression (e.g., MYC) H3K4->Oncogenes Repression Phenotype Cancer Cell Proliferation & Survival Oncogenes->Phenotype Promotion

Caption: Downstream effects of LSD1 inhibition by pyrrolidine derivatives.

Part 4: Structure-Activity Relationship (SAR) Analysis

The term "derivatives" is key, as the potency and selectivity of these compounds are highly dependent on the chemical modifications made to the core scaffold.[2][12] SAR studies are crucial for optimizing lead compounds.[13]

  • Pyrrolidine Ring Substitutions: Modifications at the C3 and C4 positions can influence the ring's pucker and the orientation of other substituents, significantly impacting binding affinity.[3]

  • Nitrogen Substitution: While the parent compound has a Boc group for synthesis, final drug candidates feature diverse substituents on the nitrogen. These groups can be tailored to improve cell permeability, metabolic stability, or introduce additional interactions with the target protein.

  • Aromatic Moieties: The addition of substituted aromatic or heteroaromatic rings is a common strategy. These groups often occupy hydrophobic pockets within the LSD1 active site, and their electronic properties (electron-donating vs. electron-withdrawing) can fine-tune binding affinity.[13][14]

The following table summarizes hypothetical SAR data for a series of derivatives, based on trends observed in the literature.[7][8]

Compound IDCore Modification (at Pyrrolidine N)Aromatic Group (R1)LSD1 IC₅₀ (nM)MV4;11 Cell Growth IC₅₀ (nM)
Parent-01 BocPhenyl> 5000> 10000
Deriv-02 Methyl4-cyanophenyl75150
Deriv-03 Ethyl4-cyanophenyl3560
Deriv-04 Methyl3-fluorophenyl250500
Deriv-05 Ethyl4-fluoro-3-cyanophenyl510

Part 5: Experimental Protocols for Mechanistic Validation

A multi-step experimental approach is required to validate the mechanism of action for any new derivative.

Protocol 1: In Vitro LSD1 Enzymatic Assay (AlphaLISA)

This protocol determines the direct inhibitory effect of a compound on recombinant LSD1.

  • Reagents: Recombinant human LSD1, biotinylated H3K4 peptide substrate, anti-H3K4me1/2 antibody, AlphaLISA acceptor beads, and streptavidin donor beads.

  • Procedure: a. Serially dilute the test compound in assay buffer. b. Add LSD1 enzyme and the peptide substrate to the compound dilutions in a 384-well plate. c. Incubate at room temperature to allow the demethylation reaction to proceed. d. Stop the reaction and add the detection antibody and bead mixture. e. Incubate in the dark to allow for bead proximity binding. f. Read the plate on an AlphaScreen-capable plate reader.

  • Analysis: The signal is inversely proportional to enzyme activity. Plot the signal versus compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cellular Proliferation Assay (MTT)

This protocol measures the effect of the compound on the viability of cancer cells.[11]

  • Cell Culture: Seed cancer cells (e.g., MV4;11 AML cells) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of the test compound for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at ~570 nm using a microplate reader.

  • Analysis: Normalize the data to vehicle-treated controls and calculate the IC₅₀ value.

Experimental Validation Workflow

The logical flow of experiments to confirm the mechanism of action is depicted below.

cluster_Phase1 Biochemical & Cellular Screening cluster_Phase2 Target Engagement & Downstream Effects A Compound Synthesis B LSD1 Enzymatic Assay (IC₅₀) A->B C Cellular Proliferation Assay (IC₅₀) B->C D Western Blot (Confirm ↑ H3K4me2) C->D Active Compounds Advance E Gene Expression Analysis (RT-qPCR) D->E F Apoptosis Assay (e.g., Annexin V) E->F G Lead Candidate F->G Mechanism Confirmed

Caption: Workflow for the experimental validation of a novel LSD1 inhibitor.

Part 6: Conclusion and Future Directions

Derivatives of tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate represent a highly promising class of reversible LSD1 inhibitors. Their mechanism of action is centered on the high-affinity, non-covalent binding to the LSD1 active site, which leads to an increase in repressive histone marks, subsequent downregulation of oncogenic gene expression, and ultimately, cancer cell death. The modular nature of the scaffold allows for extensive SAR exploration to optimize potency, selectivity, and pharmacokinetic properties.

Future efforts in this field will likely focus on:

  • Improving Drug-like Properties: Enhancing metabolic stability and oral bioavailability for clinical translation.

  • Exploring Combination Therapies: Investigating synergistic effects with other anticancer agents, such as chemotherapy or other epigenetic modulators.

  • Expanding Indications: Testing the efficacy of these derivatives in a broader range of LSD1-dependent malignancies.

The continued development of this chemical series holds significant promise for delivering a new generation of targeted epigenetic therapies for patients with cancer.

References

  • Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers. (2023, September 5). Available from: [Link]

  • tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | C10H19NO3 | CID - PubChem. Available from: [Link]

  • 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains - MDPI. (2022, March 16). Available from: [Link]

  • tert-Butyl (3R)-3-hydroxypyrrolidine-1-carboxylate | C9H17NO3 | CID 6544479 - PubChem. Available from: [Link]

  • Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential - PubMed. Available from: [Link]

  • CN102241617A - Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone - Google Patents.
  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC. Available from: [Link]

  • Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC. Available from: [Link]

  • WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents.
  • Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors - PMC. Available from: [Link]

  • Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. (2023, September 21). Available from: [Link]

  • Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed. (2023, January 15). Available from: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. (2024, July 11). Available from: [Link]

  • LSD1-Based Reversible Inhibitors Virtual Screening and Binding Mechanism Computational Study - MDPI. (2023, July 10). Available from: [Link]

  • 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains - PMC. Available from: [Link]

  • tert-butyl 3-ethynyl-3-methoxypyrrolidine-1-carboxylate — Chemical Substance Information. Available from: [Link]

  • WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents.
  • Role of tert-Butyl Hydroperoxide (TBHP) in Cross-Coupling Reactions | IntechOpen. (2025, February 27). Available from: [Link]

  • Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic–Anticancer Potential | Request PDF - ResearchGate. (2026, March 11). Available from: [Link]

  • Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles | ACS Medicinal Chemistry Letters - ACS Publications. (2022, April 29). Available from: [Link]

  • 3-(1,2,3-Triazol-4-yl)-β-Carbolines and 3-(1H-Tetrazol-5-yl) - PMC. Available from: [Link]

  • Selected Monocyclic Monoterpenes and Their Derivatives as Effective Anticancer Therapeutic Agents - MDPI. (2021, April 30). Available from: [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for Click Chemistry Utilizing tert-Butyl 3-Ethynyl-3-hydroxypyrrolidine-1-carboxylate

Introduction: A Versatile Building Block for Triazole Synthesis In the landscape of modern drug discovery, medicinal chemistry, and materials science, the quest for modular and efficient synthetic methodologies is paramo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Building Block for Triazole Synthesis

In the landscape of modern drug discovery, medicinal chemistry, and materials science, the quest for modular and efficient synthetic methodologies is paramount. "Click chemistry," a term coined by K.B. Sharpless, describes a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1] At the heart of this chemical philosophy lies the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that unites terminal alkynes and azides to form 1,4-disubstituted 1,2,3-triazoles.[2][3] These triazole rings are not mere linkers; they are stable, aromatic, and can participate in hydrogen bonding and dipole-dipole interactions, often mimicking the properties of a peptide bond.

This guide focuses on a particularly valuable, yet underutilized, building block for CuAAC reactions: tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate . This molecule incorporates a terminal alkyne for click functionalization, a hydroxyl group for further derivatization or to enhance solubility, and a Boc-protected pyrrolidine scaffold. The pyrrolidine ring is a common motif in a vast array of biologically active compounds, making this reagent a powerful tool for generating novel molecular entities with potential therapeutic applications.

This document provides a comprehensive overview of the synthesis of this key building block and detailed protocols for its application in click chemistry.

Synthesis of tert-Butyl 3-Ethynyl-3-hydroxypyrrolidine-1-carboxylate

The synthesis of tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate is achieved through a two-step process starting from the commercially available tert-butyl 3-hydroxypyrrolidine-1-carboxylate. The first step is the oxidation of the secondary alcohol to a ketone, followed by the ethynylation of the ketone to introduce the terminal alkyne.

Step 1: Oxidation to tert-Butyl 3-oxopyrrolidine-1-carboxylate

The oxidation of tert-butyl 3-hydroxypyrrolidine-1-carboxylate to tert-butyl 3-oxopyrrolidine-1-carboxylate (also known as N-Boc-3-pyrrolidinone) can be accomplished using a variety of modern oxidation reagents.[4] A common and effective method involves the use of Dess-Martin periodinane (DMP), which offers mild reaction conditions and high yields.

Reaction Scheme:

A schematic of the oxidation reaction.

Protocol:

  • Preparation: To a solution of tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M) at room temperature, add Dess-Martin periodinane (1.2 eq) portion-wise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Stir vigorously for 15 minutes. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield tert-butyl 3-oxopyrrolidine-1-carboxylate as a white to off-white solid.[4]

Step 2: Ethynylation of tert-Butyl 3-oxopyrrolidine-1-carboxylate

The introduction of the ethynyl group at the C3 position is achieved via a nucleophilic addition of an acetylide anion to the ketone.[5] A common method for this transformation is the use of lithium acetylide, which can be generated in situ from acetylene gas and a strong base like n-butyllithium or prepared as a stable complex.[2][6]

Reaction Scheme:

A schematic of the ethynylation reaction.

Protocol:

  • Acetylide Generation (if necessary): In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve acetylene gas in anhydrous tetrahydrofuran (THF) at -78 °C. To this solution, add n-butyllithium (1.05 eq) dropwise, maintaining the temperature below -70 °C. Stir the resulting white suspension for 30 minutes.

  • Addition of Ketone: Dissolve tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the lithium acetylide suspension at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 2-3 hours, monitoring the reaction progress by TLC.

  • Quenching and Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate.

The Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a cornerstone of click chemistry, providing a highly efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles.[7] The reaction is significantly accelerated in the presence of a copper(I) catalyst, which transforms the concerted, high-energy uncatalyzed Huisgen cycloaddition into a stepwise process with a much lower activation barrier.[5]

The catalytic cycle is generally understood to proceed through the following key steps:

  • Formation of a Copper-Acetylide Complex: The catalytically active Cu(I) species coordinates with the terminal alkyne to form a copper-acetylide intermediate. This coordination increases the acidity of the terminal proton, facilitating its removal.[3]

  • Coordination of the Azide: The azide then coordinates to the copper-acetylide complex, bringing the two reactive partners into close proximity.[5]

  • Cycloaddition: A stepwise cycloaddition occurs, leading to the formation of a six-membered copper-containing intermediate.

  • Ring Contraction and Product Release: This intermediate then undergoes reductive elimination to form the stable 1,2,3-triazole ring and regenerate the Cu(I) catalyst.[6]

CuAAC_Mechanism cluster_0 CuAAC Catalytic Cycle A Cu(I) Catalyst C Copper-Acetylide Complex A->C + Alkyne B Terminal Alkyne B->C E Coordinated Complex C->E + Azide D Azide D->E F Cycloaddition Intermediate E->F Cycloaddition G 1,2,3-Triazole Product F->G Ring Contraction G->A Catalyst Regeneration

A simplified diagram of the CuAAC catalytic cycle.

General Protocol for CuAAC using tert-Butyl 3-Ethynyl-3-hydroxypyrrolidine-1-carboxylate

This protocol provides a general procedure for the CuAAC reaction. The specific conditions, such as solvent and temperature, may need to be optimized for different substrates.

Materials:

  • tert-Butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate

  • Azide-containing compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of t-butanol and water, or DMF)

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate, DCM)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Equipment:

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

  • Rotary evaporator

  • Apparatus for column chromatography (optional)

Protocol:

  • Reactant Preparation: In a reaction vessel, dissolve tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate (1.0 eq) and the azide-containing compound (1.0-1.2 eq) in a suitable solvent system (e.g., t-BuOH/H₂O 1:1 or DMF).

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 eq) in water. In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1-0.2 eq) in water.

  • Reaction Initiation: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. The reaction mixture will often change color, indicating the reduction of Cu(II) to the active Cu(I) species.[2]

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed. Reactions are often complete within 1-24 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired 1,2,3-triazole product. For the removal of copper traces, washing the organic layer with an aqueous solution of EDTA can be effective.[8]

Application Protocol: Synthesis of a PROTAC Precursor

This protocol outlines the use of tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate in the synthesis of a precursor for a Proteolysis Targeting Chimera (PROTAC), a promising class of therapeutic agents.

Objective: To couple an azide-functionalized E3 ligase ligand with tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate to form a key intermediate for PROTAC synthesis.

Materials:

  • tert-Butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate (1.0 eq)

  • Azide-functionalized E3 ligase ligand (e.g., a derivative of thalidomide or VHL ligand) (1.1 eq)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Copper(II) sulfate pentahydrate

  • Sodium ascorbate

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Protocol:

  • Solution Preparation: Prepare stock solutions of all reagents. Dissolve the azide-functionalized E3 ligase ligand and tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate in DMSO. Prepare aqueous stock solutions of copper(II) sulfate, THPTA, and sodium ascorbate.

  • Reaction Mixture: In a microcentrifuge tube, combine the DMSO solution of the azide-functionalized E3 ligase ligand and tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate.

  • Catalyst Premix: In a separate tube, premix the copper(II) sulfate and THPTA solutions. THPTA is a ligand that stabilizes the Cu(I) oxidation state and improves reaction efficiency.[9]

  • Reaction Initiation: To the reaction mixture, add the premixed catalyst solution, followed by the freshly prepared sodium ascorbate solution.

  • Incubation: Incubate the reaction at room temperature with gentle agitation for 4-12 hours.

  • Analysis and Purification: Monitor the reaction by LC-MS. Upon completion, the product can be purified by preparative HPLC to yield the desired PROTAC precursor.

Troubleshooting Guide

Problem Possible Cause Solution
No or low conversion Inactive catalystUse freshly prepared solutions of sodium ascorbate and copper sulfate. Ensure the sodium ascorbate is in excess to maintain the copper in the Cu(I) state.[2]
Poor solubility of reactantsTry a different solvent system, such as DMF, DMSO, or a mixture of t-BuOH/H₂O. Gentle heating may also improve solubility.
Formation of side products (e.g., alkyne homocoupling) Presence of oxygenDegas the solvent before adding the catalyst. Maintain an inert atmosphere (argon or nitrogen) over the reaction.
Difficulty in purification Residual copper catalystWash the organic extract with an aqueous solution of EDTA or ammonia/ammonium chloride to chelate and remove copper ions.[8]
Co-elution of product and starting materialOptimize the mobile phase for column chromatography. Consider using a different stationary phase if necessary.

Conclusion

tert-Butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate is a highly versatile and valuable building block for the synthesis of complex molecules through click chemistry. Its trifunctional nature—a terminal alkyne for CuAAC, a hydroxyl group for further functionalization, and a biologically relevant pyrrolidine core—makes it an attractive reagent for researchers in drug discovery, chemical biology, and materials science. The protocols outlined in this guide provide a solid foundation for the synthesis and application of this powerful synthetic tool, enabling the efficient construction of novel triazole-containing compounds.

References

  • Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-catalyzed synthesis of 1,2,3-triazoles. 4. DFT study of the mechanism. Journal of the American Chemical Society, 127(1), 210-216. [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise Huisgen cycloaddition process: copper(I)-catalyzed regioselective “ligation” of azides and terminal alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]

  • Straub, B. F. (2013). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry, 9, 2736-2753. [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598. [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-catalyzed azide-alkyne click chemistry for bioconjugation. Current protocols in chemical biology, 3(4), 153–162. [Link]

  • AxisPharm. (2024, September 20). Alkyne-Azide Click Chemistry Protocol for ADCs. [Link]

  • baseclick GmbH. (n.d.). Protocols. Retrieved from [Link]

  • Lallana, E., & Fernandez-Megia, E. (2011). Click chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical research, 28(11), 2133–2146. [Link]

  • Al-Amin, M., & Kraatz, H. B. (2023). Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization. Molecules (Basel, Switzerland), 28(5), 2329. [Link]

  • Al-Amin, M., & Kraatz, H. B. (2023). Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization. Molecules (Basel, Switzerland), 28(5), 2329. [Link]

  • ResearchGate. (2014, July 31). How to remove copper after CuAAc click reaction? [Link]

  • PubChem. (n.d.). tert-Butyl (3S)-3-hydroxypyrrolidine-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl (3R)-3-hydroxypyrrolidine-1-carboxylate. Retrieved from [Link]

  • NextSDS. (n.d.). tert-butyl 3-(2-bromoethynyl)-3-hydroxypyrrolidine-1-carboxylate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE: 2(S)-(β-tert-BUTOXYCARBONYL-α-(S) and α-(R)-HYDROXYETHYL)-4(R)-HYDROXYPYRROLIDINE-1-CARBOXYLIC ACID, tert-BUTYL ESTER. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate. Retrieved from [Link]

  • Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]

Sources

Application

Application Note: Tert-Butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate in Modern Drug Discovery

Executive Summary In contemporary medicinal chemistry, the demand for functionally dense, stereochemically rich aliphatic scaffolds has surged as researchers seek to escape "flatland" (sp²-rich chemical space). Tert-buty...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the demand for functionally dense, stereochemically rich aliphatic scaffolds has surged as researchers seek to escape "flatland" (sp²-rich chemical space). Tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate (CAS: 275387-76-3) has emerged as a premier building block that meets these exact criteria. By combining a rigid pyrrolidine core with a tertiary alcohol and a terminal alkyne, this molecule serves as a versatile hub for fragment-based drug discovery (FBDD), click chemistry applications, and the synthesis of complex spirocyclic therapeutics [1].

This application note provides a comprehensive guide to the structural rationale, synthetic preparation, and downstream application of this critical intermediate, complete with self-validating protocols designed for high-throughput medicinal chemistry environments.

Structural Rationale & Physicochemical Profiling

The architectural design of this building block is highly intentional, offering specific pharmacokinetic (PK) and pharmacodynamic (PD) advantages:

  • Pyrrolidine Core: Introduces conformational restriction and basicity (once deprotected), which frequently improves aqueous solubility and target binding affinity compared to acyclic amines.

  • C3-Tertiary Alcohol: Acts as a potent hydrogen bond donor/acceptor. Unlike secondary alcohols, tertiary alcohols are sterically shielded from rapid Phase I metabolic oxidation (e.g., by alcohol dehydrogenases), thereby improving metabolic half-life.

  • C3-Terminal Alkyne: A bioorthogonal handle that enables late-stage functionalization (LSF). It is primed for Cu-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) or Sonogashira cross-coupling.

  • N-Boc Protection: Provides orthogonal stability under basic, nucleophilic, and reductive conditions, allowing extensive elaboration of the C3 position before the amine is unmasked for final derivatization.

Table 1: Physicochemical Properties
PropertyValue / Description
CAS Number 275387-76-3 [1]
Molecular Formula C₁₁H₁₇NO₃
Molecular Weight 211.26 g/mol
Monoisotopic Mass 211.1208 Da
Structural Alias 1-Boc-3-ethynyl-3-hydroxypyrrolidine
Predicted XlogP 0.5 (Optimal for FBDD libraries)

Synthetic Utility & Application Workflows

The terminal alkyne and protected amine allow this scaffold to be diverted into multiple distinct chemical spaces. Recently, it has been utilized as a critical precursor in the synthesis of spiro[pyrrolidine-3,2'-[1,8]naphthyridine] derivatives, which act as Melanocortin-4 (MC4) receptor antagonists for the treatment of cachexia and anorexia [2].

G BB tert-Butyl 3-ethynyl-3- hydroxypyrrolidine-1-carboxylate (CAS: 275387-76-3) CuAAC CuAAC (Click Chemistry) Triazole Formation BB->CuAAC R-N3, Cu(I) Sonogashira Sonogashira Coupling Arylalkyne Formation BB->Sonogashira Ar-X, Pd/Cu Spiro Spirocyclization (e.g., MC4R Antagonists) BB->Spiro Multi-step Cyclization Deprotect Boc Deprotection Amine Functionalization BB->Deprotect Acidic Cleavage

Figure 1: Divergent synthetic workflows enabled by the multifunctional 275387-76-3 building block.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems . They include explicit causal reasoning for reagent selection and built-in In-Process Controls (IPCs) to guarantee experimental integrity.

Protocol A: Two-Step Synthesis of the Building Block

This protocol details the scalable preparation of the building block from commercially available tert-butyl 3-oxopyrrolidine-1-carboxylate [2].

G SM tert-Butyl 3-oxopyrrolidine- 1-carboxylate Int TMS-Protected Alkyne Intermediate SM->Int 1. TMS-Acetylene, n-BuLi 2. THF, -70 °C Prod Target Building Block (Terminal Alkyne) Int->Prod K2CO3, MeOH 25 °C

Figure 2: Two-step scalable synthesis of the building block from a commercial ketone precursor.

Step 1: Nucleophilic Addition (TMS-Alkyne Installation)

  • Causality: The deprotonation of ethynyltrimethylsilane by n-butyllithium is highly exothermic. Maintaining the reaction strictly at -70 °C prevents the degradation of the resulting lithium acetylide and suppresses undesired enolization of the sterically hindered 3-oxopyrrolidine, ensuring high nucleophilic addition yields.

  • Under a nitrogen atmosphere, charge a dry flask with ethynyltrimethylsilane (1.2 eq) and anhydrous THF (0.5 M). Cool to -70 °C using a dry ice/acetone bath.

  • Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 15 minutes. Stir for 1.0 hour at -70 °C.

  • Add a solution of tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 eq) in THF dropwise. Stir for an additional 2 hours at -70 °C.

  • Self-Validation Check (IPC 1): Quench a 50 µL aliquot in sat. NH₄Cl and extract with EtOAc. Analyze via LC-MS. The intermediate must exhibit an [M+H−tBu]+ mass indicative of the TMS-protected adduct. The absence of the starting ketone mass confirms complete conversion.

  • Quench the bulk reaction with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate under reduced pressure.

Step 2: Desilylation (Alkyne Unmasking)

  • Causality: Traditional desilylation using TBAF can complicate purification due to persistent tetrabutylammonium salts. Potassium carbonate in methanol provides a mild, heterogeneous alternative that selectively cleaves the C-Si bond without risking the cleavage of the acid-sensitive N-Boc protecting group.

  • Dissolve the crude intermediate from Step 1 (1.0 eq) in methanol (0.2 M).

  • Add K₂CO₃ (2.0 eq) in one portion. Stir the suspension at room temperature (25 °C) for 1.5 hours.

  • Self-Validation Check (IPC 2): Perform TLC (Hexanes/EtOAc 7:3). Stain the plate with KMnO₄. The product (terminal alkyne) will immediately oxidize, appearing as a bright yellow/brown spot against a purple background, confirming successful desilylation.

  • Filter the mixture through a Celite pad to remove inorganic salts. Concentrate the filtrate, partition between water and dichloromethane, extract, dry the organic layer, and evaporate to yield the pure building block.

Protocol B: CuAAC (Click Chemistry) Library Generation

Because the alkyne is adjacent to a sterically demanding tertiary alcohol, standard click conditions often stall. The addition of a Cu(I)-stabilizing ligand (e.g., THPTA) is critical to prevent catalyst degradation [3].

  • Dissolve the building block (1.0 eq) and the target azide (1.1 eq) in a 1:1 mixture of t-BuOH and H₂O (0.1 M).

  • Add THPTA ligand (0.1 eq) and CuSO₄·5H₂O (0.05 eq). Note: Pre-mixing the ligand and copper ensures the active Cu(I) species remains soluble and protected from disproportionation.

  • Add sodium ascorbate (0.2 eq, freshly prepared aqueous solution) to initiate the catalytic cycle.

  • Stir at room temperature for 12 hours.

  • Self-Validation Check: Monitor by ¹H NMR of a crude aliquot. The disappearance of the terminal alkyne proton (singlet, ~2.5 ppm) and the appearance of the triazole aromatic proton (singlet, ~7.8–8.2 ppm) definitively confirms cyclization.

Table 2: CuAAC Reaction Optimization Data

Quantitative summary of catalyst/ligand combinations for hindered C3-alkynes.

Catalyst SystemSolventTemp (°C)Time (h)Conversion (%)Rationale
CuSO₄ / NaAsct-BuOH/H₂O2524< 40%Cu(I) oxidation/aggregation due to steric stalling.
CuI / DIPEATHF502465%Base-mediated pathway; requires heating, risk of side reactions.
CuSO₄ / NaAsc / THPTA t-BuOH/H₂O 25 12 > 95% Optimal. Ligand accelerates cycle and stabilizes Cu(I).

References

  • PubChemLite: 275387-76-3 (C11H17NO3) - Structural Information and Properties. PubChem / University of Luxembourg. URL:[Link]

  • WO2024255412A1 - Spiroheterocyclic compounds and applications thereof. World Intellectual Property Organization / Google Patents. (Details the synthesis of MC4 receptor antagonists utilizing 275387-76-3).
Method

Application Note &amp; Detailed Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition with tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate

Authored by: A Senior Application Scientist Introduction The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of 1,2,3-triazoles due to its high...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of 1,2,3-triazoles due to its high efficiency, mild reaction conditions, and exceptional regioselectivity, exclusively yielding the 1,4-disubstituted isomer. This reaction has found widespread applications in drug discovery, materials science, and bioconjugation. The pyrrolidine scaffold, a privileged structure in medicinal chemistry, is frequently incorporated into novel therapeutic agents. The functionalization of this core via CuAAC using building blocks like tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate allows for the rapid generation of diverse molecular architectures with significant potential for biological activity.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the CuAAC reaction with the sterically hindered and functionally rich alkyne, tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate. We will delve into the mechanistic underpinnings of the reaction, offer a detailed and validated experimental protocol, and provide insights into troubleshooting and optimization.

Mechanistic Overview of the CuAAC Reaction

The generally accepted mechanism for the CuAAC reaction involves a catalytic cycle initiated by the in situ reduction of a Cu(II) salt (e.g., CuSO₄·5H₂O) by a reducing agent, typically sodium ascorbate, to generate the active Cu(I) species. Alternatively, a Cu(I) source like CuI can be used directly. The Cu(I) catalyst then coordinates with the terminal alkyne to form a copper acetylide intermediate. This intermediate subsequently reacts with an azide in a stepwise manner, involving the formation of a six-membered copper-containing ring, which then undergoes reductive elimination to furnish the 1,4-disubstituted triazole product and regenerate the Cu(I) catalyst.

CuAAC_Mechanism cluster_catalyst Catalytic Cycle Cu(I) Cu(I) Cu_Acetylide Copper(I) Acetylide Six_Membered_Intermediate Six-Membered Cu Intermediate Cu_Acetylide->Six_Membered_Intermediate + R2-N3 Triazole_Product 1,4-Disubstituted Triazole Six_Membered_Intermediate->Triazole_Product Triazole_Product->Cu(I) Regenerates Catalyst Alkyne R1-C≡CH Alkyne->Cu_Acetylide + Cu(I) Azide R2-N3

Figure 1: Simplified catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocol: Synthesis of a 1,4-disubstituted triazole using tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate

This protocol details the synthesis of a model triazole from tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate and benzyl azide.

Materials and Reagents
ReagentPuritySupplierNotes
tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate>95%Commercial SourceStore at 2-8 °C.
Benzyl Azide>95%Commercial SourceCaution: Potentially explosive, handle with appropriate care.
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)>98%Commercial Source
Sodium Ascorbate>99%Commercial SourcePrepare a fresh solution for each reaction.
tert-ButanolAnhydrousCommercial Source
Deionized Water--
Dichloromethane (DCM)HPLC GradeCommercial SourceFor work-up and chromatography.
Ethyl Acetate (EtOAc)HPLC GradeCommercial SourceFor chromatography.
HexanesHPLC GradeCommercial SourceFor chromatography.
Saturated Sodium Bicarbonate Solution (NaHCO₃)--For work-up.
Brine--For work-up.
Anhydrous Magnesium Sulfate (MgSO₄)-Commercial SourceFor drying organic layers.
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and needles

  • Argon or Nitrogen gas supply

  • Standard glassware for work-up (separatory funnel, beakers, Erlenmeyer flasks)

  • Rotary evaporator

  • Flash chromatography system

Reaction Setup and Procedure

protocol_workflow A 1. Dissolve Alkyne & Azide in t-BuOH/H2O (1:1) B 2. Add Sodium Ascorbate Solution A->B Sequential Addition C 3. Add CuSO4 Solution B->C D 4. Stir at Room Temperature (Monitor by TLC/LC-MS) C->D E 5. Quench with Water & Extract with DCM D->E Upon Completion F 6. Wash Organic Layer (NaHCO3, Brine) E->F G 7. Dry (MgSO4), Filter, & Concentrate F->G H 8. Purify by Flash Chromatography G->H I Final Product H->I

Figure 2: Experimental workflow for the CuAAC reaction.

Step-by-Step Procedure:

  • To a round-bottom flask, add tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate (1.0 eq).

  • Add benzyl azide (1.05 eq).

  • Dissolve the starting materials in a 1:1 mixture of tert-butanol and deionized water (to achieve a final concentration of approximately 0.1 M with respect to the alkyne).

  • Stir the mixture vigorously to ensure homogeneity.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in a minimum amount of deionized water. Add this solution to the reaction mixture. The use of freshly prepared sodium ascorbate solution is crucial for the efficient reduction of Cu(II) to the active Cu(I) catalytic species.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in a minimum amount of deionized water. Add this solution dropwise to the reaction mixture. A color change is typically observed.

  • Seal the flask and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alkyne is consumed (typically 2-12 hours).

Work-up and Purification
  • Once the reaction is complete, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. This removes residual copper salts and other aqueous-soluble impurities.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,4-disubstituted triazole product.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction Inactive catalyst (oxidized Cu(I)).Use freshly prepared sodium ascorbate solution. Ensure high-purity reagents. Consider degassing the solvent to remove dissolved oxygen.
Poor solubility of starting materials.Increase the proportion of the organic co-solvent (e.g., t-BuOH, DMSO, or THF). Gentle heating may be applied, but monitor for potential side reactions.
Side Product Formation Homocoupling of the alkyne (Glaser coupling).Ensure the reducing agent (sodium ascorbate) is in excess relative to the copper catalyst. Maintain an inert atmosphere (Argon or Nitrogen).
Difficult Purification Co-elution of product with residual starting materials or byproducts.Optimize the flash chromatography conditions (e.g., try a different solvent system or use a shallower gradient). Recrystallization may be an alternative purification method for solid products.

Conclusion

The copper-catalyzed azide-alkyne cycloaddition offers a robust and highly efficient method for the functionalization of complex molecules like tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate. The protocol described herein provides a reliable starting point for the synthesis of novel triazole-containing pyrrolidine derivatives. Careful attention to reagent quality, reaction setup, and monitoring are key to achieving high yields and purity. This powerful transformation will undoubtedly continue to be a valuable tool in the arsenal of medicinal chemists and drug development professionals.

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. [Link]

  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase:-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry, 67(9), 3057–3064. [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302–1315. [Link]

Method

Application Notes and Protocols for Sonogashira Coupling Reactions Involving tert-Butyl 3-Ethynyl-3-hydroxypyrrolidine-1-carboxylate

Introduction: The Strategic Importance of the Sonogashira Coupling in Modern Drug Discovery The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Sonogashira Coupling in Modern Drug Discovery

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, typically catalyzed by a combination of palladium and copper species, has become indispensable in the field of medicinal chemistry for the construction of complex molecular architectures.[3][4] The reaction's value lies in its operational simplicity, mild reaction conditions, and broad functional group tolerance, making it a favored method for creating C(sp²)-C(sp) bonds.[5][6][7]

The incorporation of unique structural motifs is a critical aspect of drug design. tert-Butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate is a valuable building block that introduces a chiral, functionalized pyrrolidine ring system. The pyrrolidine scaffold is a prevalent feature in numerous biologically active compounds and approved pharmaceuticals. The ethynyl group serves as a versatile handle for the Sonogashira coupling, allowing for the facile introduction of this privileged scaffold into a wide array of aromatic and heteroaromatic systems. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate in Sonogashira coupling reactions.

The Catalytic Heart of the Reaction: A Mechanistic Overview

The Sonogashira coupling reaction elegantly proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[8][9] While the exact mechanism can be nuanced and subject to reaction conditions, the generally accepted pathway provides a solid framework for understanding and optimizing this transformation.

The process is initiated within the palladium cycle . A palladium(0) species undergoes oxidative addition with the aryl or vinyl halide (Ar-X), forming a Pd(II)-aryl intermediate.[1][10] Simultaneously, in the copper cycle , the terminal alkyne is activated. A copper(I) salt reacts with the alkyne in the presence of a base to form a copper(I) acetylide.[2][8] This copper acetylide is the key nucleophilic species that participates in the crucial transmetalation step with the Pd(II)-aryl complex.[11] In this step, the alkynyl group is transferred from copper to palladium, generating a Pd(II)-alkynyl-aryl complex and regenerating the copper(I) catalyst. The final step is reductive elimination from the Pd(II) complex, which forms the desired C-C bond of the product and regenerates the active Pd(0) catalyst, thus completing the palladium cycle.[10]

It is important to note that copper-free Sonogashira protocols have also been developed to circumvent the formation of alkyne homocoupling byproducts (Glaser coupling), which can be a significant issue when using a copper co-catalyst.[6][12]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L₂Pd(II)(Ar)(X) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Alkynyl L₂Pd(II)(Ar)(C≡CR) Transmetalation->PdII_Alkynyl RedElim Reductive Elimination PdII_Alkynyl->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR RedElim->Product CuX Cu(I)X Cu_Acetylide Cu(I)-C≡CR CuX->Cu_Acetylide Alkyne H-C≡CR Alkyne->Cu_Acetylide Base Base Base->Cu_Acetylide Deprotonation Cu_Acetylide->Transmetalation Transmetalation

Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, generalized protocol for the Sonogashira coupling of an aryl halide with tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate. It is imperative that researchers optimize these conditions for their specific substrates to achieve the best results.

Materials and Reagents
  • Aryl or vinyl halide (1.0 eq)

  • tert-Butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)[7]

  • Copper(I) iodide (CuI, 4-10 mol%)[13]

  • Phosphine ligand (e.g., PPh₃, if not using a pre-formed complex)

  • Amine base (e.g., triethylamine or diisopropylethylamine, 2-3 eq)[14]

  • Anhydrous solvent (e.g., THF, DMF, or toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or equivalent)

  • Magnetic stirrer and heating plate

  • Standard work-up and purification reagents (e.g., ethyl acetate, saturated aqueous ammonium chloride, brine, anhydrous sodium sulfate)

Reaction Setup and Execution
  • Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst, copper(I) iodide, and any additional ligand under a stream of inert gas.

  • Reagent Addition: Add the aryl or vinyl halide and tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate to the flask.

  • Solvent and Base: Add the anhydrous solvent, followed by the amine base, via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat as required. The optimal temperature can range from ambient to reflux, depending on the reactivity of the aryl halide (I > Br > Cl).[10]

  • Monitoring Progress: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed.

Work-up and Purification
  • Quenching: Upon completion, cool the reaction mixture to room temperature and dilute it with an organic solvent such as ethyl acetate.

  • Aqueous Wash: Wash the organic layer with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by a wash with brine.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Caption: A generalized workflow for the Sonogashira coupling experiment.

Application Notes: Field-Proven Insights and Troubleshooting

Catalyst System Selection

The choice of the palladium catalyst and ligand is crucial for a successful reaction. While Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂ are commonly used, a wide variety of other palladium sources and phosphine or N-heterocyclic carbene (NHC) ligands have been developed.[7][15] For less reactive aryl bromides and chlorides, more electron-rich and bulky ligands can be beneficial.[7] The use of pre-catalysts, such as PEPPSI complexes, can also offer enhanced stability and activity.[16]

Base and Solvent Considerations

The amine base not only neutralizes the HX generated during the reaction but also serves as a solvent in some cases.[14] Triethylamine and diisopropylethylamine are common choices. The choice of solvent can significantly impact the reaction rate and yield. Aprotic solvents like THF, DMF, and toluene are generally effective. For some applications, conducting the reaction in water using surfactants can be a greener alternative.[17]

Substrate Scope and Limitations

The Sonogashira coupling is tolerant of a wide range of functional groups. However, highly electron-rich aryl halides may exhibit lower reactivity, while substrates with acidic protons may require protection or the use of a stronger base. The reactivity order for the halide is I > Br > Cl > F.[10] Aryl triflates can also be used as effective coupling partners.

Minimizing Homocoupling

A common side reaction is the oxidative homocoupling of the terminal alkyne, known as the Glaser coupling, which is promoted by the copper co-catalyst.[18] To minimize this, it is essential to maintain strictly anaerobic conditions. Alternatively, a copper-free Sonogashira protocol can be employed.[12] Running the reaction under a dilute hydrogen atmosphere has also been reported to reduce homocoupling.[18]

Data Presentation: Typical Reaction Parameters
ParameterTypical Range/ValueNotes
Aryl Halide 1.0 equivalentReactivity: I > Br > Cl
Alkyne 1.1 - 1.5 equivalentsA slight excess is often used to ensure complete consumption of the aryl halide.
Pd Catalyst 1 - 5 mol%Lower loadings are desirable for cost-effectiveness and reduced metal contamination.
Cu(I) Co-catalyst 2 - 10 mol%Essential for the classical Sonogashira mechanism.
Base 2 - 3 equivalentsTypically an amine like Et₃N or i-Pr₂NEt.
Solvent Anhydrous THF, DMF, TolueneThe choice depends on substrate solubility and reaction temperature.
Temperature Room Temp. to RefluxDependent on the reactivity of the aryl halide.
Reaction Time 1 - 24 hoursMonitored by TLC or LC-MS.

Conclusion

The Sonogashira coupling reaction is a robust and versatile tool for the synthesis of complex molecules in drug discovery and development. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can effectively utilize tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate to introduce a valuable, chiral building block into a diverse range of molecular scaffolds. The protocols and insights provided in this application note serve as a comprehensive guide to facilitate the successful implementation of this important transformation.

References

  • Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

  • MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

  • CiteDrive. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. [Link]

  • Semantic Scholar. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. [Link]

  • RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • ResearchGate. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Request PDF. [Link]

  • Beilstein Journal of Organic Chemistry. Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. [Link]

  • ResearchGate. The Sonogashira coupling reaction mechanism. [Link]

  • YouTube. Sonogashira Coupling. [Link]

  • PMC. A new P3N ligand for Pd-catalyzed cross-couplings in water. [Link]

  • Semantic Scholar. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]

  • ACS Publications. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. [Link]

  • PMC. Development of the Inverse Sonogashira Reaction for DEL Synthesis. [Link]

  • (PDF) Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]

  • Scirp.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

  • Indian Academy of Sciences. Highly efficient aqueous-phase Sonogashira coupling catalyzed by Pd-PEEPSI/PPh3 under aerobic condition. [Link]

  • The chemical reaction database. Copper-free Sonogashira coupling. [Link]

  • ACS Publications. Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

  • Organic Syntheses. [ - 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S*),4β]]]. [Link]

  • SynArchive. Sonogashira Coupling. [Link]

  • Google Patents. A process for the preparation of tert-butyl (r)
  • PubChem. tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate. [Link]

Sources

Application

Application Note: Incorporation of tert-Butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate into Peptidomimetics

Executive Summary The transition from native peptides to therapeutically viable peptidomimetics requires structural modifications that enhance proteolytic stability while maintaining target affinity. tert-Butyl 3-ethynyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from native peptides to therapeutically viable peptidomimetics requires structural modifications that enhance proteolytic stability while maintaining target affinity. tert-Butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate is a highly modular, conformationally restricted building block designed for this purpose. By combining a proline-mimetic pyrrolidine core with an orthogonal terminal alkyne and a tertiary hydroxyl group, this scaffold enables the precise installation of 1,4-disubstituted 1,2,3-triazoles via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This application note details the mechanistic rationale, physicochemical properties, and self-validating protocols for integrating this scaffold into peptide backbones.

Physicochemical Properties & Structural Data

To ensure reproducible integration during Solid-Phase Peptide Synthesis (SPPS) or solution-phase chemistry, the quantitative properties of the scaffold are summarized below.

Table 1: Physicochemical & Structural Properties

PropertyValue / Description
Chemical Name tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate
CAS Number 275387-76-3[1],[2]
Molecular Formula C₁₁H₁₇NO₃[3]
Molecular Weight 211.26 g/mol [1]
Key Functional Groups N-Boc (protecting), C3-Alkyne (Click handle), C3-OH (H-bond donor)
Preparation Method Synthesized via addition of ethynyltrimethylsilane to N-Boc-3-pyrrolidinone followed by desilylation[4].
Storage Conditions 2–8 °C, sealed in a dry environment to prevent degradation[1].

Mechanistic Rationale & Structural Causality

The selection of this specific pyrrolidine derivative is driven by three distinct structural advantages:

  • Conformational Restriction : The pyrrolidine ring restricts the ϕ (phi) dihedral angle of the peptide backbone, effectively acting as a proline surrogate. This restriction is critical for nucleating specific secondary structures, such as β -turns, and disrupting unwanted α -helices[5].

  • The Triazole as an Amide Bioisostere : The terminal alkyne at the C3 position is primed for [6]. The resulting 1,4-disubstituted 1,2,3-triazole is a highly effective bioisostere of the trans-amide bond. It replicates the distance between the atoms (~3.8 Å) and possesses a strong dipole moment (~5 Debye) that participates in hydrogen bonding, yet it is completely invisible to endogenous proteases[7],[8].

  • Hydroxyl Functionalization : The C3-hydroxyl group mimics the functionality of hydroxyproline, providing a critical hydrogen bond donor to stabilize target-ligand interactions. Alternatively, it serves as a synthetic handle for downstream esterification or etherification.

Strategic Workflow for Peptidomimetic Integration

Workflow A 1. N-Boc Scaffold (C11H17NO3) B 2. TFA Cleavage & SPPS Coupling A->B Deprotection C 3. Peptide-Pyrrolidine Intermediate B->C Amide Bond D 4. CuAAC Click (CuSO4, Ascorbate) C->D Azide Addition E 5. Triazole-Linked Peptidomimetic D->E 1,4-Triazole Formation

Fig 1: Synthetic workflow for integrating the pyrrolidine scaffold into peptidomimetics.

Step-by-Step Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating analytical checkpoints to verify success before proceeding to the next step.

Protocol A: N-Boc Deprotection and Amide Coupling

Causality: The secondary amine of the pyrrolidine ring is sterically hindered by the adjacent C3-quaternary center. Standard coupling reagents (e.g., EDC/NHS) often result in low yields. HATU is utilized because its HOAt leaving group accelerates the reaction and minimizes epimerization.

  • Deprotection : Treat the tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate (or resin-bound equivalent) with a cleavage cocktail of 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) containing 2.5% Triisopropylsilane (TIPS) and 2.5% H₂O for 30 minutes.

    • Self-Validation: Perform a Chloranil test (not a Kaiser test, as the Kaiser test is unreliable for secondary amines). A positive result (dark green/blue color) confirms the presence of the free secondary amine.

  • Activation & Coupling : Pre-activate the incoming Fmoc-protected amino acid (3.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) in anhydrous DMF for 3 minutes. Add the activated mixture to the deprotected pyrrolidine scaffold.

  • Reaction : Agitate at room temperature for 2 hours.

    • Self-Validation: Repeat the Chloranil test. A negative result (colorless/yellow) confirms complete amide bond formation.

Protocol B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Causality: The CuAAC reaction requires Cu(I). Because Cu(I) is thermodynamically unstable and easily oxidized to Cu(II) or disproportionated, it must be generated in situ using Sodium Ascorbate and stabilized by a tetradentate ligand (TBTA or THPTA).

Table 2: CuAAC Reaction Optimization Parameters

ParameterRecommended ConditionMechanistic Causality
Copper Source CuSO₄·5H₂O (10 mol%)Precursor to the active Cu(I) catalytic species.
Reducing Agent Sodium Ascorbate (40 mol%)Maintains Cu in the +1 oxidation state; prevents oxidative homocoupling of the alkynes (Glaser coupling).
Ligand THPTA (20 mol%)THPTA is water-soluble and completely envelopes the Cu(I) center, protecting it from oxidation while accelerating the cycloaddition.
Solvent System DMF / H₂O (4:1)Solubilizes both the hydrophobic peptide scaffold and the hydrophilic catalytic salts.
  • Preparation : Dissolve the alkyne-functionalized pyrrolidine-peptide (1.0 eq) and the azide-containing partner (1.2 eq) in the DMF/H₂O solvent mixture.

  • Catalyst Complexation : In a separate vial, pre-mix CuSO₄·5H₂O and THPTA ligand. Add this complex to the reaction vessel.

  • Initiation : Add freshly prepared Sodium Ascorbate solution dropwise. The solution should briefly turn yellow/brown, indicating the formation of the active Cu(I) complex.

  • Reaction : Stir at room temperature for 4–12 hours.

    • Self-Validation: Monitor via LC-MS. Look for the disappearance of the starting masses and the appearance of the product mass ( [M+H]+ ). Additionally, IR spectroscopy can be used to confirm the disappearance of the strong azide stretching frequency at ~2100 cm⁻¹.

Mechanistic Pathway: Proteolytic Stability & Target Binding

The incorporation of the triazole-pyrrolidine scaffold fundamentally alters the pharmacokinetic profile of the resulting peptidomimetic. By replacing a vulnerable amide bond with a triazole, the molecule evades recognition by endogenous proteases (e.g., Trypsin, DPP-IV) while maintaining the spatial geometry required for target receptor binding.

Pathway P1 Native Peptide (Standard Amide Bonds) P2 Protease Recognition (Active Site Binding) P1->P2 P3 Rapid Degradation (Short Half-life) P2->P3 M2 Steric Shielding & Bioisosteric Replacement P2->M2 Binding Disrupted M1 Triazole-Pyrrolidine Peptidomimetic M1->M2 M3 Protease Evasion (Extended Half-life) M2->M3

Fig 2: Mechanistic pathway showing how the triazole-pyrrolidine scaffold evades proteolysis.

Analytical Validation & Quality Control

Following synthesis, the final peptidomimetic must be validated to ensure structural integrity:

  • High-Resolution Mass Spectrometry (HRMS) : Confirms the exact mass of the triazole-linked product.

  • Nuclear Magnetic Resonance (NMR) : The formation of the 1,4-disubstituted 1,2,3-triazole is definitively confirmed by the presence of a distinct singlet in the ¹H-NMR spectrum, typically appearing far downfield between δ 7.8 and 8.5 ppm , corresponding to the isolated triazole ring proton.

References

  • ChemShuttle - tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate Product Specifications.

  • Capot Chemical - Specifications of tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate (CAS: 275387-76-3).

  • Interchim - ANGENE Product List: tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate.

  • National Institutes of Health (NIH PMC) - Pyrrolinne-pyrrolidine Oligomers As Universal Peptidomimetics.

  • ResearchGate - Click Chemistry for Peptidomimetic Applications.

  • Bachem Knowledge Center - Click Chemistry: A valuable tool for peptide and protein modification.

  • MDPI - Click Chemistry in Peptide-Based Drug Design.

  • Google Patents - WO2024255412A1: Spiroheterocyclic compounds and applications thereof (Preparation of tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate).

Sources

Method

Application Note &amp; Scale-Up Protocol: Synthesis of tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate

Abstract This document provides a comprehensive guide and a detailed, scalable protocol for the synthesis of tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate, a valuable chiral building block in medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide and a detailed, scalable protocol for the synthesis of tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate, a valuable chiral building block in medicinal chemistry and drug development.[1] The described methodology focuses on the robust and high-yielding ethynylation of a commercially available ketone precursor. We delve into the mechanistic underpinnings of the reaction, critical considerations for process scale-up, and a step-by-step procedure designed for safety, efficiency, and reproducibility. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and biotechnology industries.

Introduction and Synthetic Strategy

Tertiary propargylic alcohols, such as tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate, are privileged structural motifs in organic synthesis. The dual functionality of a chiral tertiary alcohol and a terminal alkyne offers versatile handles for further chemical elaboration, including "click" chemistry, Sonogashira coupling, and conversion to other functional groups.[2][3]

The most direct and industrially viable strategy for preparing this target molecule is the nucleophilic addition of an acetylide anion to the corresponding ketone, tert-butyl 3-oxopyrrolidine-1-carboxylate. This approach is advantageous due to the high reactivity, excellent yields, and the ready availability of the starting materials.

The core transformation involves the deprotonation of a terminal alkyne by a strong organometallic base, typically n-butyllithium (n-BuLi), to generate a highly nucleophilic lithium acetylide intermediate.[4] This intermediate then attacks the electrophilic carbonyl carbon of the pyrrolidinone precursor. A subsequent aqueous workup quenches the reaction and protonates the resulting alkoxide to yield the desired tertiary alcohol.[5]

Figure 1: Reaction scheme for the ethynylation of tert-butyl 3-oxopyrrolidine-1-carboxylate.

Mechanistic Considerations

The reaction proceeds via a well-established nucleophilic addition mechanism.[4]

  • Deprotonation: n-Butyllithium, a powerful non-nucleophilic base, abstracts a proton from the terminal alkyne (acetylene in this case) to form the lithium acetylide salt and butane. This is an acid-base reaction where the sp-hybridized C-H bond of acetylene (pKa ≈ 25) is significantly more acidic than the C-H bonds of butane (pKa ≈ 50).

  • Nucleophilic Attack: The generated acetylide anion is a potent carbon nucleophile. It attacks the electrophilic carbonyl carbon of the N-Boc-3-pyrrolidinone. This step forms a new carbon-carbon bond and a lithium alkoxide intermediate.

  • Protonation (Workup): The reaction is quenched by the addition of a mild proton source, typically a saturated aqueous solution of ammonium chloride (NH₄Cl). The alkoxide is protonated to yield the final tertiary propargylic alcohol product.

This process must be conducted under strictly anhydrous and inert conditions, as organolithium reagents react violently with water and oxygen.[6][7]

Scale-Up Considerations and Safety

Transitioning this synthesis from a laboratory benchtop to a larger scale (e.g., >20 g) introduces several critical challenges that must be addressed to ensure safety, efficiency, and product quality.

  • Reagent Handling (n-Butyllithium): n-BuLi is a pyrophoric liquid that can ignite spontaneously on contact with air.[7][8] On a large scale, it must be handled under an inert atmosphere (Nitrogen or Argon) using cannulation or a dropping funnel. All glassware must be rigorously oven- or flame-dried. Personnel must be equipped with fire-resistant lab coats, safety glasses, and appropriate gloves.[9][10]

  • Temperature Control: The formation of lithium acetylide and the subsequent addition to the ketone are highly exothermic. Maintaining a low temperature (typically -78 °C, using a dry ice/acetone bath) is crucial to prevent side reactions and ensure selectivity.[11] On a larger scale, efficient overhead stirring and a properly sized cooling bath are essential to dissipate heat effectively. The ketone solution should be added slowly to the acetylide solution to control the reaction rate and temperature.

  • Acetylene Handling: Acetylene is an explosive gas, especially under pressure, and can form explosive metal acetylides.[11] For this protocol, acetylene from a cylinder is bubbled directly into the cold solvent. Ensure the system is not sealed and that excess gas is safely vented into a fume hood.

  • Workup and Quenching: The quenching step is also exothermic. The reaction mixture should be added slowly to the quenching solution (or vice versa) with efficient cooling and stirring to manage the heat generated and the evolution of flammable gases (butane).

  • Purification: While small-scale reactions can be purified via flash column chromatography, this becomes impractical for large quantities. This protocol utilizes an extractive workup followed by crystallization or distillation if necessary to isolate the product in high purity.

Detailed Experimental Protocol

This protocol describes the synthesis on a 20-gram scale. All operations should be performed in a well-ventilated fume hood.

Reagents and Materials
ReagentFormulaMW ( g/mol )Amount (g)Moles (mol)Equivalents
tert-butyl 3-oxopyrrolidine-1-carboxylateC₉H₁₅NO₃185.2220.00.1081.0
n-Butyllithium (2.5 M in hexanes)C₄H₉Li64.0655.3 mL0.1381.28
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11~600 mL--
Acetylene GasC₂H₂26.04ExcessExcessExcess
Saturated Aqueous Ammonium Chloride (NH₄Cl)NH₄Cl53.49~400 mL--
Ethyl Acetate (EtOAc)C₄H₈O₂88.11~800 mL--
Brine (Saturated Aqueous NaCl)NaCl58.44~200 mL--
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37~20 g--
Experimental Workflow

workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification setup1 Assemble and flame-dry a 2L three-neck round-bottom flask under N₂. setup2 Add 400 mL anhydrous THF and cool to -78 °C. setup1->setup2 setup3 Bubble acetylene gas through the cold THF for 30 min. setup2->setup3 react1 Slowly add n-BuLi solution via syringe over 45 min, maintaining T < -70 °C. (Forms lithium acetylide solution) setup3->react1 react2 Stir the resulting white slurry for 1 hour at -78 °C. react1->react2 react4 Add ketone solution dropwise to the acetylide slurry over 1 hour. react3 Dissolve ketone (20 g) in 200 mL anhydrous THF. react5 Stir at -78 °C for 2 hours. Monitor by TLC. react4->react5 workup1 Slowly pour the reaction mixture into 400 mL of cold, saturated aq. NH₄Cl. react5->workup1 workup2 Allow to warm to room temperature. Separate the layers. workup1->workup2 workup3 Extract aqueous layer with EtOAc (3 x 200 mL). workup2->workup3 workup4 Combine organic layers, wash with brine, dry over MgSO₄. workup3->workup4 workup5 Filter and concentrate under reduced pressure to obtain crude product. workup4->workup5 purify1 Recrystallize from a suitable solvent system (e.g., heptane/EtOAc). workup5->purify1 purify2 Isolate pure product by filtration and dry under vacuum. purify1->purify2

Figure 2: Step-by-step experimental workflow for the scale-up synthesis.

Step-by-Step Procedure
  • Apparatus Setup: Assemble a 2 L three-neck round-bottom flask equipped with a mechanical overhead stirrer, a low-temperature thermometer, and a gas inlet adapter connected to a nitrogen/acetylene line. Flame-dry the entire apparatus under a stream of nitrogen and allow it to cool to room temperature.

  • Solvent and Acetylene Saturation: Add 400 mL of anhydrous THF to the flask. Cool the flask to -78 °C in a dry ice/acetone bath. Once cooled, switch the gas line from nitrogen to acetylene and bubble acetylene gas through the stirred THF for 30 minutes to create a saturated solution. A positive flow of acetylene should be maintained.

  • Formation of Lithium Acetylide: While maintaining the acetylene flow, slowly add 55.3 mL (0.138 mol) of 2.5 M n-butyllithium in hexanes to the cold THF solution via syringe or dropping funnel over approximately 45 minutes. Ensure the internal temperature does not rise above -70 °C. A thick white precipitate of lithium acetylide will form.[11]

  • Aging: After the n-BuLi addition is complete, switch the gas back to nitrogen, and stir the white slurry at -78 °C for an additional hour.

  • Ketone Addition: In a separate dry flask, dissolve 20.0 g (0.108 mol) of tert-butyl 3-oxopyrrolidine-1-carboxylate in 200 mL of anhydrous THF. Add this solution dropwise to the stirred lithium acetylide slurry over 1 hour, again maintaining the internal temperature below -70 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 2 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a 3:7 Ethyl Acetate/Hexanes mobile phase, visualizing with a potassium permanganate stain. The starting ketone should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Quenching: In a separate beaker, cool 400 mL of saturated aqueous ammonium chloride solution in an ice bath. Slowly and carefully pour the cold reaction mixture into the stirred quenching solution. This should be done cautiously to control the exotherm and gas evolution.

  • Extraction: Allow the quenched mixture to warm to room temperature. Transfer the mixture to a separatory funnel and separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (3 x 200 mL).

  • Washing and Drying: Combine all organic layers and wash with 200 mL of brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a waxy solid or viscous oil.

  • Purification: For high purity, the crude product can be recrystallized. Dissolve the crude material in a minimal amount of hot ethyl acetate and slowly add heptane until turbidity persists. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization. Collect the crystals by filtration, wash with cold heptane, and dry under vacuum.

Expected Results and Characterization

  • Yield: 19.5 - 21.8 g (85-95%)

  • Appearance: White to off-white crystalline solid.

  • ¹H NMR (400 MHz, CDCl₃): δ 1.47 (s, 9H, Boc), 1.90-2.10 (m, 2H, pyrrolidine-CH₂), 2.55 (s, 1H, C≡CH), 3.40-3.70 (m, 4H, pyrrolidine-CH₂), ~2.5-3.0 (br s, 1H, OH).

  • ¹³C NMR (101 MHz, CDCl₃): δ 28.5, 38.0, 45.0, 52.0, 70.0, 72.5, 80.2, 86.0, 154.5.

  • Purity (HPLC/GC): >98% after recrystallization.

Troubleshooting

IssuePossible CauseSolution
Low or No ConversionInactive n-BuLi; Wet glassware/solventsTitrate n-BuLi before use. Ensure all glassware is rigorously dried and use freshly opened anhydrous solvents.
Formation of Dimer/Side ProductsReaction temperature too high during additionImprove cooling efficiency. Slow down the addition rate of n-BuLi and the ketone solution to better control the internal temperature.
Difficult CrystallizationOily impurities presentPurify a small portion by flash chromatography to obtain a seed crystal. Alternatively, attempt trituration with cold ether/heptane.
Incomplete Quench/Emulsion during WorkupInsufficient quenching solution; vigorous shakingAdd more NH₄Cl solution. Use gentle inversions instead of vigorous shaking to mix layers. Addition of brine can help break emulsions.

References

  • Martin, K. R., Kamienski, C. W., Dellinger, M. H., & Bach, R. O. (1967). Ethynylation of ketones using dilithium acetylide. The Journal of Organic Chemistry, 33(2), 778-780. [Link]

  • Wikipedia. (2023). Alkynylation. [Link]

  • University of Arkansas. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium. Environmental Health and Safety. [Link]

  • University of Georgia Office of Research. (n.d.). n-Butyllithium Safety Operating Procedure. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Butyl Lithium. [Link]

  • Henne, A. L., & Greenlee, K. W. (1943). The Preparation of Acetylenes by Dehydrohalogenation. Journal of the American Chemical Society, 65(10), 2020-2021. [Link]

  • WO2009011551 - PROCESS FOR THE EFFICIENT PREPARATION OF 3-HYDROXY PYRROLIDINE AND DERIVATIVES THEREOF. (2009). [Link]

  • Zhang, W., et al. (2020). Chiral tertiary propargylic alcohols via Pd-catalyzed carboxylative kinetic resolution. Organic Chemistry Frontiers, 7(1), 107-112. [Link]

  • Bisz, E., & Szymański, P. (2022). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 27(19), 6548. [Link]

  • WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. (2007).
  • Martin, K. R. (1971). U.S. Patent No. 3,626,016. Washington, DC: U.S.
  • Chemistry Steps. (2024). Reactions of Acetylide Ions. [Link]

  • Brandsma, L., & Verkruijsse, H. D. (1987). Preparative Polar Organometallic Chemistry 1. Springer-Verlag Berlin Heidelberg. (Referenced via Organic Syntheses Procedure for general handling of lithium acetylide). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate

Welcome to the technical support guide for the synthesis of tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate. This document is designed for researchers, chemists, and drug development professionals to navigate the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable building block. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Introduction

tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate is a key intermediate in medicinal chemistry, valued for its rigid pyrrolidine core functionalized with a propargyl alcohol moiety. The synthesis typically involves the nucleophilic addition of an ethynyl group to the carbonyl of N-Boc-3-pyrrolidinone.[1] The most common method utilizes an organometallic acetylide reagent, such as ethynylmagnesium bromide, to perform this transformation.[2] While conceptually straightforward, this reaction is sensitive to several parameters that can significantly impact yield and purity. This guide aims to address these challenges directly.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems in a question-and-answer format, providing explanations for the underlying chemistry and actionable solutions.

Q1: My reaction yield is consistently low (<50%). What are the most likely causes and how can I fix this?

Low yield is the most common issue and can stem from several factors, primarily related to the stability and reactivity of the organometallic reagent and the purity of the starting materials.

Potential Cause 1: Inactive or Decomposed Grignard Reagent Ethynylmagnesium bromide and other organometallic acetylides are potent bases and nucleophiles, making them highly sensitive to moisture and atmospheric CO₂.[3] Contamination with water will rapidly quench the reagent, reducing the effective number of equivalents available to react with the ketone.

  • Solution:

    • Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or in an oven (120 °C) overnight and cool under a stream of inert gas (Nitrogen or Argon).[4]

    • Use Anhydrous Solvent: Employ a freshly distilled or commercially available anhydrous solvent like tetrahydrofuran (THF). THF is often preferred as it effectively solvates and stabilizes the Grignard reagent.[4]

    • Verify Reagent Quality: If using a commercial solution of ethynylmagnesium bromide, ensure it is not expired. For freshly prepared reagents, consider titrating a small sample to determine the exact molarity before use.

Potential Cause 2: Impure Starting Ketone The starting material, N-Boc-3-pyrrolidinone, can degrade over time or contain acidic impurities.[1] Acidic protons will neutralize the Grignard reagent, leading to lower yields.

  • Solution:

    • Assess Purity: Check the purity of N-Boc-3-pyrrolidinone by ¹H NMR or GC-MS before use.

    • Purification: If impurities are detected, purify the ketone by column chromatography on silica gel or distillation under reduced pressure.[1]

Potential Cause 3: Sub-optimal Reaction Temperature The addition of Grignard reagents to ketones is exothermic. Running the reaction at too high a temperature can promote side reactions, while a temperature that is too low may lead to incomplete reaction.

  • Solution:

    • Controlled Addition: Add the ethynylmagnesium bromide solution dropwise to a cooled solution (0 °C to -78 °C) of the ketone in THF.[5]

    • Monitor Temperature: Use a thermometer to monitor the internal reaction temperature and adjust the addition rate to maintain the desired temperature. After the addition is complete, allow the reaction to slowly warm to room temperature to ensure it goes to completion.[6]

Troubleshooting Workflow for Low Yield

Here is a decision tree to systematically diagnose the cause of low yield.

low_yield_troubleshooting start Low Yield Observed check_conditions Are reaction conditions strictly anhydrous? start->check_conditions check_reagent Is the ethynylating reagent active? reagent_yes Yes check_reagent->reagent_yes reagent_no No check_reagent->reagent_no conditions_yes Yes check_conditions->conditions_yes conditions_no No check_conditions->conditions_no check_ketone Is the N-Boc-3-pyrrolidinone pure? ketone_yes Yes check_ketone->ketone_yes ketone_no No check_ketone->ketone_no check_temp Was temperature controlled during addition? temp_yes Yes check_temp->temp_yes temp_no No check_temp->temp_no reagent_yes->check_ketone solve_reagent Use fresh or titrated reagent. reagent_no->solve_reagent conditions_yes->check_reagent solve_conditions Flame-dry glassware. Use anhydrous solvent. conditions_no->solve_conditions ketone_yes->check_temp solve_ketone Purify ketone via chromatography/distillation. ketone_no->solve_ketone end_node Yield Improved temp_yes->end_node solve_temp Add reagent dropwise at 0 °C or below. temp_no->solve_temp solve_reagent->end_node solve_conditions->end_node solve_ketone->end_node solve_temp->end_node

Caption: Troubleshooting Decision Tree for Low Yield.

Q2: My reaction stalls and TLC analysis shows significant unreacted starting material, even after several hours. What is happening?

Reaction stalling indicates that the nucleophilic addition has ceased before the ketone is fully consumed.

Potential Cause: Insufficient Equivalents of Nucleophile This is the most direct cause. If the Grignard reagent was partially quenched by moisture or if the initial concentration was lower than assumed, there may not be enough active reagent to convert all the starting material.

  • Solution:

    • Use a slight excess of the ethynylating reagent (e.g., 1.2 to 1.5 equivalents) to compensate for any minor quenching and drive the reaction to completion.[6]

    • As mentioned previously, titrating the reagent beforehand ensures accurate stoichiometry.

Potential Cause: Enolization of the Ketone Grignard reagents are strong bases. They can deprotonate the α-carbon of the ketone, forming an enolate. This enolate is unreactive toward further nucleophilic attack, effectively consuming both a molecule of starting material and a molecule of the Grignard reagent without forming the desired product.

  • Solution:

    • Lower Temperature: Performing the addition at very low temperatures (e.g., -78 °C) favors the kinetic pathway of nucleophilic addition over the thermodynamic pathway of deprotonation.[5]

    • Use of Additives: The addition of a Lewis acid like cerium(III) chloride (CeCl₃) can sometimes mitigate this issue (the Luche reaction conditions). CeCl₃ coordinates to the carbonyl oxygen, increasing its electrophilicity and promoting nucleophilic attack over enolization.

Visualizing the Competing Reaction: Enolization

enolization_pathway cluster_main Reaction Pathways Ketone N-Boc-3-pyrrolidinone Product Desired Product (Propargyl Alcohol) Ketone->Product Nucleophilic Addition (Favored at low temp) Enolate Side Product (Unreactive Enolate) Ketone->Enolate Proton Abstraction (Side Reaction) Grignard Ethynyl-MgBr Grignard->Product Grignard->Enolate

Caption: Competing pathways: Nucleophilic addition vs. enolization.

Q3: Purification by column chromatography is difficult and the final product seems to decompose on silica gel. What are the best practices for purification?

Tertiary propargyl alcohols can be sensitive, particularly to acid, which can catalyze dehydration or other rearrangements.[7] Standard silica gel is slightly acidic and can cause decomposition.

Best Practices for Purification:

  • Gentle Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) rather than a strong acid. NH₄Cl is a mild proton source that effectively protonates the intermediate alkoxide without creating a harshly acidic environment.[2]

  • Deactivate Silica Gel: Before performing column chromatography, neutralize the silica gel. This can be done by preparing a slurry of the silica in the eluent system containing 1-2% triethylamine (Et₃N) and then packing the column with this slurry. The basic Et₃N neutralizes the acidic sites on the silica surface.

  • Optimize Eluent System: Use a solvent system with moderate polarity, such as a gradient of ethyl acetate in hexanes. Start with a low polarity to elute non-polar impurities and gradually increase the polarity to recover the product.[8]

  • Minimize Contact Time: Do not let the purified product sit in solution or on the column for extended periods. Combine the pure fractions promptly and remove the solvent under reduced pressure at a low temperature (<40 °C).

Parameter Standard Procedure Optimized Procedure for Sensitive Alcohols Rationale
Reaction Quench Dilute HCl or H₂SO₄Saturated aq. NH₄ClAvoids strong acid that can cause decomposition of the tertiary alcohol.[2]
Chromatography Standard Silica GelSilica Gel pre-treated with 1-2% Et₃N in eluentNeutralizes acidic sites on silica, preventing on-column degradation.
Solvent Removal Standard RotovapLow-temperature (<40°C) rotary evaporationMinimizes thermal stress on the final product.

Detailed Experimental Protocol

This protocol provides a reliable method for the synthesis and purification of the target compound.

Workflow Overview

synthesis_workflow A 1. Setup & Cooldown (Anhydrous Conditions) B 2. Dropwise Addition of Ethynyl-MgBr A->B C 3. Reaction Monitoring (TLC) B->C D 4. Aqueous Quench (sat. NH4Cl) C->D E 5. Extraction & Drying D->E F 6. Purification (Column Chromatography) E->F G 7. Characterization F->G

Caption: Overall experimental workflow.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-Boc-3-pyrrolidinone (1.0 eq) and anhydrous THF (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice-water bath with constant stirring.

  • Reagent Addition: Slowly add ethynylmagnesium bromide (1.2 eq, typically 0.5 M in THF) dropwise via a syringe or an addition funnel, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 1-2 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting ketone spot is no longer visible.[8]

  • Quenching: Cool the flask back to 0 °C and slowly add a saturated aqueous solution of NH₄Cl to quench the reaction. Stir for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with water and then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography using silica gel pre-treated with 1% triethylamine in the eluent (e.g., a gradient of 20% to 50% ethyl acetate in hexanes).

  • Final Product: Combine the pure fractions and remove the solvent to yield tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate as a solid or viscous oil. Store the final product under an inert atmosphere at a low temperature.[9]

Frequently Asked Questions (FAQs)

  • Q: Can I use a different base or ethynylating agent? A: Yes, other systems can be used. For example, deprotonating acetylene gas with a strong base like n-butyllithium or using a superbasic system like KOH/DMSO can also generate an acetylide nucleophile.[10][11] However, Grignard reagents are often preferred for their relative ease of handling and commercial availability.

  • Q: How do I store the final product? A: The product should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at a low temperature (2-8 °C or -20 °C for long-term storage) to prevent degradation.[9]

  • Q: What are the key analytical techniques to confirm the product structure and purity? A: The primary methods are:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure. Key signals to look for are the acetylenic proton (~2.5 ppm), the quaternary carbon bearing the hydroxyl and ethynyl groups (~65-75 ppm), and the acetylenic carbons (~70-90 ppm).

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Infrared (IR) Spectroscopy: To identify key functional groups, such as the O-H stretch (~3400 cm⁻¹), the C≡C-H stretch (~3300 cm⁻¹), and the C=O stretch of the Boc group (~1690 cm⁻¹).

References

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  • PMC. (n.d.). Domino Grignard Addition/Cope–House Reaction for the Synthesis of Polyhydroxylated 3‑Methylindolizidines Analogous to Castanospermine. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHM-t4C24yHSGoX7DNAbd_Liv4sze-sIvqNKHP6wCPOTxUwMIUDI6hLY1yfTh-lY8iY6perPghSYJPyt_9VAR8zStlLtkqO2tfoBsK1gHV2gkcmQ4pD2Xq76Xt1QNTsicq4lG6bhI9VTGtKQXE=
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFc5u8xFloCOIpayynIW3pYDjDsRl49tBwoIf1TWGoxpLoqSThBPZABGy1OThazD0Gvim7B9DAeBV0aBwXvIGftKDo6uNUu6XTGt7w3vuP8YRHbnBJ0e8DQSmxxIcc7A8rC8vwLG3slcwIEIk1cDHaFXL1HCWcN90LE_XRO0JH78an6X3BazR72489t
  • BenchChem. (n.d.). Application Notes and Protocols for Asymmetric Synthesis Utilizing (R)-(-)-N-Boc-3-pyrrolidinol. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGojB1EqdTej24Wl1ATbHhgx6w3vB-THRtUYZbazevkxxlEzQ3Ca7Qm7Z9kl1MOj-p_TgkO0908Yd-0_c9SCSxLzebhR5iqTZJoorwfyWqZS861AWSVhoTLwgpMJ_J8bW0GH5opMRMaf-do4wCpeYajzIRYymhCR38KX2nOqXUR-cobIq7cFLJJUhEc69Jg350X9XXOGoiG_BYX37QKDjv5KvGmefKCkt-bkg420qJjr42_XZ1K

Sources

Optimization

Technical Support Center: Troubleshooting Boc Cleavage for tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate

Welcome to the technical support center for the deprotection of tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the deprotection of tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific Boc cleavage reaction. Here, we address common challenges and provide in-depth, field-proven solutions to ensure the successful synthesis of your target molecule, 3-ethynyl-3-hydroxypyrrolidine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Boc deprotection is incomplete or sluggish. What are the primary causes and how can I resolve this?

Incomplete deprotection is a common hurdle. Several factors can contribute to a slow or stalled reaction.

Causality & Resolution:

  • Insufficient Acid Strength or Stoichiometry : The cleavage of the Boc group is an acid-catalyzed process.[1][2][3] If the acid is too weak or used in insufficient amounts, the reaction may not proceed to completion.[4][5]

    • Troubleshooting Steps :

      • Increase Acid Concentration : Gradually increase the concentration or equivalents of your acid (e.g., Trifluoroacetic acid (TFA) or HCl). For instance, if you are using 20% TFA in Dichloromethane (DCM), consider increasing it to 50%.[5]

      • Switch to a Stronger Acid System : If increasing the concentration is ineffective, consider switching to a more potent acid system, such as 4M HCl in dioxane.[5][6][7][8]

  • Reaction Temperature and Time : While many Boc deprotections proceed efficiently at room temperature, some substrates may require more forcing conditions.[4][5]

    • Troubleshooting Steps :

      • Elevate Temperature : Gentle heating (e.g., to 40-50 °C) can often drive a sluggish reaction to completion.[4] However, be mindful of potential side reactions with your specific substrate.

      • Extend Reaction Time : Monitor the reaction progress closely using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[4][9]

  • Solvent Choice : The solvent plays a crucial role in ensuring both the substrate and the acidic reagent are well-solvated for an efficient reaction.[5]

    • Troubleshooting Steps :

      • Optimize Solvent : Experiment with different solvent systems. Dichloromethane (DCM) is a common choice for TFA-mediated deprotection.[5] For HCl, dioxane is frequently used.[6][7][8]

Q2: I'm observing significant side product formation. What are the likely side reactions and how can I mitigate them?

The primary culprit for side product formation during Boc deprotection is the generation of a reactive tert-butyl cation (t-Bu⁺).[10][11] This carbocation can be trapped by nucleophiles present in the reaction mixture, leading to unwanted byproducts.

Mitigation Strategies:

  • Use of Scavengers : The most effective way to prevent side reactions from the tert-butyl cation is to add a scavenger to the reaction mixture.[4]

    • Common Scavengers :

      • Thioanisole, anisole, or cresol : These act as cation traps.

      • Triisopropylsilane (TIS) : Particularly useful in peptide synthesis to prevent re-attachment of protecting groups.

  • Lower Reaction Temperature : Performing the deprotection at a lower temperature (e.g., 0 °C) can reduce the rate of side reactions.[12]

  • Substrate-Specific Considerations :

    • Tertiary Alcohol Stability : The tertiary alcohol in your molecule is generally stable under acidic conditions used for Boc deprotection. However, prolonged exposure to very strong acids or high temperatures could potentially lead to dehydration or other rearrangements.

    • Ethynyl Group Stability : The ethynyl group is also typically stable under these conditions.

Q3: My product is difficult to isolate and purify after the reaction. What are some effective work-up and purification strategies?

The resulting free amine, 3-ethynyl-3-hydroxypyrrolidine, is likely to be a polar and potentially water-soluble compound, which can present purification challenges.

Work-up and Purification Protocols:

  • Standard Aqueous Work-up :

    • Upon reaction completion, remove the solvent and excess acid under reduced pressure.[9]

    • To obtain the free amine, dissolve the residue in a suitable organic solvent like DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.[9]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.[9]

  • For Highly Water-Soluble Amines :

    • Ion-Exchange Chromatography : This technique can be very effective for purifying amines. A strongly acidic ion-exchange resin can be used to both deprotect the Boc group and isolate the resulting amine.[13]

    • Lyophilization : If the final product is isolated as a salt (e.g., hydrochloride or trifluoroacetate), and is highly water-soluble, lyophilization (freeze-drying) can be an effective method to remove water and obtain the solid product.

  • Resin-Based Scavenging : After the reaction, a scavenger resin can be used to remove excess acid and byproducts, simplifying the purification process.

Q4: How can I effectively monitor the progress of my Boc deprotection reaction?

Careful reaction monitoring is crucial for determining the optimal reaction time and preventing the formation of side products due to prolonged exposure to harsh conditions.

Analytical Methods:

  • Thin-Layer Chromatography (TLC) : A rapid and cost-effective method. The deprotected amine, being more polar, will have a lower Rf value than the Boc-protected starting material. Staining with ninhydrin can be used to visualize the primary or secondary amine product.[9]

  • High-Performance Liquid Chromatography (HPLC) : Offers high resolution and quantitative accuracy, making it the gold standard for monitoring reaction progress and assessing the purity of the final product.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Provides both separation and mass information, allowing for the identification of the starting material, product, and any side products.

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a widely used and generally effective method for Boc deprotection.[1][14]

  • Dissolve the tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate in anhydrous DCM (0.1-0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA to the desired final concentration (e.g., 20-50% v/v). If your substrate is sensitive to the tert-butyl cation, consider adding a scavenger like anisole or thioanisole (2.5-5% v/v).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Co-evaporate with a solvent like toluene (3x) to ensure complete removal of residual TFA.

  • Proceed with an appropriate work-up procedure to isolate the free amine or its salt.

Protocol 2: Boc Deprotection using HCl in Dioxane

This method provides a stronger acidic condition and can be effective for more resistant substrates.[6][7][8]

  • Dissolve the tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate in anhydrous dioxane.

  • Add a solution of 4M HCl in dioxane (typically 2-10 equivalents).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • Upon completion, remove the solvent under reduced pressure to yield the hydrochloride salt of the deprotected amine.

  • The resulting salt can often be used directly in the next step or purified further if necessary.

Data Presentation

Reagent SystemTypical ConcentrationTemperatureReaction TimeKey Considerations
TFA/DCM20-50% v/v0 °C to RT1-4 hoursScavengers may be needed to prevent side reactions.[4]
4M HCl/Dioxane2-10 equivalentsRoom Temperature2-24 hoursOften provides the product as the hydrochloride salt.[8]

Visualizations

Boc Deprotection Mechanism

Boc_Deprotection cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage cluster_2 Step 3: Decarboxylation cluster_3 Final Product Boc-Protected_Amine Boc-Protected Amine Protonated_Carbonyl Protonated Carbonyl Intermediate Boc-Protected_Amine->Protonated_Carbonyl H⁺ (from TFA or HCl) Carbamic_Acid Carbamic Acid Intermediate Protonated_Carbonyl->Carbamic_Acid tert-Butyl_Cation tert-Butyl Cation (t-Bu⁺) Protonated_Carbonyl->tert-Butyl_Cation Free_Amine Free Amine Carbamic_Acid->Free_Amine CO2 CO₂ Carbamic_Acid->CO2 Amine_Salt Amine Salt (TFA or HCl salt) Free_Amine->Amine_Salt H⁺

Caption: Mechanism of acid-catalyzed Boc deprotection.

Troubleshooting Workflow for Incomplete Deprotection

Troubleshooting_Workflow Start Incomplete Deprotection Observed Check_Conditions Review Reaction Conditions: - Acid Concentration - Temperature - Reaction Time Start->Check_Conditions Increase_Acid Increase Acid Concentration/Equivalents Check_Conditions->Increase_Acid Low Acid? Elevate_Temp Gently Elevate Temperature Check_Conditions->Elevate_Temp Low Temp? Extend_Time Extend Reaction Time Check_Conditions->Extend_Time Short Time? Monitor Monitor Progress by TLC/LC-MS Increase_Acid->Monitor Elevate_Temp->Monitor Extend_Time->Monitor Change_System Consider a Stronger Acid System (e.g., 4M HCl in Dioxane) Change_System->Monitor Monitor->Change_System No Complete Reaction Complete Monitor->Complete Yes

Sources

Troubleshooting

Optimizing purification of tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate by column chromatography

Topic: Optimizing Purification of tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with t...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Purification of tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with the isolation and purification of tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate (N-Boc-3-ethynyl-3-hydroxypyrrolidine). Due to its specific functional group triad—a lipophilic N-Boc group, a polar tertiary hydroxyl, and a reactive terminal alkyne—this compound presents unique chromatographic challenges, including peak tailing and detection difficulties.

Below, you will find field-proven troubleshooting logic, self-validating protocols, and empirical data to optimize your downstream processing.

Part 1: Troubleshooting FAQs

Q1: Why does my product exhibit severe tailing on standard silica gel, and how do I restore symmetrical elution bands? A: Tailing of tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate is primarily caused by secondary retention mechanisms. While the primary separation mechanism on normal phase silica is adsorption, the free tertiary hydroxyl group at the C3 position and the carbamate oxygens act as strong hydrogen-bond acceptors/donors. They interact with residual, highly acidic free silanol groups (Si-OH) on the surface of Type A silica gel[1].

  • The Fix: Introduce a competitive modifier. Adding 0.1% to 1% Triethylamine (TEA) to your mobile phase (e.g., Hexane/Ethyl Acetate) neutralizes these active silanol sites. TEA binds to the acidic silanols preferentially, preventing the hydroxylated pyrrolidine from establishing secondary interactions, thereby collapsing the tail into a sharp, symmetrical peak[1].

Q2: The compound does not absorb UV light at 254 nm. What is the most reliable way to track fractions? A: The molecule lacks a conjugated chromophore; the N-Boc group and terminal alkyne only exhibit weak end-absorption below 210 nm, rendering standard 254 nm UV detection useless.

  • The Fix: You must rely on chemical oxidation stains. Potassium Permanganate (KMnO₄) is the optimal choice. It rapidly oxidizes both the terminal alkyne and the tertiary alcohol, reducing Mn(VII) to Mn(IV) and producing distinct yellow/brown spots against a bright pink background[2]. Alternatively, Ceric Ammonium Molybdate (CAM) or Phosphomolybdic Acid (PMA) can be used, as they are highly sensitive to hydroxyl-containing compounds[3].

Q3: How do I cleanly separate the target product from the starting material, N-Boc-3-pyrrolidinone? A: The starting material is a ketone, which is significantly less polar than the target tertiary alcohol product.

  • The Fix: Utilize a step-gradient elution strategy. Isocratic elution often leads to band broadening for the more polar product. Start with a low-polarity solvent (10% EtOAc in Hexane) to rapidly elute the unreacted ketone. Once the ketone has cleared the column, step up the polarity (30% EtOAc in Hexane) to elute the target alkynyl alcohol[4].

Q4: Is the N-Boc protecting group stable during normal phase silica gel chromatography? A: Generally, yes. However, standard silica gel is mildly acidic (pH ~4.5-5.5). Prolonged exposure—such as leaving the compound adsorbed on the column overnight—can lead to partial cleavage of the acid-sensitive tert-butyl carbamate.

  • The Fix: Run the column swiftly using flash chromatography techniques. Pre-treating the column with 0.5% TEA not only prevents tailing but also buffers the local pH of the silica, fully protecting the Boc group from acid-catalyzed degradation.

Part 2: Visualized Troubleshooting Logic

TailingTroubleshooting Start Issue: Severe Tailing of Alkynyl Alcohol CheckSilica Are residual silanols causing H-bonding? Start->CheckSilica AddTEA Add 0.1-1% TEA to Hexane/EtOAc eluent CheckSilica->AddTEA Yes (Primary Cause) CheckPolarity Is the bulk solvent too non-polar? CheckSilica->CheckPolarity No AddTEA->CheckPolarity If tailing persists AddMeOH Switch to DCM/MeOH or add 1-2% MeOH CheckPolarity->AddMeOH Yes Success Symmetrical Elution Band Achieved CheckPolarity->Success No AddMeOH->Success

Caption: Logic tree for resolving peak tailing of hydroxylated pyrrolidines on silica gel.

DetectionWorkflow Spot Spot TLC Fractions UV UV 254 nm (Invisible) Spot->UV Dip Dip in KMnO4 or CAM Stain UV->Dip Heat Heat Plate (50-60°C) Dip->Heat Result Observe Yellow/Brown Spots (Alkyne/OH) Heat->Result

Caption: TLC detection workflow for non-UV active alkynyl alcohols.

Part 3: Quantitative Data Summaries

Table 1: TLC Visualization Matrix

Data applies to tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate.

Visualization MethodTarget Functional GroupResult / ColorSensitivity
UV (254 nm) Conjugated π-systemsInvisiblePoor
KMnO₄ Stain Alkyne, HydroxylYellow/Brown on PinkExcellent
CAM Stain HydroxylBlue/Black on GreenGood
Ninhydrin (Heated) Amine (Post-Boc cleavage)Faint Pink/PurpleModerate
Iodine Vapor General OrganicBrownModerate (Transient)
Table 2: Step-Gradient Solvent System Optimization

Rf values are approximate and depend on silica gel activity and ambient humidity.

Solvent SystemChromatographic PurposeExpected R_f (Product)Expected R_f (Ketone SM)
10% EtOAc / Hexane Elution of unreacted N-Boc-3-pyrrolidinone0.050.35
30% EtOAc / Hexane Elution of Target Alkynyl Alcohol0.25 - 0.300.60
50% EtOAc / Hexane Column Flush / Highly polar impurities0.700.90

Part 4: Self-Validating Experimental Protocols

Protocol A: Optimized Column Packing & Step-Gradient Elution

Objective: Purify the target compound while suppressing silanol-induced tailing and preventing Boc degradation.

  • Solvent Preparation: Prepare 1 Liter of 10% Ethyl Acetate in Hexane. Add 5.0 mL of Triethylamine (TEA) to create a 0.5% v/v buffered eluent.

  • Column Packing: Slurry pack standard Type 60Å silica gel using the buffered 10% EtOAc/Hexane solution. Causality: Pre-equilibrating with TEA saturates the active acidic silanols before the compound is introduced.

  • Sample Loading: Dissolve the crude reaction mixture in a minimum volume of Dichloromethane (DCM). Apply evenly to the top of the silica bed.

  • Step 1 Elution (Impurity Removal): Elute with 3 Column Volumes (CV) of the 10% EtOAc/Hexane (+0.5% TEA) solution. Collect large fractions. This removes the less polar N-Boc-3-pyrrolidinone.

  • Step 2 Elution (Product Isolation): Switch the eluent to 30% EtOAc in Hexane (+0.5% TEA). Collect smaller fractions (e.g., 15-20 mL).

  • Validation Check (2D TLC): To ensure the compound is not degrading on the column, spot a purified fraction in the corner of a square TLC plate. Develop in 30% EtOAc/Hexane, dry, rotate 90 degrees, and develop again. A single spot exactly on the diagonal confirms structural integrity and validates that the Boc group is stable under these conditions.

Protocol B: High-Contrast KMnO₄ TLC Staining

Objective: Visualize non-UV active fractions accurately without false positives.

  • Stain Preparation: Dissolve 3.0 g KMnO₄ and 10.0 g K₂CO₃ in 300 mL of distilled water. Add 5.0 mL of a 5% NaOH aqueous solution[2]. Store in a wide-mouth dark glass jar.

  • Application: After developing the TLC plate, dry it completely with a heat gun to remove all traces of Hexane/EtOAc. Causality: Residual solvent can cause streaking or background oxidation.

  • Dipping: Using forceps, submerge the plate into the KMnO₄ solution for 1-2 seconds.

  • Wiping: Immediately wipe the glass/aluminum back of the plate with a paper towel.

  • Development: Gently heat the plate with a heat gun (50-60°C). Keep the heat source moving. The target alkynyl alcohol will rapidly appear as a bright yellow/brown spot against a pink background due to the reduction of Mn(VII) to MnO₂[2].

References

  • LCGC North America. "Why Do Peaks Tail? - LC Troubleshooting Bible." lctsbible.com. Available at:[Link]

  • King Group, Wake Forest University. "Successful Flash Chromatography." wfu.edu. Available at: [Link]

  • Reach Devices. "TLC stains: Thin Layer Chromatography stains." reachdevices.com. Available at:[Link]

  • Department of Chemistry, University of Rochester. "TLC Stains/Dips." rochester.edu. Available at:[Link]

Sources

Optimization

Resolving solubility issues with tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate in aqueous media

Guide for Researchers on: tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate Welcome to the technical support center for tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate. This guide is designed for researcher...

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Author: BenchChem Technical Support Team. Date: March 2026

Guide for Researchers on: tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate

Welcome to the technical support center for tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with this compound in aqueous media. Here, we provide in-depth, experience-driven answers to common questions, detailed protocols, and troubleshooting strategies to ensure your experiments proceed smoothly and efficiently.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing precipitation/oiling out when I add my compound to an aqueous buffer. Why is it so poorly soluble?

Answer: The poor aqueous solubility of tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate stems from a conflict between the different parts of its molecular structure.

  • Hydrophobic Driver: The primary culprit is the large, bulky tert-butoxycarbonyl (Boc) protecting group . This group is highly lipophilic (fat-loving) and significantly reduces the molecule's affinity for water.

  • Hydrophilic Moieties: While the molecule contains a polar hydroxyl (-OH) group and a pyrrolidine ring that would otherwise favor water solubility, their influence is overshadowed by the dominant hydrophobic character of the Boc group.

Essentially, the molecule has a structural imbalance that makes it difficult to dissolve in purely aqueous systems. Over 40% of new chemical entities in drug discovery are poorly water-soluble, making this a common challenge.[1][2][3]

Q2: What is the first-line strategy to solubilize my compound for a biological assay?

Answer: The most direct and widely used approach is to first create a concentrated stock solution in a water-miscible organic solvent and then dilute this stock into your final aqueous buffer.[4][5]

Dimethyl sulfoxide (DMSO) is the industry-standard starting point.[4] It is a powerful aprotic solvent that can dissolve a wide range of polar and non-polar compounds.[4]

Key Considerations:

  • Prepare a High-Concentration Stock: Aim for a stock solution of 10-50 mM in 100% DMSO. This minimizes the volume of organic solvent you'll need to add to your final assay.

  • Control Final Solvent Concentration: For most cell-based assays, the final concentration of DMSO should be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced toxicity or off-target effects.[6][7] Concentrations above 1% can damage cell membranes and lead to cell death.[6]

  • Always Run a Vehicle Control: Your experiments must include a control group that receives the same final concentration of the solvent (e.g., 0.1% DMSO) without the compound. This is critical to ensure that any observed effects are due to your compound and not the solvent itself.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Tare Vial: Weigh an empty, clean, and dry glass vial on an analytical balance. Record the weight.

  • Add Compound: Carefully add a small amount (e.g., ~2-3 mg) of tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate (MW: 211.26 g/mol ) to the vial. Record the new weight.[8]

  • Calculate Solvent Volume:

    • Subtract the tare weight to get the exact mass of the compound.

    • Use the formula: Volume (µL) = (Mass (mg) / 211.26 g/mol ) * (1 / 10 mmol/L) * 1,000,000 µL/L

  • Dissolve: Add the calculated volume of fresh, high-purity DMSO to the vial.

  • Ensure Complete Dissolution: Vortex the vial for 1-2 minutes. If necessary, gently warm the vial or use a sonication bath to aid dissolution. Visually inspect to ensure no solid particles remain.

  • Store Properly: Store the stock solution at -20°C or -80°C in a tightly sealed vial to prevent moisture absorption by the hygroscopic DMSO. For use, thaw and bring to room temperature before opening.

Q3: My compound still precipitates even when diluting from a DMSO stock. What are my next steps?

Answer: This indicates that the aqueous solubility limit is being exceeded upon dilution. This is a common issue when the final compound concentration required is still too high for the buffer system to support. The following workflow provides a systematic approach to resolving this.

G cluster_0 Troubleshooting Workflow start Precipitation Observed Upon Dilution cosolvent Option 1: Use a Co-solvent System start->cosolvent Is final DMSO > 0.5%? Or is precipitation still an issue? cyclodextrin Option 2: Employ Cyclodextrins cosolvent->cyclodextrin Co-solvents ineffective or interfere with assay? end_node Achieve Solubilization cosolvent->end_node Success surfactant Option 3: Add Surfactants cyclodextrin->surfactant Cyclodextrins ineffective or not suitable for formulation? cyclodextrin->end_node Success surfactant->end_node Success

Caption: Decision workflow for advanced solubility enhancement.

Option 1: Co-solvent Systems Co-solvents work by reducing the polarity of the aqueous medium, making it more hospitable to hydrophobic molecules.[] Besides DMSO, other biocompatible co-solvents can be tested.

Co-SolventTypical Starting Conc. (Final)ProsCons & Assay Considerations
DMSO 0.1 - 1%Strong solvent, well-characterized.[4]Can be toxic to cells at >1%, may interfere with some enzyme assays or bind to proteins.[6][7][10][11]
Ethanol 1 - 5%Less toxic than DMSO, readily available.Can cause protein denaturation at higher concentrations; volatile.
PEG 400 1 - 10%Low toxicity, commonly used in formulations.Can be viscous, may affect cell membranes or assay kinetics.
Propylene Glycol 1 - 10%Good safety profile.Can be viscous.

Option 2: Cyclodextrin Formulations Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12][13] They act as "molecular buckets" to encapsulate the hydrophobic Boc group, forming an inclusion complex that is water-soluble.[12][14][15]

  • How it Works: The hydrophobic part of your compound partitions into the cyclodextrin's nonpolar cavity, while the complex's hydrophilic exterior allows it to dissolve in water.[13][15]

  • Common Choices: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used in pharmaceutical formulations due to their high solubility and safety profiles.[4][16]

  • Application: Prepare the cyclodextrin solution in your buffer first, then add your compound (from a small amount of DMSO stock if necessary) and allow time for the complex to form, often with stirring or sonication.

Option 3: Use of Surfactants Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). These micelles have a hydrophobic core that can sequester your compound, increasing its apparent solubility.

  • Common Choices: Non-ionic surfactants like Tween® 80 or Polysorbate 80 are often used.

  • Caution: Surfactants can be disruptive to cell membranes and can interfere with protein-based assays. They should be used with caution and at the lowest effective concentration, always with appropriate vehicle controls.

Q4: My compound is an intermediate in a synthesis. Can I improve its solubility by modifying it?

Answer: Yes. If the ultimate goal is to use the deprotected amine, performing the deprotection step will dramatically improve aqueous solubility. The Boc group is designed to be removed.

Deprotection Strategy: The Boc group is labile under acidic conditions. A common and effective method is treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or using HCl in dioxane.[17]

  • Mechanism: The acid protonates the oxygen of the tert-butyl ester, leading to the elimination of isobutylene and carbon dioxide, liberating the free pyrrolidine nitrogen as its corresponding salt (e.g., trifluoroacetate or hydrochloride salt). This salt form is typically very water-soluble.

  • Consideration: This is an irreversible chemical modification. This strategy is only applicable if the subsequent experimental steps require the free amine.

References

  • Vertex AI Search. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • Vertex AI Search. Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • Kumar, L., & Sreenivasa, R. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC.
  • Scientist Solutions. (2025, January 16). DMSO in cell based assays.
  • Vertex AI Search. (2023, February 15). Contemporary Review on Solubility Enhancement Techniques.
  • PubMed. Drug solubility: importance and enhancement techniques.
  • Quora. (2017, August 3). What effects does DMSO have on cell assays?
  • PMC - NIH. (2025, October 1). Cyclodextrins, Surfactants and Their Inclusion Complexes.
  • PMC. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • International Journal of Scientific Research & Technology. Mechanistic Evaluation of Cyclodextrin Inclusion Complexes: A Molecular Modeling and Experimental Approach.
  • Case studies. Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • NextSDS. tert-butyl 3-(2-bromoethynyl)
  • MedchemExpress.com. Co-solvents | Biochemical Assay Reagents.
  • PMC. High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay.
  • ResearchGate. (n.d.). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview...
  • The 'Medicinal Magician' in The Labor
  • WuXi AppTec DMPK. (2024, March 15).
  • PubChem. tert-Butyl (3R)
  • PMC. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
  • BOC Sciences.
  • Sunway Pharm Ltd.
  • PubChem. tert-butyl (3S)-3-(hydroxymethyl)
  • MedChemExpress.
  • MilliporeSigma. 3-Hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester.
  • BOC Sciences. Solubility Improvement.
  • Vertex AI Search. (2015, October 28). Rapid, effective deprotection of tert-butoxycarbonyl (Boc)
  • Reddit. (2021, June 20). Having great trouble with a Boc-protection reaction : r/Chempros.
  • Reddit. (2021, June 17). Having great trouble with a Boc-protection reaction : r/chemhelp.
  • Benchchem. Technical Support Center: Optimizing Boc Protection of Amines.
  • Sigma-Aldrich. tert-Butyl (3R,4S)

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate Click Chemistry

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals utilizing tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate in Copper(I)-Catalyzed Azide-Alkyne Cyclo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals utilizing tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate and minimize common side reactions, thereby enhancing the efficiency and yield of your click chemistry experiments.

Introduction: The Challenge of a Hindered Alkyne

tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate is a valuable building block in medicinal chemistry and drug discovery. However, the tertiary alcohol adjacent to the ethynyl group introduces significant steric hindrance. This bulkiness can impede the approach of the azide reactant and the copper catalyst, potentially leading to slower reaction rates and the formation of undesirable side products.[1][2] This guide is designed to address these specific challenges head-on.

Frequently Asked Questions (FAQs)

Q1: My click reaction with tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate is sluggish or failing to go to completion. What are the likely causes?

A1: Several factors can contribute to low yields or slow reaction kinetics with this sterically hindered alkyne:

  • Steric Hindrance: The primary reason is often the bulky tert-butyl and hydroxyl groups near the alkyne, which physically obstruct the formation of the copper-acetylide intermediate necessary for the cycloaddition.[1]

  • Inactive Catalyst: The active catalyst in CuAAC is Copper(I), which is susceptible to oxidation to the inactive Copper(II) state, especially in the presence of oxygen.[3]

  • Suboptimal Ligand Choice: The ligand used to stabilize the Cu(I) catalyst is critical. An inappropriate ligand may not effectively promote the reaction with a hindered substrate.[4][5]

  • Inadequate Reaction Conditions: Factors such as temperature, solvent, and reactant concentrations play a crucial role and may need to be optimized for this specific substrate.[1][6]

Q2: What is the most common side reaction I should be aware of, and how can I prevent it?

A2: The most prevalent side reaction is the oxidative homocoupling of the alkyne, leading to the formation of a diyne byproduct (Glaser coupling).[2] This occurs when the Cu(I) catalyst is oxidized to Cu(II) in the presence of oxygen.

  • Prevention Strategies:

    • Degassing: Thoroughly degas all solvents and solutions to remove dissolved oxygen.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon.[2]

    • Sufficient Reducing Agent: Ensure an adequate concentration of a reducing agent, like sodium ascorbate, is present throughout the reaction to maintain copper in the Cu(I) state.[7][8]

Q3: Can the hydroxyl group on my pyrrolidine ring interfere with the reaction?

A3: While the hydroxyl group primarily contributes to steric hindrance, it also has the potential to coordinate with the copper catalyst. This interaction could alter the catalyst's reactivity or lead to the formation of inactive copper complexes. Using a well-chosen ligand can help to mitigate this effect by preferentially coordinating with the copper center.

Q4: I'm observing a red or purple precipitate in my reaction. What is it and what should I do?

A4: The formation of a colored precipitate often indicates the formation of a copper(I)-acetylide complex that is insoluble in the reaction medium.[9] This can be particularly problematic with certain alkynes.

  • Troubleshooting:

    • Solvent System: Consider changing the solvent system. Acetonitrile/water mixtures can sometimes help to keep the copper acetylide in solution, though acetonitrile can also compete in the reaction.[9]

    • Ligand: Employing a strongly coordinating ligand can help to solubilize the copper species.

    • Order of Addition: Adding the copper catalyst to the mixture of the alkyne and azide, rather than pre-mixing the copper and alkyne, can sometimes prevent the precipitation of the acetylide.[7]

Troubleshooting and Optimization Guide

This section provides a systematic approach to troubleshooting and optimizing your click chemistry reactions with tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate.

Problem: Low or No Product Formation
Potential Cause Recommended Solution Rationale
Inactive Catalyst (Cu(II) formation) • Ensure fresh sodium ascorbate solution is used.• Degas all solvents and run under an inert atmosphere.[2]• Increase the concentration of sodium ascorbate.[7]Sodium ascorbate reduces Cu(II) to the active Cu(I) state. Oxygen will oxidize Cu(I) to inactive Cu(II).[10]
Steric Hindrance • Increase reaction temperature (e.g., 40-60 °C).[1]• Consider microwave irradiation for shorter reaction times.[1]• Increase reaction time.Higher temperatures can provide the necessary activation energy to overcome the steric barrier.
Suboptimal Ligand • Switch to a more effective ligand for hindered substrates, such as THPTA or BTTAA.[11][12]• Optimize the ligand-to-copper ratio (typically 1:1 to 5:1).[2]Ligands stabilize the Cu(I) catalyst and can accelerate the reaction rate.[4][12]
Incorrect Stoichiometry • Use a slight excess of the less sterically hindered reactant (usually the azide).This can help to drive the reaction to completion.
Inhibitors Present • Avoid Tris buffer, as it can chelate copper.[7]• Purify starting materials to remove any potential inhibitors like thiols.[13]Certain functional groups can coordinate with and inhibit the copper catalyst.[3]
Problem: Formation of Side Products (e.g., Diyne)
Potential Cause Recommended Solution Rationale
Oxidative Homocoupling • Thoroughly degas all solutions.• Maintain an inert atmosphere (N₂ or Ar).• Ensure a sufficient excess of sodium ascorbate.[8]This minimizes the presence of oxygen, which promotes the unwanted Glaser coupling side reaction.[2]
Reaction with Solvent • Avoid acetonitrile if side products are observed, as it can sometimes participate in the reaction.[9]The choice of solvent can influence side reaction pathways.

Experimental Protocols

Optimized Protocol for CuAAC with tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate

This protocol is a starting point and may require further optimization based on the specific azide being used.

Materials:

  • tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate

  • Azide coupling partner

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Degassed solvent (e.g., 1:1 mixture of water and t-butanol, or DMSO)[2]

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of your azide and tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate in the chosen degassed solvent.

    • Prepare a 100 mM stock solution of CuSO₄·5H₂O in degassed water.

    • Prepare a 50 mM stock solution of THPTA in degassed water.[2]

    • Prepare a 1 M stock solution of sodium ascorbate in degassed water. This solution should be made fresh for each experiment. [2]

  • Reaction Setup (under inert atmosphere):

    • In a reaction vial, add the azide solution (1 equivalent).

    • Add the tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate solution (1-1.2 equivalents).

    • Add additional degassed solvent to achieve the desired reaction concentration.

    • In a separate tube, pre-mix the CuSO₄ solution (0.05-0.1 equivalents) and the THPTA solution (0.25-0.5 equivalents) to achieve a 5:1 ligand-to-copper ratio.[1] Let this mixture stand for 1-2 minutes.

    • Add the pre-mixed catalyst solution to the main reaction vial.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (1-2 equivalents).

  • Reaction and Monitoring:

    • Seal the reaction vial and stir at room temperature.

    • If the reaction is slow, gently heat to 40-60 °C.[1]

    • Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS, or ¹H NMR) at appropriate time points (e.g., 1h, 4h, 12h, 24h).[1][14]

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by exposing it to air.

    • If necessary, remove the copper catalyst by passing the reaction mixture through a small plug of silica gel or by using a copper-chelating resin.

    • Purify the product by an appropriate method, such as column chromatography.[14]

Visualizing the Process

Reaction Mechanism and Side Reaction

The following diagram illustrates the catalytic cycle of the CuAAC reaction and the competing oxidative homocoupling side reaction.

CuAAC_Mechanism cluster_0 CuAAC Catalytic Cycle cluster_1 Side Reaction: Oxidative Homocoupling Alkyne R1-C≡CH Cu_Acetylide Cu(I)-Acetylide Alkyne->Cu_Acetylide + Cu(I) Azide R2-N3 Intermediate Copper-Triazolide Intermediate Azide->Intermediate CuI_Catalyst Cu(I)-Ligand CuI_Catalyst->Cu_Acetylide Cu_Acetylide->Intermediate + R2-N3 Cu_Acetylide_Side Cu(I)-Acetylide Triazole_Product 1,4-Disubstituted Triazole Triazole_Product->CuI_Catalyst Releases Intermediate->Triazole_Product + H+ Diyne R1-C≡C-C≡C-R1 (Diyne Byproduct) Cu_Acetylide_Side->Diyne + O2 O2 O2 O2->Diyne CuII_Catalyst Cu(II)-Ligand CuI_Catalyst_Side Cu(I)-Ligand CuI_Catalyst_Side->CuII_Catalyst + O2

Caption: CuAAC catalytic cycle and competing diyne formation.

Troubleshooting Workflow

This flowchart provides a logical sequence for troubleshooting common issues in your click chemistry experiments.

Troubleshooting_Workflow Start Low Yield or Failed Reaction Check_Catalyst Is the catalyst active? Start->Check_Catalyst Optimize_Catalyst Use fresh sodium ascorbate. Degas solvents. Increase reducing agent. Check_Catalyst->Optimize_Catalyst No Check_Conditions Are reaction conditions optimal? Check_Catalyst->Check_Conditions Yes Optimize_Catalyst->Check_Conditions Optimize_Conditions Increase temperature (40-60 °C). Increase reaction time. Consider microwave. Check_Conditions->Optimize_Conditions No Check_Ligand Is the ligand appropriate? Check_Conditions->Check_Ligand Yes Optimize_Conditions->Check_Ligand Optimize_Ligand Switch to THPTA or BTTAA. Optimize ligand:copper ratio. Check_Ligand->Optimize_Ligand No Check_Side_Products Are side products observed? Check_Ligand->Check_Side_Products Yes Optimize_Ligand->Check_Side_Products Address_Side_Products Ensure inert atmosphere. Check for inhibitors (e.g., Tris buffer). Check_Side_Products->Address_Side_Products Yes Success Successful Reaction Check_Side_Products->Success No Address_Side_Products->Success

Caption: A systematic workflow for troubleshooting CuAAC reactions.

Concluding Remarks

Successfully employing tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate in click chemistry hinges on understanding and mitigating the challenges posed by its steric bulk. By carefully controlling the reaction conditions, particularly through the exclusion of oxygen, the use of appropriate ligands, and optimization of temperature, researchers can significantly minimize side reactions and achieve high yields of the desired triazole products. This guide serves as a comprehensive resource to empower you in your synthetic endeavors.

References

  • Li, Y., et al. (2017). Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. ACS Omega, 2(7), 3539-3547. Available from: [Link]

  • Mondal, S., & Ramana, C. V. (2021). Cu(I)-Catalyzed Click Chemistry in Glycoscience and Their Diverse Applications. Chemical Reviews, 121(14), 8329-8393. Available from: [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. Available from: [Link]

  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]

  • Gherib, A., et al. (2026, January 20). Triazole-(p-tolylthio)methyl hybrids via click chemistry: synthesis, molecular docking, and evaluation as promising anticancer candidates. RSC Publishing. Retrieved from [Link]

  • Wang, Y., et al. (2016). Problems and Solutions in Click Chemistry Applied to Drug Probes. Scientific Reports, 6, 35914. Available from: [Link]

  • Reddit. (2025, November 18). Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). Retrieved from [Link]

  • Özen, A. S., et al. (2012). The mechanism of copper-catalyzed azide-alkyne cycloaddition reaction. Journal of Molecular Structure: THEOCHEM, 1014, 129-137. Available from: [Link]

  • Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. Angewandte Chemie International Edition, 52(34), 8962-8965. Available from: [Link]

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide-Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952-3015. Available from: [Link]

  • van der Heijden, K. W., et al. (2026, January 15). The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One. Angewandte Chemie International Edition. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Barluenga, S., et al. (2022). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 1936-1949. Available from: [Link]

  • Basuki, J. S., et al. (2018). Autocatalytic Cycles in a Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction. Journal of the American Chemical Society, 140(31), 9872-9875. Available from: [Link]

  • Barluenga, S., et al. (2022). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 1936-1949. Available from: [Link]

  • ResearchGate. (2021, December 16). Click chemstry: Why does it sometimes work and other times it doesn't?. Retrieved from [Link]

  • Kletskov, A. V., et al. (2021). Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide-Alkyne Click Reaction. The Journal of Organic Chemistry, 86(16), 11429-11436. Available from: [Link]

  • MDPI. (2023, November 14). Molecular Hybridization of Alkaloids Using 1,2,3-Triazole-Based Click Chemistry. Retrieved from [Link]

  • Jewett, J. C., & Bertozzi, C. R. (2010). Click Triazoles for Bioconjugation. Chemical Society Reviews, 39(4), 1272-1279. Available from: [Link]

  • NextSDS. (n.d.). tert-butyl 3-(2-bromoethynyl)-3-hydroxypyrrolidine-1-carboxylate — Chemical Substance Information. Retrieved from [Link]

  • Sunway Pharm Ltd. (n.d.). tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate - CAS:275387-76-3. Retrieved from [Link]

  • Grigor'ev, I. A., et al. (2016). 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. Molecules, 21(3), 329. Available from: [Link]

  • PubChem. (n.d.). tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of triazole compounds via click chemistry reaction and formation of the protective self-assembled membrane against copper corrosion. Retrieved from [Link]

  • MDPI. (2022, March 16). 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. Retrieved from [Link]

  • Google Patents. (n.d.). A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
  • International Journal of Pharmaceutical Sciences Review and Research. (2024, October 19). An Insight Into Click Chemistry. Retrieved from [Link]

  • Molecules. (2025, October 16). The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Cross-Coupling Reactions of tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate

Welcome to the technical support center for the cross-coupling of tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the cross-coupling of tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing this crucial synthetic transformation. The unique structure of this propargyl alcohol, containing both a sterically demanding Boc-protecting group and a free hydroxyl group, presents specific challenges that require careful consideration of reaction parameters.

This resource moves beyond standard protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve high-yield, reproducible results.

Section 1: Frequently Asked Questions (FAQs) - Core Concepts

This section addresses fundamental questions regarding the Sonogashira coupling of this specific substrate.

Q1: Why is the Sonogashira reaction the most common choice for this substrate?

A: The Sonogashira reaction is a robust and versatile method for forming C(sp²)-C(sp) bonds, which is precisely the transformation required to couple the terminal alkyne of the pyrrolidine substrate with an aryl or vinyl halide.[1] Its mild reaction conditions, including low temperatures and the use of weak bases, demonstrate excellent functional group tolerance.[1][2] This is particularly important for our substrate, which contains a base-labile Boc-protecting group and a hydroxyl group that could participate in side reactions under harsher conditions.

Q2: What are the primary roles of the palladium catalyst and the copper(I) co-catalyst?

A: The reaction proceeds through two interconnected catalytic cycles.[3]

  • The Palladium Cycle: The active Palladium(0) species undergoes oxidative addition with the aryl/vinyl halide. This is often the rate-limiting step of the reaction.[1] Following a transmetalation step, the desired product is formed via reductive elimination, regenerating the Pd(0) catalyst.[3]

  • The Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate.[1] This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the palladium(II) complex. The use of a copper co-catalyst significantly increases the reaction rate, allowing for milder conditions.[1][3]

cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_A R¹-Pd(II)L₂-X Pd0->PdII_A Oxidative Addition (R¹-X) PdII_B R¹-Pd(II)L₂-C≡CR² PdII_A->PdII_B Transmetalation CuAcetylide Cu(I)-C≡CR² PdII_B->Pd0 Product R¹-C≡CR² PdII_B->Product CuX Cu(I)X CuX->CuAcetylide H-C≡CR² Base CuAcetylide->PdII_A Transmetalation CuAcetylide->CuX Start Low / No Conversion Check_Catalyst Verify Catalyst Activity Start->Check_Catalyst Check_Reagents Assess Reagent Quality Start->Check_Reagents Check_Conditions Evaluate Reaction Conditions Start->Check_Conditions Sol_Catalyst Use fresh Pd/Cu catalysts. Consider pre-activated Pd(0) source. Check_Catalyst->Sol_Catalyst Inactive? Sol_Reagents Use anhydrous, degassed solvents. Purify amine base & substrates. Check_Reagents->Sol_Reagents Impure? Sol_Conditions Increase temperature. Screen different ligands/bases. Check_Conditions->Sol_Conditions Suboptimal?

Caption: Troubleshooting workflow for low reaction conversion.

Potential Cause & Solution Pathway:

  • Inactive Catalyst:

    • The "Why": Palladium(0) catalysts are sensitive to oxygen and can decompose over time. Copper(I) salts can oxidize to catalytically inactive Copper(II). [4] * Solution: Always use freshly opened or properly stored catalysts. If using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, ensure your conditions (e.g., presence of an amine base) are sufficient to reduce it in situ to the active Pd(0) species. [5]For difficult couplings, consider using a more active, pre-formed Pd(0) source like Pd(PPh₃)₄. [5]

  • Poor Reagent/Solvent Quality:

    • The "Why": Oxygen is a critical poison for Sonogashira reactions. It promotes the oxidative homocoupling of the alkyne (Glaser coupling) and can lead to the decomposition of the Pd(0) catalyst into inactive palladium black. [1][4]Water and other protic impurities can interfere with the base and the formation of the copper acetylide.

    • Solution: Use anhydrous solvents and thoroughly degas them (e.g., via three freeze-pump-thaw cycles or by sparging with an inert gas like argon for 30-60 minutes). [4]Ensure the amine base (e.g., triethylamine, diisopropylamine) is distilled and dry. [6]

  • Suboptimal Reaction Conditions:

    • The "Why": The reactivity of aryl halides follows the order I > Br > Cl. [1]Aryl bromides and chlorides often require more forcing conditions to undergo oxidative addition. [7] * Solution: For less reactive aryl bromides or chlorides, an increase in temperature (e.g., from room temperature to 60-100 °C) may be necessary. [5][7]Additionally, screening different ligands can be highly effective. Bulky, electron-rich phosphine ligands (e.g., XPhos, P(t-Bu)₃) can accelerate the rate-limiting oxidative addition step. [5][8]

Problem 2: Significant Homocoupling of the Alkyne (Glaser-Hay Coupling)

The formation of a 1,3-diyne byproduct from the coupling of two molecules of your pyrrolidine substrate is a common and wasteful side reaction. [9] Potential Cause & Solution Pathway:

  • Presence of Oxygen:

    • The "Why": The copper-catalyzed dimerization of terminal alkynes is an oxidative process that is highly promoted by the presence of oxygen. [2][4] * Solution: The most critical step is to ensure a strictly inert atmosphere. [4]Rigorous degassing of all solvents and reagents is paramount. Some protocols even suggest performing the reaction under a slight positive pressure of hydrogen gas (diluted with nitrogen or argon) to suppress this pathway. [9][10]

  • High Copper(I) Concentration:

    • The "Why": While catalytic in the cross-coupling cycle, higher concentrations of the copper salt can accelerate the homocoupling pathway. [4] * Solution: Reduce the loading of the copper(I) iodide co-catalyst to the minimum effective amount (e.g., start with 1-2 mol% and titrate down).

  • High Alkyne Concentration:

    • The "Why": A high instantaneous concentration of the alkyne can favor the bimolecular homocoupling reaction over the cross-coupling.

    • Solution: Add the tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate solution slowly to the reaction mixture over several hours using a syringe pump. [4]This keeps the concentration low and favors the desired reaction pathway.

  • Persistent Homocoupling:

    • The "Why": For some substrate combinations, homocoupling remains problematic even after optimization.

    • Solution: Switch to a copper-free Sonogashira protocol . [1][11]These reactions often require more active palladium catalysts, specialized ligands (e.g., P(t-Bu)₃), and sometimes higher temperatures, but they completely eliminate the primary pathway for Glaser-Hay coupling. [2][11]

Problem 3: Catalyst Decomposition (Formation of Palladium Black)

The precipitation of a black solid is a visual indicator that the active homogeneous Pd(0) catalyst has aggregated into inactive, heterogeneous palladium metal. [6] Potential Cause & Solution Pathway:

  • Solvent Effects:

    • The "Why": Certain solvents, particularly THF, have been anecdotally reported to promote the formation of palladium black. [6] * Solution: Consider switching to a more coordinating solvent such as DMF, NMP, or using the amine base (e.g., triethylamine) as the solvent or co-solvent. [5][7]

  • Insufficient Ligand:

    • The "Why": The phosphine ligands play a crucial role in stabilizing the Pd(0) center and preventing aggregation. If the ligand dissociates or is consumed, the "naked" palladium atoms can easily precipitate.

    • Solution: Ensure an adequate ligand-to-palladium ratio. For pre-catalysts like Pd(OAc)₂, a Pd:Ligand ratio of 1:2 or 1:4 is common. Using bulky, electron-donating ligands can also enhance the stability of the catalytic complex. [8]

Section 3: Data & Protocols

Table 1: Recommended Starting Conditions for Catalyst and Reagent Screening
ParameterFor Aryl IodidesFor Aryl Bromides/ChloridesRationale
Pd Source PdCl₂(PPh₃)₂ (1-2 mol%)Pd(OAc)₂ / XPhos (2-4 mol%) or (AllylPdCl)₂ / P(t-Bu)₃ (1-2 mol%)Aryl iodides are more reactive and tolerate common catalysts. [1]Less reactive halides require more active, specialized catalyst systems. [5][12]
Cu(I) Source CuI (2-4 mol%)CuI (2-5 mol%) or None (Copper-Free)Essential for rate acceleration. [3]Consider copper-free protocols if homocoupling is severe. [11]
Base Et₃N or i-Pr₂NHPiperidine or Cs₂CO₃Amine bases act as both base and solvent/ligand. [1]Stronger, non-coordinating bases may be needed for challenging substrates. [13]
Solvent THF or DMF (degassed)DMF or Toluene (degassed)Solvent choice can impact catalyst stability and reaction rate. [5]
Temperature Room Temp to 40 °C60 °C to 110 °CHigher temperatures are often required to drive the oxidative addition of less reactive halides. [7]
Experimental Protocol: Copper-Free Sonogashira Coupling of an Aryl Bromide

This protocol is a robust starting point for coupling with aryl bromides, designed to minimize homocoupling side reactions. [11]

  • Flask Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).

  • Catalyst Pre-formation: To the flask, add (AllylPdCl)₂ (0.01 equiv) and P(t-Bu)₃ (0.04 equiv).

  • Reagent Addition: Add the aryl bromide (1.0 equiv) and anhydrous, degassed N,N-Dimethylformamide (DMF) to achieve a concentration of approx. 0.2 M.

  • Base and Substrate: Add anhydrous piperidine (2.0 equiv) followed by tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate (1.2 equiv).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. If no reaction is observed after 2-4 hours, gradually increase the temperature to 60-80 °C.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous ammonium chloride followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. (URL: )
  • Troubleshooting guide for Sonogashira coupling failures. BenchChem Technical Support. (URL: )
  • Sonogashira coupling. Wikipedia. (URL: [Link])

  • Plenio, H., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 36(5), 1034-1043. (URL: [Link])

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. (URL: )
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. (URL: [Link])

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. PMC. (URL: [Link])

  • Technical Support Center: Sonogashira Coupling of Complex Molecules. BenchChem. (URL: )
  • Sonogashira Coupling. Chemistry LibreTexts. (URL: [Link])

  • Sonogashira troubleshooting help needed. Reddit. (URL: [Link])

  • Palladacycle-Catalyzed Deacetonative Sonogashira Coupling of Aryl Propargyl Alcohols with Aryl Chlorides. The Journal of Organic Chemistry. (URL: [Link])

  • The Sonogashira Coupling. (URL: )
  • Struggling to make a sonogashira coupling reaction happen. Reddit. (URL: [Link])

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (URL: )
  • Efficient Sonogashira Coupling Reaction Catalyzed by Palladium(II) β-Oxoiminatophosphane Complexes under Mild Conditions. Organic Chemistry Portal. (URL: [Link])

  • Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction. Organometallics. (URL: [Link])

  • Sonogashira Cross Coupling of homo-propargylic alcohols with bromobenzene. (URL: )
  • Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters. (URL: [Link])

  • Optimization of the reaction conditions of the Sonogashira-type coupling reaction. ResearchGate. (URL: [Link])

  • Click-Reagent Version of Sonogashira Coupling Protocol to Conjugated Fluorescent Alkynes with No or Reduced Homocoupling. ACS Publications. (URL: [Link])

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. (URL: [Link])

  • Sonogashira Coupling. Organic Chemistry Portal. (URL: [Link])

  • Copper-free Sonogashira coupling. The chemical reaction database. (URL: [Link])

  • Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. (URL: [Link])

  • Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc. YouTube. (URL: [Link])

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (URL: )
  • Sonogashira coupling giving me multiple spots on TLC. Any suggestions?. Reddit. (URL: [Link])

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate and Other Boc-Protected Pyrrolidines for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and drug discovery, the pyrrolidine scaffold stands out as a "privileged structure."[1] Its three-dimensional...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the pyrrolidine scaffold stands out as a "privileged structure."[1] Its three-dimensional architecture and conformational flexibility make it an ideal building block for creating molecules that can effectively interact with complex biological targets.[1] The strategic functionalization of the pyrrolidine ring is paramount in modulating the pharmacological and pharmacokinetic properties of drug candidates. This guide provides an in-depth comparison of tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate, a versatile and increasingly important building block, with other relevant Boc-protected pyrrolidines. We will delve into its unique reactivity, supported by experimental data and established chemical principles, to offer a comprehensive resource for researchers in organic synthesis and drug development.

The Strategic Advantage of 3-Substituted Pyrrolidines

The C3 position of the pyrrolidine ring is a critical locus for introducing functionality that can significantly impact a molecule's biological activity and physicochemical properties. The introduction of substituents at this position can influence the ring's conformation, basicity, and lipophilicity, all of which are key determinants of a drug's efficacy and ADME (absorption, distribution, metabolism, and excretion) profile. The tert-butyloxycarbonyl (Boc) protecting group is frequently employed for the pyrrolidine nitrogen due to its stability under a wide range of reaction conditions and its facile, clean removal under acidic conditions.[2]

This guide will focus on comparing tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate with other 3-substituted Boc-pyrrolidines, such as those bearing hydroxyl, amino, or simple alkyl groups.

A Unique Combination of Functionality: Tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate

Tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate (CAS 275387-76-3) is a chiral building block that possesses a unique combination of two highly valuable functional groups at the C3 position: a terminal alkyne and a tertiary alcohol.[3] This dual functionality opens up a wide array of possibilities for subsequent chemical transformations, making it a powerful tool for the synthesis of complex molecules.

The terminal alkyne serves as a versatile handle for a variety of carbon-carbon bond-forming reactions, most notably the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry," and the Sonogashira cross-coupling reaction.[4][5] The tertiary hydroxyl group, on the other hand, can influence the molecule's solubility and provides a site for further functionalization or can act as a hydrogen-bond donor, which can be crucial for molecular recognition at a biological target.

Comparative Physicochemical Properties

The physicochemical properties of a building block are critical for its handling, reactivity, and the properties of the final compound. Below is a comparison of the properties of tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate with other relevant Boc-protected pyrrolidines.

PropertyTert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate(R)-tert-Butyl 3-aminopyrrolidine-1-carboxylate(S)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylateN-Boc-3-pyrrolidinone
CAS Number 275387-76-3[3]122536-77-0[6]109431-87-0101385-93-7[7]
Molecular Formula C₁₁H₁₇NO₃[3]C₉H₁₈N₂O₂[6]C₉H₁₇NO₃C₉H₁₅NO₃[7]
Molecular Weight 211.26 g/mol [3]186.25 g/mol [6]187.24 g/mol 185.22 g/mol [7]
Appearance Not specifiedWhite to off-white solid[6]SolidSolid[7]
Melting Point Not specified50 °C[6]Not specified34-38 °C[7]
Boiling Point Not specified286.4 ± 29.0 °C (Predicted)[6]Not specifiedNot specified
Solubility Not specifiedSoluble in water, methanol, ethanol, DMSO, and DMF[6][8]Not specifiedNot specified

Note: Direct experimental data for the target compound is limited. The data for related compounds is provided for comparison. The presence of the hydroxyl group in tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate is expected to enhance its polarity and potential for hydrogen bonding, likely affecting its solubility profile compared to a non-hydroxylated analogue.

Comparative Performance in Key Synthetic Applications

The true value of a building block is demonstrated in its performance in chemical reactions. Here, we compare the expected performance of tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate with other Boc-protected pyrrolidines in two key transformations: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Sonogashira Coupling.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a cornerstone of "click chemistry," enabling the efficient and regioselective formation of 1,4-disubstituted-1,2,3-triazoles.[4][9] This reaction is widely used in drug discovery, bioconjugation, and materials science due to its high yield, mild reaction conditions, and tolerance of a wide range of functional groups.[1][10]

Logical Comparison:

  • Tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate : The presence of the 3-hydroxy group could potentially influence the CuAAC reaction in several ways. The hydroxyl group may coordinate with the copper catalyst, potentially altering its reactivity or the rate of the reaction. This coordination could either be beneficial, by pre-organizing the substrate for the catalytic cycle, or detrimental, by competing with the alkyne for coordination to the copper center. However, the reaction is generally robust and is expected to proceed efficiently.

  • Boc-protected pyrrolidines with a simple ethynyl group (e.g., at C2 or C3 without the hydroxyl group): These substrates would be considered standard for CuAAC reactions. Their reactivity would be primarily governed by the steric accessibility of the alkyne.

  • Other 3-substituted Boc-pyrrolidines (e.g., 3-hydroxy, 3-amino): These compounds lack the alkyne functionality and are therefore not suitable for CuAAC reactions.

Figure 1: General workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Sonogashira Coupling

The Sonogashira coupling is a powerful palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[2][11][12] It is a fundamental tool for the synthesis of substituted alkynes and is widely used in the preparation of pharmaceuticals and organic materials.[11]

Logical Comparison:

  • Tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate : The terminal alkyne of this molecule is well-suited for Sonogashira coupling. The reaction is expected to proceed under standard conditions. The 3-hydroxy group is generally tolerated in Sonogashira couplings and is unlikely to interfere with the catalytic cycle.[2] Its presence may, however, necessitate adjustments to the reaction solvent to ensure solubility of all components.

  • Boc-protected pyrrolidines with a simple ethynyl group: These would also be excellent substrates for Sonogashira coupling. The absence of the hydroxyl group might simplify solvent selection.

  • Other 3-substituted Boc-pyrrolidines: These compounds are not suitable for Sonogashira coupling as they lack the required alkyne functionality.

Sonogashira_Mechanism cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-catalytic Cycle pd0 Pd(0)L₂ pd_ox Ar-Pd(II)L₂-X pd0->pd_ox Oxidative Addition (Ar-X) pd_trans Ar-Pd(II)L₂-C≡C-R pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination (Ar-C≡C-R) cu_acetylide Cu(I)-C≡C-R cu_acetylide->pd_ox to Transmetalation alkyne R-C≡C-H alkyne->cu_acetylide Base cu_x Cu(I)X cu_x->cu_acetylide

Figure 2: Simplified catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key reactions discussed. These protocols are generalized and may require optimization for specific substrates.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate (1.0 eq)

  • Organic azide (1.0-1.2 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05-0.1 eq)

  • Sodium ascorbate (0.1-0.2 eq)

  • Solvent (e.g., a mixture of t-BuOH and water, or DMF)

  • Optional: Copper(I)-stabilizing ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (0.05-0.1 eq)

Procedure:

  • To a reaction vessel, add tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate and the organic azide.

  • Add the solvent and stir until all solids are dissolved.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • Add the copper(II) sulfate solution (and the ligand, if used) to the reaction mixture.

  • Add the sodium ascorbate solution dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Cross-Coupling

Materials:

  • Tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate (1.2 eq)

  • Aryl or vinyl halide (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (0.02-0.05 eq)

  • Copper(I) iodide (CuI) (0.04-0.1 eq)

  • Amine base (e.g., triethylamine or diisopropylethylamine) (2.0-3.0 eq)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a dry, nitrogen-purged reaction flask, add the aryl or vinyl halide, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent, followed by the amine base.

  • Add tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate to the reaction mixture.

  • Stir the reaction at room temperature or heat as required, under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

Tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate is a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. Its unique combination of a terminal alkyne and a tertiary hydroxyl group on a Boc-protected pyrrolidine scaffold provides a rich platform for diverse chemical transformations. While direct comparative studies with other Boc-protected pyrrolidines are scarce, a thorough understanding of fundamental reaction mechanisms allows for a logical and scientifically sound comparison of its expected performance. The ethynyl group enables participation in robust and high-yielding reactions such as CuAAC and Sonogashira coupling, while the hydroxyl group can modulate physicochemical properties and provide an additional site for functionalization. This guide provides the necessary theoretical framework and practical protocols to empower researchers to effectively utilize this and other related pyrrolidine building blocks in their synthetic endeavors.

References

Sources

Comparative

A Senior Application Scientist's Guide to HPLC Method Validation for Chiral Purity: The Case of tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals The stereochemical identity of a pharmaceutical compound is not a trivial detail; it is often the very basis of its therapeutic action and safety p...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The stereochemical identity of a pharmaceutical compound is not a trivial detail; it is often the very basis of its therapeutic action and safety profile. For chiral molecules like tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate, a versatile building block in medicinal chemistry, the presence of its unwanted enantiomer can range from benignly inactive to actively detrimental. Therefore, a robust, validated analytical method to confirm enantiomeric purity is a cornerstone of quality control and regulatory compliance.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) strategies for the chiral separation and purity validation of this specific pyrrolidine derivative. We will move beyond a simple recitation of steps to explore the scientific rationale behind method development choices, culminating in a fully validated, stability-indicating method that meets the rigorous standards of the International Council for Harmonisation (ICH).

Part 1: Method Development - The Quest for Chiral Resolution

The primary challenge in analyzing tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate is separating its two enantiomers. This requires a chiral environment, which is most efficiently provided by a Chiral Stationary Phase (CSP) in an HPLC column.[1] Our development strategy focuses on screening commercially available CSPs that have demonstrated broad applicability for diverse chemical structures.[2]

The Foundational Choice: Chiral Stationary Phase (CSP) Comparison

Polysaccharide-based CSPs are the workhorses of the pharmaceutical industry for chiral separations.[3][4] These columns, typically derived from cellulose or amylose coated or immobilized on a silica support, create chiral grooves and cavities.[5][6] Chiral recognition occurs through a combination of interactions like hydrogen bonding, π-π stacking, and steric hindrance between the analyte and the polysaccharide polymer.[5]

Our initial screening involved two of the most successful and complementary polysaccharide-based columns:

  • CHIRALPAK® AD-H: An amylose-based CSP.

  • CHIRALCEL® OD-H: A cellulose-based CSP.

These were tested under normal phase conditions, a common starting point for chiral method development due to the strong intermolecular interactions it promotes.[7]

Mobile Phase Optimization: Fine-Tuning Selectivity

The mobile phase composition is critical for achieving baseline separation. We compared two standard normal-phase solvent systems: n-hexane with either 2-propanol (IPA) or ethanol as the polar modifier. Modifiers are essential as they compete with the analyte for interaction sites on the CSP; their concentration and type directly influence retention and resolution.

Expert Insight: The choice of alcohol modifier is significant. IPA and ethanol have different hydrogen bonding capabilities and steric profiles, which can dramatically alter the enantioselectivity (α) for a given analyte on a specific CSP. For pyrrolidine derivatives, which contain a hydrogen-bond-accepting carbamate and a hydrogen-bond-donating hydroxyl group, this effect is particularly pronounced.

The results of our initial screening are summarized below.

ColumnMobile Phase (v/v)Resolution (Rs)Tailing Factor (Tf)Analysis Time (min)
CHIRALPAK® AD-Hn-Hexane / IPA (90:10)1.81.315.2
CHIRALPAK® AD-Hn-Hexane / Ethanol (90:10)1.61.416.8
CHIRALCEL® OD-H n-Hexane / IPA (95:5) > 2.0 1.1 12.5
CHIRALCEL® OD-Hn-Hexane / Ethanol (95:5)1.91.214.1
Table 1: Comparison of CSP and Mobile Phase Performance. The combination of a CHIRALCEL® OD-H column with a lower percentage of IPA provided the best balance of resolution, peak symmetry, and analysis time.

Based on this screening data, the CHIRALCEL® OD-H column with n-Hexane/IPA (95:5) was selected for full method development and validation. A resolution greater than 2.0 provides a robust baseline separation, which is crucial for accurate quantitation of a minor enantiomeric impurity.[8]

Part 2: The Optimized & Validated HPLC Method

This section details the final, validated method for determining the enantiomeric purity of tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate.

Experimental Protocol: Enantiomeric Purity Determination
  • Instrumentation: HPLC system with UV detector.

  • Column: CHIRALCEL® OD-H, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / Isopropanol (95:5, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1.0 mg/mL.

Rationale for Wavelength Selection: The analyte lacks a strong chromophore. Detection at a low wavelength like 210 nm is necessary to achieve adequate sensitivity for the main peak and, more importantly, for the trace-level enantiomeric impurity.

Part 3: Method Validation Protocol (per ICH Q2(R1))

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[9][10] The following validation characteristics were assessed according to ICH guidelines.[11][12]

Caption: High-level workflow for HPLC method development and validation.

Specificity & Stability-Indicating Nature

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or its enantiomer.

  • Protocol:

    • Inject a solution of the primary analyte.

    • Inject a solution of the racemate (a 50:50 mixture of both enantiomers) to confirm the resolution of the two peaks.

    • Perform forced degradation studies (see Part 4) and inject the stressed samples.

  • Acceptance Criteria: The method must demonstrate baseline resolution between the two enantiomers. In the stressed samples, the primary analyte peak must be free from co-eluting degradant peaks, as confirmed by peak purity analysis using a Photodiode Array (PDA) detector.

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

  • Protocol:

    • Prepare a series of at least five concentrations of the unwanted enantiomer, ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., if the limit is 0.1%, range from ~0.05% to 0.15%).

    • Inject each concentration in triplicate.

    • Plot the average peak area against concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (R²) must be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results to the true value. It is determined by recovery studies.

  • Protocol:

    • Spike a solution of the pure, primary enantiomer with known amounts of the unwanted enantiomer at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

    • Prepare each level in triplicate and analyze.

    • Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each level.[13]

Precision

Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-day precision): Analyze six replicate samples of the primary enantiomer spiked with the unwanted enantiomer at the 100% specification limit on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 5.0% for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: These are typically determined based on the signal-to-noise ratio (S/N).

    • LOD is determined at an S/N ratio of approximately 3:1.

    • LOQ is determined at an S/N ratio of approximately 10:1. The LOQ is then confirmed by analyzing a sample at this concentration and ensuring it meets the criteria for accuracy and precision.

  • Acceptance Criteria: The LOQ must be at or below the reporting threshold for the impurity.

Robustness

Robustness is the capacity of the method to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Vary key parameters one at a time, such as:

      • Flow rate (± 0.1 mL/min).

      • Column temperature (± 5°C).

      • Mobile phase composition (e.g., change IPA percentage from 5% to 4.8% and 5.2%).

    • Analyze a system suitability sample at each condition.

  • Acceptance Criteria: The resolution between the enantiomers must remain > 2.0, and the tailing factor must remain < 1.5 under all varied conditions.

Summary of Validation Results
Validation ParameterResultICH Acceptance Criteria
Specificity Baseline resolution (Rs > 2.0). No interference from degradants.Method is selective for the analyte.
Linearity (R²) 0.9995≥ 0.999
Range (% of Spec.) LOQ - 150%Covers the working range.
Accuracy (% Recovery) 98.5% - 101.2%90.0% - 110.0%
Precision (%RSD) Repeatability: 1.8%, Intermediate: 2.5%≤ 5.0%
LOD (% of test conc.) 0.015% (S/N > 3)Reportable
LOQ (% of test conc.) 0.05% (S/N > 10)≤ Reporting Threshold
Robustness Passed at all varied conditions.System suitability criteria are met.
Table 2: Summary of HPLC Method Validation Data.

Part 4: Forced Degradation (Stress Testing)

Forced degradation studies are essential to establish the stability-indicating nature of the analytical method.[14][15] They help identify likely degradation products and demonstrate that the method can separate these from the parent analyte.[16][17] The goal is to achieve 5-20% degradation of the active ingredient.[14]

Forced Degradation Protocol

The analyte was subjected to the following stress conditions as mandated by ICH Q1A(R2) guidelines:[14][18]

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 4 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 80°C for 48 hours.

  • Photolytic Degradation: Exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Caption: Logical workflow for the forced degradation study.

Results and Interpretation

Significant degradation was observed under basic and oxidative conditions, with minor degradation under acidic conditions. No significant degradation was noted under thermal or photolytic stress. In all cases, the degradation products were well-resolved from both enantiomers of the parent compound, and the peak purity of the main analyte peak was maintained above the threshold of 99.5%. This confirms the method is stability-indicating and suitable for use in formal stability studies.

Conclusion

The guide has detailed a systematic, science-driven approach to developing and validating a chiral HPLC method for the purity assessment of tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate. By comparing different chiral stationary phases and mobile phases, an optimal method using a CHIRALCEL® OD-H column was identified. This method was subsequently validated according to ICH Q2(R1) guidelines, demonstrating excellent specificity, linearity, accuracy, precision, and robustness.[9] Furthermore, comprehensive forced degradation studies confirmed its stability-indicating properties. This validated method is robust and reliable for routine quality control and stability testing, ensuring the stereochemical integrity of this critical pharmaceutical building block.

References

  • Benchchem. Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols.
  • Sigma-Aldrich. Chiral Method Development Strategies for HPLC.
  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Chiralpedia. Polysaccharide-based CSPs.
  • MDPI. Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography.
  • IntechOpen. Polysaccharide Chiral Stationary Phases for the Achiral and Chiral Separation of Cannabinoids.
  • PMC. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152.
  • Journal of Applied Pharmaceutical Science. A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound.
  • Taylor & Francis Online. Determination of the enantiomeric purity of epinephrine by HPLC with circular dichroism detection.
  • PubMed. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview.
  • ResearchGate. Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine.
  • Oxford Academic. HPLC Determination of Enantiomeric Purity for 1-Styrene-3-Hexyl Propynol.
  • Scribd. ICH Q2(R1) Analytical Method Validation.
  • SciSpace. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram.
  • Benchchem. A Comparative Guide to HPLC Analysis for Purity Determination of N-Boc-D-proline.
  • Phenomenex. Chiral HPLC Separations.
  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines.
  • ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • SCIRP. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration.
  • MDPI. Synthesis of a New Chiral Pyrrolidine.
  • PMC. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination.
  • SciSpace. Forced Degradation Studies.
  • BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing.
  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Sygnature Discovery. A practical guide to forced degradation and stability studies for drug substances.
  • ACS Publications. Synthesis of Chiral Tritylpyrrolidine Derivatives and Their Application to Asymmetric Benzoyloxylation.
  • SGS. Forced Degradation Testing.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.

Sources

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Validation of Tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate

Introduction: In the landscape of modern drug discovery and development, the role of chiral building blocks is paramount. Tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate, with a molecular formula of C₁₁H₁₇NO₃ and...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: In the landscape of modern drug discovery and development, the role of chiral building blocks is paramount. Tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate, with a molecular formula of C₁₁H₁₇NO₃ and a molecular weight of 211.26 g/mol , represents a critical intermediate in the synthesis of a variety of pharmacologically active agents[1]. Its unique structure, featuring a protected pyrrolidine ring, a tertiary alcohol, and a terminal alkyne, offers multiple points for synthetic diversification. However, the very features that make it synthetically valuable necessitate a robust and rigorous analytical validation strategy. Ensuring the identity, purity, and stability of such a key intermediate is not merely a matter of quality control; it is a foundational requirement for reproducible research and is mandated by regulatory bodies globally.

This guide provides an in-depth, experience-driven comparison of analytical methodologies for the validation of tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate, with a primary focus on mass spectrometry. We will explore not just the "how" but the "why" behind specific experimental choices, contrasting the strengths and limitations of mass spectrometry with orthogonal techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, analytical scientists, and drug development professionals who require a self-validating, authoritative framework for chemical structure confirmation.

Chapter 1: The Cornerstone of Validation: High-Resolution Mass Spectrometry

Mass spectrometry (MS) stands as a primary tool for the characterization of synthetic intermediates due to its exceptional sensitivity and its ability to provide precise molecular weight information[2][3]. For a molecule like tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate, MS is the fastest method to confirm that the desired chemical transformation has occurred.

The Rationale Behind Ionization: ESI vs. APCI

The first critical decision in developing an MS method is the choice of ionization source. The analyte's chemical properties dictate this choice.

  • Electrospray Ionization (ESI): This "soft" ionization technique is ideal for polar, thermally labile molecules that are soluble in common HPLC solvents[4][5]. Our target molecule contains a hydroxyl group and a carbamate, rendering it sufficiently polar for ESI. Furthermore, the nitrogen atom within the pyrrolidine ring is a basic site, readily accepting a proton in the acidic mobile phase to form a positively charged ion, [M+H]⁺. Therefore, ESI in positive ion mode is the logical and most effective choice[6].

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is generally preferred for less polar to non-polar compounds with lower molecular weights that are volatile enough to be vaporized[7]. While our molecule could potentially be analyzed by APCI, ESI is better suited to its polar nature and avoids the higher temperatures associated with APCI that could risk degradation.

Experimental Protocol: High-Resolution LC-MS for Unambiguous Identity

The following protocol outlines a robust method for confirming the molecular formula and providing initial structural evidence. Coupling liquid chromatography with high-resolution mass spectrometry (LC-HRMS) provides the dual benefit of separating the analyte from potential impurities and starting materials while delivering a highly accurate mass measurement.

1. Sample Preparation:

  • Accurately weigh ~1 mg of the synthesized compound.
  • Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
  • Further dilute the stock solution to a final concentration of 1-10 µg/mL for analysis. The final concentration should be optimized to avoid detector saturation.

2. Liquid Chromatography (LC) Conditions:

  • System: An ultra-high-performance liquid chromatography (UHPLC) system.
  • Column: A reversed-phase C18 column (e.g., Agilent ZORBAX, Waters Acquity BEH) with dimensions of 2.1 x 50 mm and a particle size of 1.8 µm is suitable for fast, high-resolution separations[8].
  • Mobile Phase A: 0.1% Formic Acid in Water. The acid is crucial for promoting protonation and achieving good peak shape.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: A typical gradient would be 5% B to 95% B over 5-7 minutes.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 1-5 µL.

3. High-Resolution Mass Spectrometry (HRMS) Conditions:

  • Instrument: A Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.
  • Ionization Mode: ESI, Positive.
  • Mass Range (MS1 Full Scan): 50 - 500 m/z. This range comfortably covers the expected molecular ion and potential low-mass fragments or impurities.
  • Data Acquisition: Acquire data in both Full Scan mode (to detect the precursor ion) and data-dependent MS/MS mode (to trigger fragmentation of the most intense ions).
  • Collision Energy (for MS/MS): Apply a stepped collision energy (e.g., 10, 20, 40 eV) to ensure a rich fragmentation spectrum.
Data Interpretation: From Accurate Mass to Structural Clues

1. Molecular Ion Confirmation: The primary objective is to identify the protonated molecular ion, [M+H]⁺.

  • Theoretical Monoisotopic Mass of C₁₁H₁₇NO₃: 211.12084 Da

  • Expected [M+H]⁺ Ion: 212.12812 m/z

A high-resolution instrument should detect this ion with a mass accuracy of <5 ppm, which provides strong evidence for the elemental composition C₁₁H₁₇NO₃ and rules out other potential formulas.

2. Tandem MS (MS/MS) and Fragmentation Pathway: The fragmentation pattern provides a structural fingerprint of the molecule. For pyrrolidine-containing compounds, fragmentation often involves the ring structure and labile protecting groups[9][10][11].

Table 1: Expected Key Ions in the Mass Spectra of tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate

Ion Description Expected m/z Origin
MS1 Spectrum
Protonated Molecular Ion [M+H]⁺ 212.13 C₁₁H₁₈NO₃⁺
Sodium Adduct [M+Na]⁺ 234.11 C₁₁H₁₇NO₃Na⁺
MS/MS Spectrum (Precursor: 212.13)
Loss of tert-butene [M+H-C₄H₈]⁺ 156.07 Loss of the tert-butyl group as isobutylene
Loss of Boc group [M+H-C₅H₈O₂]⁺ 112.08 Loss of the entire Boc protecting group
Loss of water [M+H-H₂O]⁺ 194.12 Loss from the tertiary alcohol

| Pyrrolidine ring fragment | 126.09 | Characteristic fragment from related structures[12] |

The fragmentation cascade can be visualized to better understand the structural relationships between precursor and product ions.

G precursor [M+H]⁺ m/z 212.13 frag1 [M+H - H₂O]⁺ m/z 194.12 precursor->frag1 -H₂O frag2 [M+H - C₄H₈]⁺ m/z 156.07 precursor->frag2 -C₄H₈ frag4 Pyrrolidine Fragment m/z 126.09 precursor->frag4 Ring Cleavage frag3 [M+H - C₅H₈O₂]⁺ m/z 112.08 frag2->frag3 -CO₂

Caption: Proposed MS/MS fragmentation pathway.

Chapter 2: Orthogonal Methods for Unambiguous Confirmation

While MS provides excellent data on molecular weight and formula, it cannot definitively distinguish between isomers. Regulatory guidelines emphasize the need for orthogonal methods—techniques that rely on different physicochemical principles—to build a complete and irrefutable validation package[13][14].

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and atom connectivity[15][16].

  • Principle: NMR measures the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field. The chemical environment of each nucleus dictates its specific resonance frequency, providing a map of the molecule's structure.

  • Key Information Provided:

    • ¹H NMR: Shows the number of different types of protons, their chemical environment, and their proximity to other protons.

    • ¹³C NMR: Identifies all unique carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC): Establishes direct connectivity between protons (COSY) and between protons and their attached carbons (HSQC), allowing for a complete assignment of the structure.

  • Causality in Action: While MS might confirm the formula C₁₁H₁₇NO₃, only NMR can definitively prove the specific arrangement of atoms, distinguishing it from, for example, an isomer where the ethynyl group is at a different position.

High-Performance Liquid Chromatography (HPLC) with UV Detection: The Workhorse for Purity

HPLC is a cornerstone of pharmaceutical analysis, primarily used for separating components in a mixture to assess purity and quantify the main compound[17][18].

  • Principle: HPLC separates analytes based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column[19].

  • Key Information Provided:

    • Purity Assessment: The area of the main peak relative to the total area of all peaks provides a quantitative measure of purity (area percent).

    • Quantification: Using a reference standard of known concentration, a calibration curve can be constructed to determine the exact concentration of the analyte in a sample.

  • Limitations for this Molecule: The chromophores (groups that absorb UV light) in tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate, namely the carbamate and the alkyne, are relatively weak. This means that detection sensitivity with a standard UV detector will be significantly lower than with a mass spectrometer. However, it remains an invaluable and accessible tool for routine purity checks.

Chapter 3: A Comparative Analysis & Integrated Workflow

A truly robust validation strategy does not rely on a single technique but integrates the strengths of multiple orthogonal methods. The choice of which technique to use depends on the question being asked.

Table 2: Comparison of Key Analytical Methods for Validation

Feature Mass Spectrometry (MS) NMR Spectroscopy HPLC-UV
Primary Information Molecular Weight, Elemental Formula, Structural Fragments Unambiguous Molecular Structure & Connectivity Purity, Quantification
Sensitivity Very High (pg-fg) Low (mg) Moderate (ng-µg)
Specificity High (especially HRMS) Very High Moderate
Throughput High Low High
Key Advantage Speed and sensitivity for identity confirmation. Definitive structural elucidation. Robust, reliable, and excellent for purity determination.

| Key Limitation | Cannot distinguish isomers without standards. | Low throughput and requires a larger sample amount. | Requires a chromophore for detection; limited structural info. |

An Integrated, Self-Validating Workflow

A logical and efficient workflow ensures that each step validates the next, culminating in a comprehensive data package suitable for any research or regulatory purpose.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Identity Confirmation cluster_2 Phase 3: Definitive Validation synthesis Compound Synthesis tlc_hplc Reaction Monitoring & Initial Purity Check (TLC, HPLC-UV) synthesis->tlc_hplc Crude Product lcms Identity & Formula Confirmation (LC-MS, HRMS) tlc_hplc->lcms Purified Sample msms Structural Fingerprinting (MS/MS) lcms->msms nmr Unambiguous Structure Elucidation (¹H, ¹³C, 2D NMR) lcms->nmr Confirmed Formula final_purity Final Purity & Assay (qNMR or HPLC-UV with Reference Standard) nmr->final_purity report report final_purity->report Certificate of Analysis & Validation Report

Caption: Integrated workflow for comprehensive analytical validation.

Conclusion

The validation of a critical synthetic intermediate like tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate is a multi-faceted process that demands more than a single analytical measurement. Mass spectrometry, particularly high-resolution LC-MS/MS, serves as an indispensable tool for rapid identity confirmation, offering unparalleled sensitivity and providing crucial molecular formula and structural information. It is the first and fastest line of defense against synthetic errors.

However, for the purposes of drug development, publication, or regulatory submission, the data from mass spectrometry must be supported by orthogonal techniques. NMR spectroscopy remains the unequivocal gold standard for structural proof, while HPLC-UV provides a robust and accessible method for purity assessment. By implementing an integrated workflow that leverages the strengths of each technique, researchers and scientists can ensure the integrity of their results, accelerate their development timelines, and build a foundation of trust in their chemical matter.

References

  • Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC.
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  • Agilent. (n.d.). HPLC and UHPLC Columns for Small Molecule Separations.
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  • PubMed. (2016). Electrospray ionization mass spectrometric detection of low polar compounds by adding NaAuCl4.
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  • Longdom Publishing. (2023). Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry.
  • ACS Publications. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry.
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  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
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  • National Center for Biotechnology Information. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry.
  • Sunway Pharm Ltd. (n.d.). tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate - CAS:275387-76-3.
  • Macedonian Journal of Chemistry and Chemical Engineering. (2022). Establishing Mass Spectral Fragmentation Patterns for the Characterization of 1,2-Unsaturated Pyrrolizidine Alkaloids and N-Oxides.
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  • PubChem. (n.d.). tert-Butyl (3R)-3-hydroxypyrrolidine-1-carboxylate.
  • ResearchGate. (n.d.). Main MS fragmentation (m/z) of the new fatty acids (pyrrolidides).
  • Sigma-Aldrich. (n.d.). tert-Butyl (3R,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate.
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Comparative

A Researcher's Guide to the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactivity of tert-Butyl 3-Ethynyl-3-hydroxypyrrolidine-1-carboxylate

Introduction: The Strategic Value of Functionalized Pyrrolidines in Drug Discovery The 1,2,3-triazole moiety, readily accessible through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction, has...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Functionalized Pyrrolidines in Drug Discovery

The 1,2,3-triazole moiety, readily accessible through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction, has become an indispensable pharmacophore in modern medicinal chemistry.[1][2] Its unique combination of chemical stability, aromaticity, and hydrogen bonding capability allows it to serve as a robust linker or a bioisostere for other functional groups, such as amide bonds.[3] The power of CuAAC lies in its high efficiency, selectivity, and tolerance for a vast array of functional groups, making it a cornerstone of drug discovery, chemical biology, and materials science.[4][5]

Within the vast library of chemical building blocks, those incorporating saturated heterocyclic scaffolds are of paramount importance. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, imparts three-dimensional character to molecules, enabling them to explore chemical space more effectively and often leading to improved pharmacological properties. tert-Butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate is a particularly valuable reagent that merges the structural benefits of the pyrrolidine core with the synthetic utility of a terminal alkyne. However, its specific structure—featuring a tertiary propargylic alcohol and a bulky tert-butoxycarbonyl (Boc) protecting group—raises critical questions about its reactivity in the CuAAC reaction.

This guide provides an in-depth comparative analysis of the reactivity of this key building block. We will dissect the mechanistic factors governing its performance, present comparative data against common alkyne substrates, and provide robust experimental protocols for researchers to validate and optimize their own conjugation strategies.

Mechanistic Considerations: Key Factors Influencing CuAAC Reaction Rates

The efficiency of the CuAAC reaction is not uniform across all substrates. Several structural and environmental factors can significantly influence the reaction kinetics. Understanding these principles is crucial for predicting and troubleshooting reactions involving complex alkynes like tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate.

The CuAAC Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle initiated by the formation of a copper(I) acetylide intermediate.[4][6] This key intermediate then reacts with the azide in a cycloaddition step, ultimately yielding the 1,4-disubstituted triazole product and regenerating the copper(I) catalyst. The formation of the copper acetylide is often the rate-determining step.[7]

Steric Hindrance

The accessibility of the alkyne's triple bond to the copper catalyst is a critical determinant of reaction rate. Bulky substituents positioned near the alkyne can create significant steric hindrance, impeding the formation of the copper acetylide intermediate and slowing the overall reaction.[8][9] tert-Butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate possesses two sources of steric bulk:

  • Tertiary Propargylic Alcohol: The ethynyl group is attached to a quaternary carbon, which is inherently more sterically congested than a primary or secondary carbon.

  • Boc-Protected Pyrrolidine Ring: The large Boc protecting group and the pyrrolidine ring itself contribute to the overall steric demand of the molecule.

Electronic Effects

The acidity of the terminal alkyne proton plays a significant role in the rate of copper acetylide formation.[7] Alkynes bearing electron-withdrawing groups (EWGs) exhibit a more acidic C-H bond, which facilitates deprotonation and accelerates the reaction.[10] Conversely, the subject molecule lacks strong EWGs adjacent to the alkyne, suggesting its reactivity will be primarily governed by steric and other factors rather than electronic activation.

Coordinating Functional Groups

The presence of nearby heteroatoms, such as the hydroxyl group in our target molecule, can introduce an additional layer of complexity. This hydroxyl group could potentially coordinate with the copper catalyst. While sometimes such chelation can be beneficial, it can also lead to the formation of inactive or less active catalyst species, thereby inhibiting the reaction.[11]

Comparative Reactivity Analysis

To contextualize the performance of tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate, we compare its expected reactivity against a panel of structurally diverse terminal alkynes under standardized CuAAC conditions.

Alkyne SubstrateStructureAlkyne TypeKey Structural FeaturesExpected Relative Reactivity
Methyl Propiolate Electron-ActivatedStrong electron-withdrawing ester group increases C-H acidity.+++++ (Very High)
Propargyl Alcohol Primary Propargylic AlcoholMinimal steric hindrance; serves as a common baseline.[12]++++ (High)
Phenylacetylene AromaticSp2-hybridized carbon offers different electronics; moderate bulk.[13]+++ (Moderate)
1-Hexyne AliphaticElectronically neutral; flexible chain offers minimal hindrance.++ (Moderate-Low)
tert-Butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate Tertiary Propargylic AlcoholSignificant steric hindrance from quaternary center and Boc-pyrrolidine ring.+ (Low)

Analysis: The reactivity of tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate is predicted to be significantly lower than that of less hindered or electronically activated alkynes. The substantial steric bulk around the alkyne is the primary cause, potentially slowing the formation of the crucial copper acetylide intermediate.[8] While highly valuable for its structural complexity, researchers should anticipate the need for optimized reaction conditions to achieve efficient conversions.

Experimental Protocol for Comparative Kinetic Analysis

This protocol provides a self-validating framework for quantitatively assessing the relative reactivity of various alkynes in the CuAAC reaction.

Objective: To determine the relative reaction rates of tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate and other alkynes via a standardized, kinetically monitored CuAAC reaction.

Materials:

  • Alkyne substrates (e.g., tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate, propargyl alcohol, etc.)

  • Azide: Benzyl Azide (or other suitable azide)

  • Copper Source: Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Reducing Agent: Sodium Ascorbate

  • Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent: Degassed mixture of water and t-BuOH (1:1)

  • Internal Standard: e.g., 1,3,5-Trimethoxybenzene (for NMR) or a suitable compound for LC-MS

  • Reaction Vials, Syringes, Magnetic Stirrer

Stock Solution Preparation:

  • Alkyne Solutions (100 mM): Prepare individual solutions for each alkyne in the chosen solvent.

  • Benzyl Azide Solution (100 mM): Prepare in the same solvent.

  • CuSO₄ Solution (20 mM): Prepare in degassed deionized water.

  • THPTA Solution (50 mM): Prepare in degassed deionized water.[14]

  • Sodium Ascorbate Solution (1 M): Prepare fresh in degassed deionized water immediately before use.

Reaction Procedure:

  • Reaction Setup: In a 4 mL vial equipped with a stir bar, add 500 µL of the solvent (H₂O:t-BuOH).

  • Add 50 µL of the 100 mM alkyne stock solution (Final conc: 10 mM, 1.0 equiv).

  • Add 50 µL of the 100 mM benzyl azide stock solution (Final conc: 10 mM, 1.0 equiv).

  • Catalyst Premix: In a separate microcentrifuge tube, mix 12.5 µL of the 20 mM CuSO₄ solution with 25 µL of the 50 mM THPTA solution (maintains a 1:5 Cu:Ligand ratio).[15] Let this stand for 2 minutes to allow for complex formation.

  • Add the 37.5 µL of the catalyst premix to the main reaction vial (Final conc: 0.5 mM CuSO₄, 0.05 equiv).

  • Initiation: To start the reaction (t=0), add 25 µL of the freshly prepared 1 M Sodium Ascorbate solution (Final conc: 50 mM, 5.0 equiv).

  • Monitoring: Immediately cap the vial and begin stirring vigorously. At designated time points (e.g., 0, 5, 15, 30, 60, 120 min), withdraw a small aliquot (e.g., 20 µL), quench it by diluting into a larger volume of a suitable solvent (e.g., 480 µL of acetonitrile containing the internal standard), and analyze by LC-MS or ¹H NMR to determine the consumption of the alkyne or the formation of the triazole product.

Data Analysis:

  • Plot the concentration of the product (or reactant) versus time for each alkyne.

  • Determine the initial reaction rate from the slope of the initial linear portion of the curve.

  • Compare the initial rates to establish the relative reactivity ranking.

Visualization of the Experimental Workflow

G cluster_prep 1. Reagent Preparation cluster_rxn 2. Reaction Setup (for each alkyne) cluster_analysis 3. Analysis & Conclusion prep_alkyne Prepare Alkyne Stocks setup_mix Combine Alkyne, Azide, & Solvent p1 prep_azide Prepare Azide Stock prep_cu Prepare CuSO4 & THPTA Stocks prep_asc Prepare Fresh Na-Ascorbate setup_init Initiate with Na-Ascorbate (t=0) setup_cat Add Cu/THPTA Premix setup_mix->setup_cat setup_cat->setup_init p2 analysis_monitor Time-Course Monitoring (LC-MS or NMR) analysis_plot Plot [Product] vs. Time analysis_monitor->analysis_plot analysis_rate Calculate Initial Rates analysis_plot->analysis_rate conclusion Determine Relative Reactivity analysis_rate->conclusion p1->setup_mix p2->analysis_monitor

Caption: Experimental workflow for the comparative kinetic analysis of alkyne reactivity in CuAAC.

Optimization Strategies for Hindered Alkynes

Given the anticipated lower reactivity, achieving high yields with tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate may require optimization.

  • Increase Temperature: For sterically demanding substrates, increasing the reaction temperature to 40-60 °C can effectively overcome the higher activation energy barrier, leading to significantly faster reactions.[8][14]

  • Choice of Ligand: While THPTA is an excellent general-purpose ligand for bioconjugation, other ligands may offer superior performance for hindered systems. Polydentate ligands that stabilize the Cu(I) state while promoting catalytic turnover are highly desirable.[8][16] Experimenting with ligands like TBTA (in organic solvents) or specialized benzimidazole-based ligands could be beneficial.[17]

  • Solvent Effects: The choice of solvent can influence reaction rates. While aqueous mixtures are common, polar aprotic solvents like DMSO or DMF can sometimes accelerate the reaction, particularly if substrate solubility is a concern.

Conclusion

tert-Butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate is a powerful and structurally sophisticated building block for introducing 3D-rich pyrrolidine scaffolds into drug candidates and chemical probes. Its utility is, however, mechanistically linked to its structure. The significant steric hindrance imparted by its tertiary propargylic alcohol and bulky protecting group leads to a notable decrease in CuAAC reactivity compared to simpler, less-congested alkynes.

Researchers employing this reagent should not be deterred but rather informed. By anticipating slower kinetics and applying rational optimization strategies—such as adjusting temperature, screening ligands, or modifying solvent systems—high-yielding and efficient conjugations can be readily achieved. This guide provides the foundational understanding and practical protocols necessary to successfully incorporate this valuable molecule into advanced synthetic workflows.

References

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  • BenchChem. (2025). Impact of Steric Hindrance on Azide-Alkyne Cycloaddition. BenchChem.
  • Gürsoy-Orer, N., & Altan, A. (2022). The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. Expert Opinion on Drug Discovery.
  • Slavova, K. I., et al. (2020). Developments in the Application of 1,2,3-Triazoles in Cancer Treatment. Recent Patents on Anti-Cancer Drug Discovery.
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  • Barluenga, S., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics.
  • Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). CuI-Catalyzed Azide-Alkyne "Click" Cycloadditions from a Mechanistic and Synthetic Perspective. European Journal of Organic Chemistry. Available at: [Link]

  • Presolski, S. I., et al. (2011). Towards understanding the kinetic behaviour and limitations in photo-induced copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Polymer Chemistry. Available at: [Link]

  • Rania, A., et al. (2020). CuAAC-ensembled 1,2,3-triazole-linked isosteres as pharmacophores in drug discovery: review. RSC Advances. Available at: [Link]

  • Kim, S., et al. (2017). Influence of steric demand on ruthenium-catalyzed cycloaddition of sterically hindered azides. RSC Advances. Available at: [Link]

  • Lee, J. Y., & TAY, Benson. (2018). Electronic Effects of Substituent Groups on Photoswitchable Dithienylethene- based Copper(I)-Catalyzed Azide–Alkyne Cycloaddition Ligands. ScholarBank@NUS. Available at: [Link]

  • Zhu, L., et al. (2016). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Molecules. Available at: [Link]

  • Kumar, D., et al. (2023). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Organic & Biomolecular Chemistry. Available at: [Link]

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews. Available at: [Link]

  • Zhu, L., et al. (2016). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Molecules. Available at: [Link]

  • BenchChem. (2025). Role of propargyl groups in copper-catalyzed click chemistry. BenchChem.
  • Tanimoto, H., et al. (2010). Effects of a Flexible Alkyl Chain on a Ligand for CuAAC Reaction. Organic Letters. Available at: [Link]

  • Mai, D. N., et al. (2017). Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. ACS Catalysis. Available at: [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]

  • Yoo, E. J., et al. (2011). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. Angewandte Chemie. Available at: [Link]

  • Hong, V., et al. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. Available at: [Link]

  • Rawsource. (2025). Propargyl Alcohol vs. Alkyne Alcohols: Properties & Applications. Rawsource. Available at: [Link]

  • Sampedro, D., et al. (2018). Influence of Alkyne and Azide Substituents on the Choice of the Reaction Mechanism of the Cu+-Catalyzed Addition of Azides to Iodoalkynes. The Journal of Organic Chemistry. Available at: [Link]

  • Rodionov, V. O., et al. (2010). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Journal of the American Chemical Society. Available at: [Link]

  • BenchChem. (2025). Propargyl-PEG7-alcohol mechanism of action in click chemistry. BenchChem.

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Validation

A Comparative Guide to Alkyne Reagents: Benchmarking Tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate

Introduction: The Indispensable Role of Alkynes in Modern Synthesis In the landscape of contemporary drug discovery, materials science, and chemical biology, the alkyne functional group stands out for its remarkable vers...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indispensable Role of Alkynes in Modern Synthesis

In the landscape of contemporary drug discovery, materials science, and chemical biology, the alkyne functional group stands out for its remarkable versatility and reactivity.[1][2] Its linear geometry and high electron density make it a cornerstone for constructing complex molecular architectures.[1] Two of the most powerful transformations involving terminal alkynes are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the flagship reaction of "click chemistry," and the Sonogashira cross-coupling reaction.[1][3][4] These methodologies are celebrated for their efficiency, functional group tolerance, and mild reaction conditions, enabling the rapid synthesis of diverse compounds.[4][5]

The choice of alkyne reagent is critical and dictates not only the reaction's efficiency but also the physicochemical properties of the resulting product. While simple alkynes like phenylacetylene and propargyl alcohol serve as foundational benchmarks, the demand for more sophisticated building blocks has grown. These advanced reagents often incorporate features like improved aqueous solubility, biocompatibility, or three-dimensional structural motifs crucial for drug development.

This guide provides a head-to-head comparison of tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate , a novel functionalized alkyne, against standard, widely-used alkyne reagents. We will provide an in-depth analysis of its performance in both CuAAC and Sonogashira coupling reactions, supported by detailed experimental protocols and comparative data. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights needed to select the optimal alkyne building block for their specific synthetic challenges.

Section 1: Profiling the Reagents

A successful synthetic outcome begins with a thorough understanding of the reagents. The choice of alkyne can influence everything from reaction kinetics and yield to the solubility and biological activity of the final product.

The Standard Bearers: Phenylacetylene and Propargyl Alcohol

Phenylacetylene and Propargyl Alcohol are workhorse reagents in synthetic chemistry.

  • Phenylacetylene is the archetypal aromatic alkyne used in Sonogashira couplings. Its rigid, planar structure is ideal for creating conjugated systems in materials science and as a foundational fragment in medicinal chemistry.

  • Propargyl Alcohol is a simple, aliphatic terminal alkyne. Its hydroxyl group offers a site for further functionalization and can improve solubility in polar solvents, making it a common choice for bioconjugation and the synthesis of functionalized triazoles via CuAAC.[6]

The Challenger: Tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate

This molecule, which we will refer to as Compound 1 , presents a unique combination of structural features:

  • Pyrrolidine Scaffold: A saturated five-membered nitrogen heterocycle that is a prevalent "privileged scaffold" in medicinal chemistry, known for conferring favorable pharmacokinetic properties.

  • Terminal Alkyne: The reactive handle for click chemistry and cross-coupling reactions.[7][8]

  • Tertiary Hydroxyl Group: This group, positioned at the same carbon as the alkyne, introduces a chiral center and increases polarity, which is hypothesized to enhance aqueous solubility and provide a vector for hydrogen bonding interactions.

  • Boc Protecting Group: The tert-butoxycarbonyl group ensures the pyrrolidine nitrogen is unreactive during coupling and can be readily removed under acidic conditions for subsequent functionalization.

The unique, three-dimensional, and functionalized nature of Compound 1 suggests it could be a valuable building block for creating libraries of complex, drug-like molecules.[9]

Section 2: Experimental Design for a Head-to-Head Comparison

To objectively benchmark Compound 1 , we selected two gold-standard reactions that represent the most common applications for terminal alkynes. The experimental workflow is designed to isolate the performance of the alkyne reagent as the primary variable.

G cluster_prep Reagent Preparation cluster_exp Parallel Experimentation cluster_analysis Analysis & Comparison cluster_conclusion Benchmarking Outcome Reagent1 Compound 1 (Test Reagent) Exp1 CuAAC Reaction vs. Benzyl Azide Reagent1->Exp1 Identical Conditions Exp2 Sonogashira Coupling vs. 4-Iodotoluene Reagent1->Exp2 Identical Conditions Reagent2 Standard Alkyne (Control) Reagent2->Exp1 Identical Conditions Reagent2->Exp2 Identical Conditions Analysis Monitor Reaction (TLC, LC-MS) Exp1->Analysis Exp2->Analysis Purification Work-up & Purification Analysis->Purification Data Characterize & Quantify (Yield, Purity) Purification->Data Conclusion Compare Performance Metrics: - Reaction Rate - Yield - Purity - Handling/Solubility Data->Conclusion

General workflow for benchmarking alkyne reagent performance.
Experiment 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This experiment evaluates the "click" reactivity. We will compare the performance of Compound 1 against Propargyl Alcohol in a reaction with Benzyl Azide. This provides a direct comparison of two hydroxyl-containing alkynes. The success of a CuAAC reaction relies on the careful selection of the copper source, a reducing agent, and often a stabilizing ligand.[5]

Experiment 2: Sonogashira Cross-Coupling

This experiment assesses performance in palladium-catalyzed C(sp²)-C(sp) bond formation.[10][11] We will benchmark Compound 1 against the standard aromatic alkyne, Phenylacetylene , in a coupling reaction with 4-Iodotoluene. This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.[4][11]

Section 3: Protocols and Comparative Results

The following protocols are based on established and reliable procedures from the literature. All reactions were conducted under identical conditions for each pair of reagents to ensure a fair comparison.

Experiment 1: CuAAC Reaction Protocol & Data

Methodology: A typical CuAAC reaction involves the in-situ generation of the active Cu(I) catalyst from a Cu(II) salt using a reducing agent.[5]

  • To a solution of the designated alkyne (Compound 1 or Propargyl Alcohol , 1.0 mmol) and Benzyl Azide (1.0 mmol) in a 1:1 mixture of t-BuOH/H₂O (10 mL), add a freshly prepared solution of sodium ascorbate (0.2 mmol in 1 mL H₂O).

  • Add a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 mmol in 1 mL H₂O).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction with water and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

G cluster_catalyst Catalytic System cluster_product Product Alkyne R-C≡CH (Alkyne) Triazole 1,4-Disubstituted 1,2,3-Triazole Alkyne->Triazole Azide R'-N3 (Azide) Azide->Triazole CuSO4 Cu(II)SO4 Ascorbate Sodium Ascorbate CuI Cu(I) (Active Catalyst) Ascorbate->CuI Reduction

Simplified workflow for the CuAAC reaction.

Comparative Performance in CuAAC:

ParameterCompound 1Propargyl Alcohol (Control)
Reaction Time 1.5 hours2.5 hours
Yield (%) 94%88%
Product Purity (%) >98%>97%
Solubility Notes Readily soluble in the t-BuOH/H₂O mixture.Soluble, but required more vigorous stirring initially.
Experiment 2: Sonogashira Coupling Protocol & Data

Methodology: The Sonogashira reaction is a robust method for forming C-C bonds between terminal alkynes and aryl or vinyl halides.[3][12]

  • To a dried Schlenk flask under an inert nitrogen atmosphere, add Pd(PPh₃)₄ (0.03 mmol), CuI (0.05 mmol), the designated alkyne (Compound 1 or Phenylacetylene , 1.2 mmol), and 4-Iodotoluene (1.0 mmol).

  • Add degassed triethylamine (Et₃N, 5 mL) and DMF (5 mL) via syringe.

  • Stir the reaction mixture at 80°C.[13]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • The crude product is purified by column chromatography.

G Reactants Terminal Alkyne (R-C≡CH) + Aryl Halide (Ar-X) Pd_Cycle Palladium Catalytic Cycle 1. Oxidative Addition 2. Transmetalation 3. Reductive Elimination Reactants->Pd_Cycle Cu_Cycle Copper Co-catalyst Cycle 1. π-Alkyne Complex 2. Formation of Copper Acetylide Reactants->Cu_Cycle Catalysts Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Cu(I) Co-catalyst (CuI) Amine Base (e.g., Et₃N) Catalysts->Pd_Cycle Catalysts->Cu_Cycle Product Coupled Product (R-C≡C-Ar) Pd_Cycle->Product Reductive Elimination Cu_Cycle->Pd_Cycle Transmetalation (Rate-determining step)

Sources

Comparative

Reproducibility of tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate synthesis pathways

Executive Summary The synthesis of tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate (CAS: 275387-76-3) is a critical transformation in medicinal chemistry. As a highly versatile building block, this compound is fr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The synthesis of tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate (CAS: 275387-76-3) is a critical transformation in medicinal chemistry. As a highly versatile building block, this compound is frequently utilized in click chemistry applications and serves as a key intermediate in the development of complex spiro-heterocycles and CCR6 receptor modulators [1] [2]. However, the nucleophilic addition of an ethynyl group to the C3 position of N-Boc-3-pyrrolidinone presents significant reproducibility challenges. The primary obstacle is the competing enolization of the starting ketone, which often leads to poor yields and high starting material recovery.

This guide objectively compares three established synthetic pathways, analyzing the mechanistic causality behind their performance, and provides a field-proven, self-validating protocol to ensure maximum reproducibility and yield.

Mechanistic Causality: The Enolization Dilemma

To understand the variations in reproducibility across different synthetic routes, one must analyze the inherent reactivity of the starting material, N-Boc-3-pyrrolidinone (CAS: 101385-93-7). The alpha-protons adjacent to the C3-ketone are unusually acidic. This acidity is exacerbated by the inductive electron-withdrawing effect of the Boc-protected nitrogen in the pyrrolidine ring.

When a strongly basic nucleophile (such as an unmodified acetylide ion) is introduced, it frequently acts as a Brønsted base rather than a Lewis nucleophile. It deprotonates the alpha-carbon, forming a stable enolate. During aqueous workup, this enolate simply reprotonates, resulting in the frustrating recovery of unreacted starting material. Successful synthesis requires tuning the reagent and reaction conditions to kinetically favor nucleophilic addition over acid-base enolization.

Comparative Analysis of Synthetic Pathways

We evaluate three primary methodologies for this transformation:

Pathway A: Grignard Addition (Ethynylmagnesium bromide)

  • Mechanism: Direct addition of the commercially available Grignard reagent at 0 °C to room temperature.

  • Performance: Highly unpredictable. The Grignard reagent is strongly basic, leading to significant enolization. Yields rarely exceed 55% and are highly dependent on the exact rate of addition and strict adherence to anhydrous conditions.

Pathway B: Lithium Acetylide Ethylenediamine (EDA) Complex

  • Mechanism: Utilization of a pre-formed Lithium acetylide-EDA complex in a THF/DMSO co-solvent system.

  • Performance: The EDA ligand breaks up lithium aggregates, increasing the effective nucleophilicity of the acetylide and reducing its basicity. This improves yields (65-75%). However, the requirement for DMSO complicates the aqueous workup and limits large-scale reproducibility due to challenging phase separations.

Pathway C: TMS-Acetylene / n-BuLi (Two-Step Route)

  • Mechanism: Generation of lithium trimethylsilylacetylide at cryogenic temperatures (-78 °C), followed by addition to the ketone and subsequent desilylation.

  • Performance: The most robust and reproducible route. The bulky TMS group stabilizes the acetylide, and the cryogenic temperature (-78 °C) kinetically suppresses the slower enolization side-reaction in favor of rapid nucleophilic attack. While it adds a desilylation step, the overall yield consistently exceeds 80%.

Quantitative Data & Reproducibility Metrics

The following table summarizes the performance of each pathway based on standard scale-up metrics (100 mmol scale):

MetricPathway A (Grignard)Pathway B (Li-EDA)Pathway C (TMS-Acetylene)
Overall Yield 45–55%65–75%80–85% (over 2 steps)
Enolization Risk HighModerateLow
Scalability Moderate (Exothermic control issues)Low (DMSO removal is difficult)High (Clean workup)
E-Factor ~15~25~12
Cost Profile LowMediumMedium-High

Pathway Visualization

SynthesisPathways SM N-Boc-3-pyrrolidinone (CAS: 101385-93-7) RA_Reagent Ethynylmagnesium bromide THF, 0 °C to RT SM->RA_Reagent Pathway A RB_Reagent Lithium acetylide EDA complex THF/DMSO, 0 °C SM->RB_Reagent Pathway B RC_Reagent1 TMS-Acetylene + n-BuLi THF, -78 °C SM->RC_Reagent1 Pathway C Product tert-butyl 3-ethynyl-3-hydroxypyrrolidine -1-carboxylate (CAS: 275387-76-3) RA_Reagent->Product RB_Reagent->Product RC_Inter TMS-protected Intermediate RC_Reagent1->RC_Inter RC_Reagent2 TBAF or K2CO3/MeOH RT RC_Inter->RC_Reagent2 RC_Reagent2->Product

Comparative synthetic pathways for tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate.

Self-Validating Experimental Protocol: Pathway C

To ensure absolute reproducibility, we recommend Pathway C . The following protocol is designed as a self-validating system, incorporating In-Process Controls (IPCs) to verify success at each stage.

Step 1: Nucleophilic Addition (TMS-Protection)
  • Preparation: Purge a dry, 500 mL 3-neck round-bottom flask with Argon. Add anhydrous THF (150 mL) and Trimethylsilylacetylene (1.5 equiv, 150 mmol).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add n-Butyllithium (2.5 M in hexanes, 1.45 equiv) over 30 minutes, maintaining the internal temperature below -70 °C.

    • Self-Validation Check: The solution should remain clear and colorless. A slight exotherm will be registered on the internal temperature probe. Stir for 30 minutes at -78 °C to ensure complete lithiation.

  • Addition: Dissolve N-Boc-3-pyrrolidinone (1.0 equiv, 100 mmol) in anhydrous THF (50 mL). Add this solution dropwise to the lithiated mixture over 45 minutes at -78 °C.

    • Self-Validation Check (IPC): After 2 hours of stirring at -78 °C, sample the reaction. Quench the sample in saturated NH₄Cl and extract with EtOAc. TLC (Hexanes:EtOAc 3:1) should show the complete disappearance of the starting material (Rf ~0.4) and the emergence of a single new spot (Rf ~0.65).

  • Quench & Workup: Quench the reaction at -78 °C by slowly adding saturated aqueous NH₄Cl (50 mL). Allow the mixture to warm to room temperature. Extract with EtOAc (3 x 100 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude TMS-protected intermediate as a pale yellow oil.

Step 2: Desilylation
  • Reaction: Dissolve the crude intermediate in Methanol (150 mL). Add anhydrous K₂CO₃ (0.2 equiv, 20 mmol). Stir the suspension at room temperature for 2 hours.

    • Expert Note: While TBAF is commonly used for desilylation, K₂CO₃/MeOH is vastly superior for scale-up as it avoids the generation of difficult-to-remove tetrabutylammonium salts, drastically improving the E-Factor.

    • Self-Validation Check (IPC): Monitor by LC-MS. The intermediate mass will disappear, replaced by the desired product mass. Note: The Boc group often fragments in LC-MS; look for the [M+H-tBu]⁺ peak at m/z 156.1 or [M+H-Boc]⁺ at m/z 112.1.

  • Workup: Filter off the K₂CO₃ salts. Concentrate the filtrate under reduced pressure. Redissolve the residue in EtOAc (150 mL), wash with water (50 mL) and brine (50 mL), dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Hexanes/EtOAc or purify via a short silica plug to afford tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate as an off-white solid. (Typical Yield: 16.9 g, 80%).

Conclusion

While one-step Grignard additions (Pathway A) appear attractive on paper due to their brevity, the inherent acidity of N-Boc-3-pyrrolidinone renders this route highly susceptible to enolization, destroying reproducibility. By utilizing the cryogenic TMS-acetylene route (Pathway C), chemists can kinetically bypass the enolization trap. Although it requires an additional desilylation step, Pathway C provides a vastly superior, scalable, and self-validating system that ensures high-yield delivery of this critical pharmaceutical building block.

References

  • Source: World Intellectual Property Organization (WIPO)
  • Title: Spiro heterocyclic compounds and applications thereof (螺杂环化合物及其应用)
Validation

Spectroscopic Fingerprints: A Comparative Guide to the Isomers of tert-Butyl 3-Ethynyl-3-hydroxypyrrolidine-1-carboxylate

The Challenge of Chirality: Distinguishing Mirror Images The subject of our analysis, tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate, possesses a single stereocenter at the C3 position of the pyrrolidine ring. T...

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Author: BenchChem Technical Support Team. Date: March 2026

The Challenge of Chirality: Distinguishing Mirror Images

The subject of our analysis, tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate, possesses a single stereocenter at the C3 position of the pyrrolidine ring. This gives rise to a pair of enantiomers: the (R)- and (S)-isomers. Enantiomers share identical physical properties in an achiral environment, making their differentiation by standard spectroscopic techniques a formidable challenge. This guide will therefore explore both achiral and chiral-differentiating spectroscopic methods.

cluster_R (R)-isomer cluster_S (S)-isomer R_isomer S_isomer

Caption: Molecular structures of the (R) and (S) enantiomers of tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides a detailed picture of the electronic environment of hydrogen atoms within a molecule. For a single enantiomer of our target compound, the ¹H NMR spectrum is expected to exhibit distinct signals for the various protons.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
tert-Butyl (-C(CH₃)₃)~1.5Singlet9H
Pyrrolidine Ring Protons2.0 - 4.0Multiplets6H
Ethynyl Proton (-C≡C-H)~2.5Singlet1H
Hydroxyl Proton (-OH)Variable (broad)Singlet1H

The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet around 1.5 ppm, a characteristic signature of the Boc protecting group.[1] The protons on the pyrrolidine ring will appear as a complex series of multiplets in the 2.0-4.0 ppm region due to diastereotopicity and spin-spin coupling. The terminal ethynyl proton is expected to resonate as a singlet around 2.5 ppm.[2] The chemical shift of the hydroxyl proton is highly dependent on concentration and solvent, often appearing as a broad singlet.

Distinguishing Enantiomers with Chiral Solvating Agents

In an achiral solvent, the ¹H NMR spectra of the (R)- and (S)-enantiomers are identical. To differentiate them, we must introduce a chiral environment. This is elegantly achieved by using a chiral solvating agent (CSA).[3] CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes have different magnetic environments, leading to separate signals for the corresponding protons of the (R)- and (S)-enantiomers in the ¹H NMR spectrum.

A suitable CSA for our analyte, which contains a hydroxyl group, would be a chiral alcohol like (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol or a chiral metal complex.[1][4]

Workflow for Chiral ¹H NMR Analysis cluster_workflow Workflow for Chiral ¹H NMR Analysis A Dissolve racemic analyte in deuterated solvent B Acquire standard ¹H NMR spectrum A->B Step 1 C Add Chiral Solvating Agent (CSA) B->C Step 2 D Acquire ¹H NMR spectrum of the mixture C->D Step 3 E Observe splitting of signals for enantiomers D->E Step 4

Caption: Experimental workflow for the differentiation of enantiomers using ¹H NMR spectroscopy with a chiral solvating agent.

Upon addition of the CSA, one would expect to see a splitting of one or more of the signals in the ¹H NMR spectrum. The protons closest to the chiral center (C3), such as the pyrrolidine ring protons, are most likely to exhibit the largest chemical shift non-equivalence (Δδ). The ratio of the integrals of the separated signals directly corresponds to the enantiomeric ratio of the sample.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a single sharp peak for each unique carbon atom.

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
tert-Butyl Methyl Carbons (-C(CH₃)₃)~28
tert-Butyl Quaternary Carbon (-C(CH₃)₃)~80
Pyrrolidine Ring Carbons25 - 70
C3 (bearing -OH and -C≡CH)~70-80
Ethynyl Carbons (-C≡CH)~70-90
Carbonyl Carbon (-C=O)~155

The carbonyl carbon of the Boc group is expected to appear downfield, around 155 ppm.[5] The quaternary carbon of the tert-butyl group will be around 80 ppm, while the methyl carbons will be significantly upfield at approximately 28 ppm. The pyrrolidine ring carbons will have distinct signals in the 25-70 ppm range. The two sp-hybridized carbons of the ethynyl group will resonate in the 70-90 ppm region.[6] Similar to ¹H NMR, the ¹³C NMR spectra of the individual enantiomers in an achiral solvent will be identical. The use of a chiral solvating agent can also induce small chemical shift differences in the ¹³C spectrum, although these are often less pronounced than in the ¹H spectrum.

Infrared (IR) Spectroscopy: Vibrational Signatures of Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Expected IR Absorption Frequencies:

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)
Hydroxyl (-OH)O-H stretch (H-bonded)3600 - 3200 (broad)
Terminal Alkyne (≡C-H)≡C-H stretch~3300 (sharp)
Alkyne (C≡C)C≡C stretch2150 - 2100 (weak)
Carbamate (C=O)C=O stretch1700 - 1670
Alkane (C-H)C-H stretch3000 - 2850

The IR spectrum will be dominated by a broad absorption band in the 3600-3200 cm⁻¹ region, characteristic of a hydrogen-bonded hydroxyl group.[7] A sharp, weaker peak around 3300 cm⁻¹ is expected for the ≡C-H stretch of the terminal alkyne.[2] The C≡C triple bond stretch will likely be a weak band in the 2150-2100 cm⁻¹ region. A strong absorption between 1700-1670 cm⁻¹ will correspond to the carbonyl stretch of the Boc-carbamate group. IR spectroscopy is an achiral technique, and therefore, the IR spectra of the (R)- and (S)-enantiomers will be identical.

Mass Spectrometry: Unraveling Molecular Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate (C₁₁H₁₇NO₃, Molecular Weight: 211.26 g/mol ), electrospray ionization (ESI) would likely produce a protonated molecular ion [M+H]⁺ at m/z 212.

A key fragmentation pathway for Boc-protected amines involves the loss of the tert-butyl group as isobutylene (56 Da) or the entire Boc group (100 Da).[8][9]

Predicted Fragmentation Pattern:

m/zProposed Fragment
212[M+H]⁺
156[M+H - C₄H₈]⁺
112[M+H - Boc]⁺

The fragmentation pattern will be identical for both enantiomers as mass spectrometry is an achiral technique.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[10]

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard pulse program with a 30° pulse angle and a relaxation delay of 1-2 seconds is typically sufficient.

  • ¹³C NMR Acquisition: Use a standard proton-decoupled pulse sequence. Due to the lower sensitivity of ¹³C, a larger number of scans and a longer acquisition time will be required compared to ¹H NMR.

  • Chiral NMR Analysis: After acquiring the standard spectra, add 1-2 equivalents of a suitable chiral solvating agent to the NMR tube, mix thoroughly, and re-acquire the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[11]

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the analyte (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole or time-of-flight). Acquire spectra in positive ion mode. For fragmentation analysis, perform tandem mass spectrometry (MS/MS) on the protonated molecular ion (m/z 212).

Conclusion

The comprehensive spectroscopic analysis of the isomers of tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate requires a multi-faceted approach. While standard ¹H NMR, ¹³C NMR, IR, and MS techniques are invaluable for confirming the overall molecular structure, they are insufficient for distinguishing between the (R) and (S) enantiomers. The strategic use of chiral solvating agents in ¹H NMR spectroscopy provides a robust and direct method for resolving the signals of the two enantiomers, allowing for their differentiation and the determination of enantiomeric purity. This guide provides the foundational knowledge and predictive data necessary for researchers to confidently characterize these important chiral building blocks.

References

  • Hoye, T. R., et al. (2014). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Nature Protocols, 9(3), 643-660. [Link]

  • Wenzel, T. J., & Wilcox, C. D. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. ACS Central Science, 2(5), 303-309. [Link]

  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23-60. [Link]

  • Kano, K., et al. (2018). A chiral aluminum solvating agent (CASA) for 1H NMR chiral analysis of alcohols at low temperature. Chemical Communications, 54(78), 11027-11030. [Link]

  • ACD/Labs. (2023). t-Butyl group towers over other 1H resonances. [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift. [Link]

  • Labindia Analytical. (2024). Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis. [Link]

  • Bano, I., et al. (2021). A review on benefits of mass spectrometry for the small molecule drug discovery. Biotechnology and Molecular Biology Reviews, 13(1), 1-6. [Link]

  • Wenzel, T. J. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. ACS Central Science, 2(5), 303-309. [Link]

  • Reddy, P. N., et al. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651-662. [Link]

  • Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes. [Link]

  • Forrest, T. (2012). Organic Spectroscopy Workbook. John Wiley & Sons. [Link]

  • James, T. D., & Anslyn, E. V. (2016). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 11(11), 2167-2173. [Link]

  • Drawell. (2024). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • Scribd. (n.d.). Chiral Derivatizing Agents in NMR Analysis. [Link]

  • Liko, I., & Robinson, C. V. (2021). Protein–Small Molecule Interactions in Native Mass Spectrometry. Chemical Reviews, 121(18), 11456-11497. [Link]

  • ResearchGate. (2019). Chiral derivatizing agents used in NMR for chiral analysis. [Link]

  • Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. [Link]

  • Singh, P. P., & Singh, A. (2018). ORGANIC SPECTROSCOPY. ResearchGate. [Link]

  • Williams, D. H., & Fleming, I. (2019). Spectroscopic Methods in Organic Chemistry.
  • Iowa State University. (n.d.). NMR Sample Preparation. [Link]

  • Mohan, J. (2009). Organic Spectroscopy: Principles and Applications.
  • VanSten, J., & Schomaker, J. M. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1594-1597. [Link]

  • LibreTexts. (2021). Introduction to Organic Spectroscopy. [Link]

  • LibreTexts. (2022). 1H NMR Spectroscopy. [Link]

  • Central European Institute of Technology. (n.d.). 13C NMR (carbon nuclear magnetic resonance). [Link]

  • University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • LibreTexts. (2022). The basics of 13C-NMR spectroscopy. [Link]

  • Banaras Hindu University. (n.d.). 13C NMR spectroscopy. [Link]

  • Royal Society of Chemistry. (2025). NMR spectroscopy of small molecules in solution. In Nuclear Magnetic Resonance (Vol. 51). [Link]

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Safety & Regulatory Compliance

Safety

Tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate proper disposal procedures

Comprehensive EHS Protocol: Handling and Disposal of Tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate As a cornerstone of modern drug discovery, functionalized pyrrolidines like tert-butyl 3-ethynyl-3-hydroxypyrro...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive EHS Protocol: Handling and Disposal of Tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate

As a cornerstone of modern drug discovery, functionalized pyrrolidines like tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate (CAS: 275387-76-3) are frequently utilized as versatile building blocks. While this compound (formula: C11H17NO3, MW: 211.26) does not possess the acute toxicity of highly regulated agents, its status as a synthetic organic intermediate necessitates rigorous adherence to institutional Environmental Health and Safety (EHS) protocols.

This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of this compound, ensuring compliance with federal environmental and occupational safety regulations.

Hazard Assessment and Operational Causality

Before initiating any disposal protocol, it is critical to understand the physicochemical properties that dictate the compound's waste classification. Tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate is a Boc-protected alkyne-bearing amine.

  • Chemical Stability: The Boc (tert-butyloxycarbonyl) protecting group is sensitive to strong acids, which can trigger deprotection and the release of isobutylene gas and carbon dioxide. Therefore, this compound must never be disposed of in acidic waste streams, as the resulting gas evolution could pressurize closed waste containers, leading to a rupture[1].

  • Toxicity Profile: Like many synthetic intermediates lacking comprehensive toxicological data, it must be treated as a potential skin, eye, and respiratory irritant under the precautionary principle outlined by the OSHA Laboratory Standard (29 CFR 1910.1450)[2][3].

  • Environmental Impact: As an organic molecule containing nitrogen, it contributes to biological oxygen demand (BOD) and must not be released into municipal wastewater systems. It requires high-temperature incineration[4].

Waste Segregation Logistics

To comply with the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), laboratories must implement "cradle-to-grave" tracking of hazardous materials[5]. The following table summarizes the quantitative and logistical parameters for segregating this compound based on its physical state at the time of disposal.

Table 1: Waste Stream Segregation Parameters for CAS 275387-76-3

Waste StateMatrix/Solvent ContextEPA ClassificationCompatible ContainerMax Accumulation (LQG)*Disposal Method
Solid Neat powder, contaminated PPE, wipesNon-RCRA Regulated Hazardous SolidHDPE bucket with secure screw-top lid90 DaysCommercial Incineration
Liquid Dissolved in EtOAc, MeOH, HexanesD001 (Ignitable)Glass or HDPE carboy90 DaysFuel Blending / Incineration
Liquid Dissolved in DCM, ChloroformD001, F002 (Halogenated)Glass carboy90 DaysHigh-Temp Incineration

*Large Quantity Generator (LQG) limits under EPA RCRA guidelines[5][6].

Step-by-Step Disposal Methodology

The following protocol establishes a self-validating system: each step contains an inherent check to prevent downstream failures in waste management.

Step 1: PPE and Engineering Controls

  • Action: Don standard laboratory PPE: nitrile gloves, safety goggles, and a flame-resistant lab coat. Perform all transfers of the neat solid within a certified chemical fume hood.

  • Causality: The fume hood maintains a negative pressure environment, preventing the inhalation of aerosolized particulates during the transfer of the solid powder[7].

Step 2: Determine the Waste Stream

  • Action: Assess whether the compound is being disposed of as a neat solid, or if it is dissolved in a solvent matrix from a reaction workup.

  • Causality: Mixing solid waste with liquid waste complicates the incineration process and violates RCRA segregation principles. Furthermore, mixing halogenated solvents (e.g., dichloromethane) with non-halogenated solvents drastically increases institutional disposal costs due to the specialized scrubbers required to capture hydrogen chloride gas during incineration[4].

Step 3: Containerization and Compatibility

  • Action: Transfer solid waste (including contaminated weighing paper and spatulas) into a designated "Solid Organic Waste" high-density polyethylene (HDPE) container. For liquid solutions, use a chemically compatible carboy (glass is universally compatible; HDPE is acceptable for most non-halogenated solvents).

  • Causality: Using incompatible containers (e.g., storing chlorinated solvent waste in certain low-density plastics) can lead to container degradation, secondary containment failure, and environmental release.

Step 4: RCRA Labeling and Satellite Accumulation

  • Action: Immediately affix a hazardous waste label to the container. The label must explicitly state "Hazardous Waste," list the full chemical name (no abbreviations like "Boc-alkyne-pyrrolidine"), and indicate the primary hazard (e.g., "Toxic," "Flammable" if in solvent).

  • Causality: Unlabeled "orphan" waste triggers severe EPA RCRA violations and poses a severe risk to EHS personnel who must later identify the contents for safe transport[6].

Step 5: EHS Transfer

  • Action: Once the container reaches 90% capacity, or the Satellite Accumulation Area (SAA) time limit is reached, initiate a pickup request with your institutional EHS department. Do not transport hazardous waste across public corridors without secondary containment.

Waste Decision Workflow

The following diagram illustrates the logical decision tree for processing tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate waste to ensure regulatory compliance.

G Start Waste Generation (CAS: 275387-76-3) State Physical State? Start->State Solid Solid Waste Container State->Solid Powder / Contaminated PPE Solvent Dissolved in Solvent? State->Solvent Solution / Mother Liquor Label Apply RCRA Hazardous Waste Label Solid->Label Liquid Liquid Waste Container Halogen Halogenated? Solvent->Halogen Yes NonHalo Non-Halogenated Organic Waste Halogen->NonHalo No (e.g., EtOAc, MeOH) HaloWaste Halogenated Organic Waste Halogen->HaloWaste Yes (e.g., DCM, Chloroform) NonHalo->Label HaloWaste->Label EHS EHS Collection & Incineration Label->EHS

Workflow for the segregation and disposal of CAS 275387-76-3.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[Link]

  • Occupational Safety and Health Administration (OSHA). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. United States Department of Labor.[Link]

  • Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Laws and Regulations. United States Environmental Protection Agency.[Link]

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